molecular formula C14H10ClFO B1324064 2-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 59396-46-2

2-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1324064
CAS No.: 59396-46-2
M. Wt: 248.68 g/mol
InChI Key: DGGVFSJQDNUMIP-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoro-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H10ClFO and its molecular weight is 248.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVFSJQDNUMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641762
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59396-46-2
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4'-fluoro-3'-methylbenzophenone CAS 59396-46-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS 59396-46-2): Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: The Benzophenone Scaffold in Advanced Research

In the landscape of medicinal chemistry and material science, the benzophenone core stands out as a privileged scaffold. Its rigid, diaryl ketone structure is a cornerstone in the design of numerous biologically active compounds and high-performance materials. This guide focuses on a specific, strategically substituted derivative: This compound (CAS 59396-46-2).

The deliberate placement of a chlorine atom, a fluorine atom, and a methyl group across the two phenyl rings creates a molecule with a unique electronic and steric profile. These substituents significantly modulate properties such as reactivity, lipophilicity, and metabolic stability, making this compound a valuable building block for targeted synthesis. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the logical synthesis, predictive characterization, and potential applications of this versatile chemical intermediate.

Physicochemical and Computed Properties

The foundational characteristics of this compound are essential for planning its use in synthetic applications. While extensive experimental data for this specific isomer is not widely published, its core properties can be reliably identified.

PropertyValueSource
CAS Number 59396-46-2[1][2][3][4]
Molecular Formula C₁₄H₁₀ClFO[1][3]
Molecular Weight 248.68 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2Cl
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water

Synthesis and Mechanistic Insights

The construction of unsymmetrical benzophenones is most commonly achieved via the Friedel-Crafts acylation, a robust method for forming aryl-aryl ketone linkages.[5][6] The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategy

A logical approach involves the acylation of a substituted aromatic ring with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The most strategically sound pathway for synthesizing this compound is the reaction of 2-chlorobenzoyl chloride with 3-fluorotoluene .

Causality of this choice: The directing effects of the substituents on 3-fluorotoluene guide the incoming electrophile. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The position para to the methyl group is the most sterically accessible and electronically activated site for acylation, leading to the desired product. Alternative routes, such as acylating chlorobenzene with a 4-fluoro-3-methylbenzoyl chloride, would likely yield a more complex mixture of isomers, complicating purification.

Proposed Synthesis Workflow

The following workflow outlines the key stages of the synthesis, from starting materials to the purified final product.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge reactor with 3-fluorotoluene and solvent (e.g., DCM) B Cool to 0-5 °C (ice bath) A->B C Add AlCl₃ portion-wise (exothermic reaction control) B->C D Slowly add 2-chlorobenzoyl chloride (maintains temperature control) C->D E Stir at room temperature (allow reaction to complete) D->E F Quench reaction by pouring onto ice/conc. HCl E->F G Separate organic layer F->G H Wash with NaHCO₃ (aq) and brine G->H I Dry over Na₂SO₄ and filter H->I J Evaporate solvent (yields crude product) I->J K Column Chromatography (e.g., silica gel, hexane/EtOAc) J->K L Recrystallization K->L M Obtain Pure Product L->M

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charging: Charge the flask with anhydrous dichloromethane (DCM, 5 mL per 1 mmol of limiting reagent) and 3-fluorotoluene (1.2 equivalents). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) to the stirred solution in small portions, ensuring the internal temperature does not exceed 10 °C. Rationale: AlCl₃ is highly reactive with atmospheric moisture and its reaction with the solvent is exothermic.

  • Acylating Agent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion without promoting side reactions.

  • Reaction Quenching: Cool the flask back to 0 °C and very slowly pour the reaction mixture into a separate beaker containing crushed ice and a small amount of concentrated hydrochloric acid. Stir vigorously until the dark color dissipates. Rationale: This hydrolyzes the aluminum chloride complexes and protonates the ketone, making it soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Rationale: The acid wash removes residual aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[7][8] The Lewis acid catalyst is essential for generating the highly reactive acylium ion electrophile.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration RCOCl 2-Chlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Arene 3-Fluorotoluene Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product Final Product Sigma->Product + [AlCl₄]⁻ HCl HCl Catalyst AlCl₃ (regenerated)

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is critical. The following table outlines the expected spectroscopic signatures for this compound.

TechniqueExpected Features
¹H NMR - Aromatic Region (7.0-8.0 ppm): A complex pattern of multiplets corresponding to the 7 aromatic protons. Protons on the 2-chlorophenyl ring will show distinct splitting, as will the protons on the trisubstituted 4-fluoro-3-methylphenyl ring.- Methyl Region (~2.3 ppm): A singlet corresponding to the 3 protons of the methyl group.
¹³C NMR - Carbonyl Carbon (~195 ppm): A single peak for the ketone carbon, characteristic of benzophenones.- Aromatic Carbons (115-140 ppm): Multiple peaks corresponding to the 12 aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant (J-coupling).- Methyl Carbon (~20 ppm): A single peak for the methyl carbon.
IR Spectroscopy - C=O Stretch (~1660 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.- C-Cl Stretch (~750 cm⁻¹): A moderate absorption in the fingerprint region.- C-F Stretch (~1230 cm⁻¹): A strong absorption band.- Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to moderate bands.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z ≈ 248, with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of ³⁷Cl.

Rationale: These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups present in the molecule. For definitive structural confirmation, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.

Applications and Future Research Directions

As a functionalized benzophenone, this compound is not an end-product but a valuable intermediate. Its utility stems from the ability to further modify its structure.

  • Drug Discovery: Halogenated benzophenones are key scaffolds in the development of various therapeutic agents.[9][10] The chlorine and fluorine atoms provide sites for metabolic blocking and can enhance binding affinity through halogen bonding. The ketone can be reduced to an alcohol or serve as a handle for further derivatization, making this compound a promising starting point for libraries targeting cancer, inflammation, or neurodegenerative diseases.[9]

  • Material Science: The benzophenone core is a well-known photoinitiator.[9] This derivative could be explored in the formulation of UV-curable coatings, inks, and adhesives, where its specific substitution pattern might fine-tune absorption spectra and curing efficiency.

  • Organic Synthesis: It serves as a building block for more complex molecular architectures through reactions targeting the ketone or through cross-coupling reactions at the C-Cl bond.

Safety and Handling

While toxicological properties for this specific compound have not been fully investigated, it should be handled with the care afforded to all laboratory chemicals.[2] The following precautions are based on data from structurally related compounds.[11][12][13]

Hazard CategoryDescription and Handling Precautions
Eye Irritation Causes serious eye irritation. Action: Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[11]
Skin Irritation Causes skin irritation. Action: Wear nitrile gloves and a lab coat. Wash skin thoroughly with soap and water after handling.[11][12]
Inhalation May cause respiratory irritation. Action: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12][14]
Ingestion May be harmful if swallowed. Action: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.[11]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12][14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

  • This compound. (n.d.). Google.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • This compound. (n.d.). Matrix Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2026). Ningbo Inno Pharmchem Co.,Ltd.
  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (2017). The Royal Society of Chemistry.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). ChemScene.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Aaron Chemicals.
  • 2-Chloro-4'-fluorobenzophenone. (n.d.). PubChem.
  • 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). Matrix Scientific.
  • Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. (n.d.). PrepChem.com.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (n.d.). Benchchem.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
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  • Friedel-Crafts Acylation. (2018). YouTube.
  • Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). ResearchSpace@UKZN.
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Sources

An In-depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzophenone core, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and material science sectors. The presence of these functional groups can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists. This guide provides a comprehensive overview of the available physicochemical properties, a probable synthetic route, potential applications, and safety considerations for this compound.

Molecular Structure

The molecular structure of this compound is characterized by a central carbonyl group connecting a 2-chlorophenyl ring and a 4-fluoro-3-methylphenyl ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure and data from analogous compounds, the following properties can be identified or estimated.

PropertyValueSource
CAS Number 59396-46-2Internal Search
Molecular Formula C₁₄H₁₀ClFOInternal Search
Molecular Weight 248.69 g/mol Internal Search
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like alcohols, acetone, and chloroform; practically insoluble in water.[1]

Synthesis

The most probable and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation .[2][3] For this compound, this would likely involve the reaction of 2-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: General Friedel-Crafts Acylation

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum chloride.

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent from the dropping funnel. After the addition is complete, add 3-fluoro-4-methyltoluene dropwise while maintaining the low temperature.

  • Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.

Friedel-Crafts_Acylation Reactant1 2-Chlorobenzoyl Chloride Intermediate Acylium Ion Intermediate Reactant1->Intermediate + AlCl3 Reactant2 3-Fluoro-4-methyltoluene Product This compound Reactant2->Product Catalyst Anhydrous AlCl3 Catalyst->Intermediate Intermediate->Product + Benzene Ring

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs are present in molecules with known biological activities and material properties.

  • Pharmaceutical Synthesis: Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique combination of substituents in this molecule could be exploited to synthesize novel drug candidates. The chlorine and fluorine atoms can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets.

  • Material Science: Halogenated aromatic compounds are of significant interest in materials science due to their influence on electronic, thermal, and optical properties.[5] Benzophenones are also used as photoinitiators and UV blockers.[4] This compound could serve as a monomer or an intermediate for the synthesis of specialty polymers, liquid crystals, or organic electronic components with tailored properties.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the Globally Harmonized System (GHS) classification of the closely related compound 2-Chloro-4'-fluorobenzophenone (CAS No. 1806-23-1), it is prudent to handle this chemical with caution.

GHS Hazard Classification (of 2-Chloro-4'-fluorobenzophenone):

  • Health Hazard: Suspected of causing genetic defects (H341).

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methyl group protons would appear as a singlet in the upfield region. The splitting patterns of the aromatic protons would be complex due to the substitution pattern.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around δ 195 ppm). Aromatic carbons would appear in the region of δ 120-140 ppm, with carbons attached to electronegative atoms (Cl, F) showing distinct chemical shifts. The methyl carbon would appear in the upfield region.

  • FT-IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1660 cm⁻¹. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine would result in a significant M+2 peak. Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and advanced materials. While specific experimental data on its physicochemical properties, synthesis, and applications are limited, this guide provides a foundational understanding based on its structure and the properties of analogous compounds. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields. Researchers should exercise caution when handling this compound, adhering to the safety guidelines for similar hazardous chemicals.

References

  • Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. National Institutes of Health. [Link]

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  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed. [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF. [Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

  • 2-Chloro-4-fluorobenzotrichloride. PubChem. [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Sci-Hub. [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Experimental Chemistry II. Oregon State University. [Link]

  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. ResearchGate. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • The Role of Halogenated Aromatics in Materials Science: Focus on 2-Chloro-3-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol.

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An In-depth Technical Guide to the Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzophenones

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science. Their rigid diarylketone scaffold serves as a versatile template for the development of a wide range of biologically active molecules and functional materials. The specific compound, 2-Chloro-4'-fluoro-3'-methylbenzophenone, incorporates key structural motifs – a halogenated phenyl ring and a fluoro-methyl substituted phenyl ring – that can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive, in-depth technical overview of a robust and regioselective pathway for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Synthesis Pathway: The Friedel-Crafts Acylation Approach

The cornerstone of modern aromatic ketone synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds on an aromatic ring.[1][2] For the synthesis of an unsymmetrical diarylketone like this compound, a strategic disconnection approach is paramount to ensure high regioselectivity and yield.

Two primary retrosynthetic disconnections are possible:

  • Route A: Acylation of 4-fluoro-3-methyltoluene with 2-chlorobenzoyl chloride.

  • Route B: Acylation of chlorobenzene with 4-fluoro-3-methylbenzoyl chloride.

While both routes are chemically plausible, Route B presents a more strategic and reliable pathway for several key reasons:

  • Commercial Availability of Key Intermediate: 4-Fluoro-3-methylbenzoyl chloride is a commercially available starting material, streamlining the synthetic process and enhancing its industrial applicability.[3][4][5]

  • Predictable Regioselectivity: The chlorine atom on chlorobenzene is an ortho-, para-directing deactivator.[6][7][8] Friedel-Crafts acylation of chlorobenzene is well-documented to yield the para-substituted product as the major isomer due to reduced steric hindrance compared to the ortho positions.[9][10] This inherent regioselectivity is crucial for minimizing the formation of undesired isomers and simplifying purification.

This guide will therefore focus on the detailed execution of Route B.

Visualizing the Synthesis Workflow

The overall synthetic workflow for Route B is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chlorobenzene Chlorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation Chlorobenzene->Friedel_Crafts_Acylation 4-Fluoro-3-methylbenzoyl_chloride 4-Fluoro-3-methylbenzoyl chloride 4-Fluoro-3-methylbenzoyl_chloride->Friedel_Crafts_Acylation AlCl3 (Lewis Acid) Dichloromethane (Solvent) Target_Molecule 2-Chloro-4'-fluoro-3'- methylbenzophenone Friedel_Crafts_Acylation->Target_Molecule Workup & Purification Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 4-Fluoro-3-methylbenzoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 AlCl4_minus [AlCl4]- Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Chlorobenzene->SigmaComplex + Acylium Ion Product 2-Chloro-4'-fluoro-3'- methylbenzophenone SigmaComplex->Product + [AlCl4]- HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Pillar 2: Trustworthiness - A Self-Validating System

A robust synthetic protocol incorporates in-process controls and rigorous characterization to ensure the identity and purity of the final product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
4-Fluoro-3-methylbenzoyl chloride≥97%Commercially available
ChlorobenzeneAnhydrous, ≥99.8%Commercially available
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Hydrochloric Acid (HCl)1 M solutionReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionReagent Grade
Brine (Saturated NaCl)Aqueous solutionReagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially available
Ethyl AcetateHPLC GradeCommercially available
HexanesHPLC GradeCommercially available

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of 4-fluoro-3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C. Following this, anhydrous chlorobenzene (1.2 equivalents) is added dropwise over 30 minutes, ensuring the temperature remains between 0-5 °C. [11]4. Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 3-5 hours.

  • In-Process Control (TLC Monitoring): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material (4-fluoro-3-methylbenzoyl chloride) indicates the completion of the reaction.

  • Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice (100 g) and 1 M HCl (50 mL). [10]The mixture is stirred until all solids dissolve.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The organic layers are combined.

  • Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. [12]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: To compare with literature values if available, as a sharp melting point is indicative of high purity.

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature and authoritative chemical resources.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
4-Fluoro-3-methylbenzoyl chloride172.581.0
Chlorobenzene112.561.2
Aluminum Chloride (AlCl₃)133.341.1
This compound248.69(Theoretical) 1.0
Expected Yield: 75-85%

Note: The expected yield is an estimate based on similar Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and purification efficiency.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 4-fluoro-3-methylbenzoyl chloride offers a reliable, regioselective, and scalable route to this valuable substituted benzophenone. By adhering to the detailed protocol, exercising careful control over reaction parameters, and employing rigorous purification and characterization techniques, researchers can confidently produce this compound in high purity and yield. This guide serves as a testament to the power of strategic retrosynthetic analysis and the application of fundamental organic reactions to achieve complex molecular targets.

References

  • Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]

  • El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 57-66.
  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. Retrieved from [Link]

  • ResearchGate. (2010). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Olah, G. A., Kobayashi, S., & Nishimura, J. (1973). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 95(2), 564-569.
  • Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2333-2336.
  • Google Patents. (2013). US Patent for a related synthesis.
  • Google Patents. (2019). Preparation method of 2-chloro-4'-fluoroacetophenone.
  • ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Acylation with Amides. Organic letters, 9(10), 1979–1982.
  • Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (2013). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Stenutz. (n.d.). 4-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

  • MDPI. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Retrieved from [Link]

  • Google Patents. (2019). Method for purifying and separating benzophenone.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzotrichloride. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. Retrieved from [Link]

  • Semantic Scholar. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Conformations of substituted benzophenones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]

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Foreword: A Predictive Approach to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4'-fluoro-3'-methylbenzophenone

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound represents a unique substitution pattern on the versatile benzophenone scaffold, suggesting its potential as a key intermediate in the synthesis of complex molecular architectures. While public spectral databases do not currently feature a comprehensive experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and extensive data from structurally analogous molecules to construct a robust, predictive spectroscopic profile. This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization of this and similar compounds. By explaining the causality behind expected spectral features, we aim to provide a self-validating framework for analysis, grounded in established scientific literature.

Molecular Structure and Key Features

This compound is an unsymmetrically substituted diaryl ketone. Its structure comprises a central carbonyl group linking a 2-chlorophenyl ring and a 4-fluoro-3-methylphenyl ring. The electronic and steric effects of these substituents—the electron-withdrawing chloro and fluoro groups, and the electron-donating methyl group—create a distinct electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Basis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups possess characteristic vibrational frequencies, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs. For substituted benzophenones, the most diagnostic absorption bands are the C=O stretch of the ketone and various vibrations associated with the substituted aromatic rings.[1]

2.2. Predicted IR Absorption Data

The predicted IR spectrum of this compound will be dominated by a strong carbonyl stretch, with additional characteristic peaks from the aromatic rings and their substituents.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale & References
C=O (Ketone)Stretching1660 - 1675Strong, SharpThe carbonyl stretch in benzophenones is typically around 1665 cm⁻¹. Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The precise position is influenced by the electronic effects of ring substituents.[2][3]
C=C (Aromatic)Stretching1580 - 1610Medium - StrongMultiple bands are expected due to the two different aromatic rings.
C-H (Aromatic)Stretching3050 - 3100Medium - Weak
C-H (Methyl)Stretching2850 - 2960MediumCharacteristic of the -CH₃ group.
C-FStretching1200 - 1250StrongThe C-F bond gives a strong, characteristic absorption.
C-ClStretching700 - 750Medium - StrongThe position can be influenced by the substitution pattern on the aromatic ring.

2.3. Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Ensure the solid sample is dry and crystalline. No further preparation is typically needed.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Basis

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is determined by its local electronic environment, while spin-spin coupling between neighboring nuclei provides connectivity information.[4]

3.2. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The chemical shifts are influenced by the anisotropic effect of the carbonyl group and the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale & References
H-6' (ortho to -CH₃)~7.6 - 7.8Doublet of Doublets (dd)J(H-F) ≈ 6-8, J(H-H) ≈ 2Deshielded by proximity to the carbonyl. Coupled to both the fluorine and the adjacent proton.
H-2', H-5'~7.1 - 7.4Multiplet (m)The exact shifts and multiplicities will depend on complex coupling with each other and the fluorine atom. Data from 4-fluorotoluene can be used as a reference.[5][6]
Aromatic Protons (2-chlorophenyl ring)~7.3 - 7.6Multiplet (m)The four protons on this ring will form a complex multiplet due to their proximity to the electron-withdrawing chloro group and the carbonyl.
-CH₃~2.3 - 2.5Singlet (s)Aromatic methyl groups typically appear in this region.

3.3. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 14 distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & References
C=O (Carbonyl)194 - 197The carbonyl carbon of benzophenones is highly deshielded and appears far downfield.[7][8]
C-Cl130 - 134The carbon directly attached to chlorine is deshielded.
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)The carbon attached to fluorine shows a very high chemical shift and a large one-bond coupling constant.
Quaternary Carbons (aromatic)135 - 145Includes the carbons attached to the carbonyl group and the methyl-substituted carbon.
CH Carbons (aromatic)115 - 135The exact shifts are influenced by the substituents. Carbons ortho and para to the fluorine will show coupling.
-CH₃20 - 22Typical range for an aromatic methyl carbon.

3.4. Standard Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections should be performed.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

4.1. Theoretical Basis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern.

4.2. Predicted Mass Spectrum and Fragmentation

The molecular ion peak will be crucial for confirming the molecular formula. The presence of a chlorine atom will result in a characteristic isotopic pattern.[9]

  • Molecular Ion (M⁺): The nominal molecular weight is 248.69 g/mol . The mass spectrum will show a molecular ion peak at m/z = 248 (for the ³⁵Cl isotope) and an M+2 peak at m/z = 250 (for the ³⁷Cl isotope) with a relative intensity of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways: The primary fragmentation mechanism for benzophenones is α-cleavage on either side of the carbonyl group.

MS_Fragmentation cluster_main Predicted Fragmentation of this compound cluster_frags Primary Fragments M+ Molecular Ion [C14H10ClFO]⁺˙ m/z = 248/250 frag1 [C7H4ClO]⁺ m/z = 139/141 M+->frag1 α-cleavage frag2 [C8H6FO]⁺ m/z = 123 M+->frag2 α-cleavage

Caption: Predicted primary fragmentation pathways in mass spectrometry.

4.3. Standard Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). A typical temperature program might start at 100°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.

  • MS Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the GC peak of the compound are analyzed.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a comprehensive expected dataset for IR, ¹H NMR, ¹³C NMR, and mass spectrometry. These predictions, coupled with the provided standardized protocols, offer a robust framework for the empirical characterization and structural verification of this novel compound, thereby facilitating its potential application in research and development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96747, 2-Chloro-4-fluorotoluene." PubChem, [Link]. Accessed January 15, 2026.[5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74547, 2-Chloro-4'-fluorobenzophenone." PubChem, [Link]. Accessed January 15, 2026.[10]

  • Google Patents. "US5053557A - Process for preparing 2-chloro-4-fluorophenol." . Accessed January 15, 2026.[11]

  • Oregon State University. "Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010." [Link]. Accessed January 15, 2026.[2]

  • ResearchGate. "Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone." [Link]. Accessed January 15, 2026.[12]

  • Google Patents. "CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone." . Accessed January 15, 2026.[13]

  • The Royal Society of Chemistry. "Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41." [Link]. Accessed January 15, 2026.[7]

  • Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane." [Link]. Accessed January 15, 2026.[9]

  • Lizhuo Pharmaceutical Technology. "China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory." [Link]. Accessed January 15, 2026.[14]

  • ResearchGate. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." [Link]. Accessed January 15, 2026.[15]

  • AIP Publishing. "The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones." [Link]. Accessed January 15, 2026.[1]

  • NIST. "2-Chloro-4-fluorobenzaldehyde." NIST WebBook, [Link]. Accessed January 15, 2026.[16]

  • SciSpace. "The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968)." [Link]. Accessed January 15, 2026.[17]

  • SpectraBase. "2-Chloro-4-fluorobenzaldehyde - Optional[1H NMR] - Spectrum." [Link]. Accessed January 15, 2026.[18]

  • Chemsrc. "2-chloro-1-fluoro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene." [Link]. Accessed January 15, 2026.[19]

  • Science Alert. "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." [Link]. Accessed January 15, 2026.[3]

  • Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane." [Link]. Accessed January 15, 2026.[8]

  • Preprints.org. "Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone." [Link]. Accessed January 15, 2026.[20]

  • Doc Brown's Chemistry. "C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum." [Link]. Accessed January 15, 2026.[4]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4'-fluoro-3'-methylbenzophenone. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the NMR data for this specific molecule. We will explore predicted chemical shifts, coupling constants, and multiplicity patterns, explaining the rationale behind these assignments based on the electronic effects of the chloro, fluoro, and methyl substituents. Furthermore, this guide outlines a standard experimental protocol for data acquisition and discusses the application of advanced 2D NMR techniques for unambiguous structural confirmation. The methodologies and interpretations presented herein serve as a robust framework for the characterization of complex substituted aromatic compounds.

Introduction: The Significance of this compound

Substituted benzophenones are a cornerstone of synthetic chemistry, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific compound, this compound, incorporates several functional groups that modulate its electronic properties and reactivity: an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methyl group.[1] This unique combination makes it a valuable precursor for synthesizing more complex molecular architectures.

Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of such a compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2] This guide provides an expert-level interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts and spin-spin coupling, to serve as an authoritative reference for scientists working with this molecule or its analogs.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and unambiguous atom numbering system. The structure of this compound is presented below, with each carbon and proton systematically labeled to facilitate discussion of the NMR assignments.

Figure 1: Molecular structure and numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show eight distinct signals corresponding to the eight chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment; electron-withdrawing groups (like -Cl, -F, and C=O) deshield nearby protons, shifting their signals downfield, while electron-donating groups (like -CH₃) cause an upfield shift.[2][3]

Analysis of Aromatic Protons
  • Ring A (2-Chloro Ring): The four protons (H3, H4, H5, H6) on the chloro-substituted ring are expected to appear as complex multiplets due to mutual spin-spin coupling. The proton ortho to the carbonyl group (H6) and the proton ortho to the chlorine (H3) will be the most deshielded.

  • Ring B (Fluoro-Methyl Ring): The three protons on this ring (H2', H5', H6') have their chemical shifts and multiplicities dictated by the combined effects of the methyl and fluoro substituents. A key feature is the presence of H-F coupling, which will further split the signals of nearby protons.[4] Specifically, H5' will show ortho H-F coupling (~8-10 Hz) and H2' will show meta H-F coupling (~4-8 Hz).[4]

Analysis of the Methyl Protons

The methyl group (-CH₃) protons are attached to an sp³ hybridized carbon and are shielded relative to the aromatic protons. They are not adjacent to any other protons, so their signal is expected to be a sharp singlet.

Summary Table of Predicted ¹H NMR Data

The following table summarizes the predicted spectral data. Chemical shifts are estimated based on data from analogous substituted benzophenones and established substituent effects.[5][6]

Proton Label Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz) Integration
H3, H4, H5, H67.30 - 7.60Multiplet (m)J(H-H) ortho ≈ 7-9, meta ≈ 1-34H
H2'7.55 - 7.65Doublet of doublets (dd)J(H-H) meta ≈ 2-3; J(H-F) meta ≈ 4-61H
H6'7.45 - 7.55Doublet of doublets (dd)J(H-H) ortho ≈ 8-9; J(H-H) meta ≈ 2-31H
H5'7.10 - 7.25Triplet of doublets (td) or dddJ(H-H) ortho ≈ 8-9; J(H-F) ortho ≈ 8-101H
H(Me)2.30 - 2.45Singlet (s)N/A3H

Table 1: Predicted ¹H NMR spectral assignments for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

Due to the lack of symmetry, the ¹³C NMR spectrum is expected to display 14 unique signals for each of the 14 carbon atoms. The most prominent features will be the downfield signal of the carbonyl carbon and the characteristic splitting patterns of the carbons on the fluoro-substituted ring due to C-F coupling.[4]

Analysis of Key Carbon Signals
  • Carbonyl Carbon (C7): The C=O group is highly deshielded and will appear at the far downfield end of the spectrum, typically around 194-196 ppm.[5]

  • Fluoro-Substituted Carbons: The carbon directly bonded to fluorine (C4') will appear as a doublet with a very large one-bond coupling constant (¹J(C-F) > 200 Hz).[4] The adjacent carbons (C3' and C5') will also show smaller two-bond C-F couplings (²J(C-F)), and C2' and C6' will show three-bond couplings (³J(C-F)).

  • Methyl Carbon (CMe): This sp³ carbon will be the most upfield signal in the spectrum.

Summary Table of Predicted ¹³C NMR Data
Carbon Label Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C7 (C=O)194 - 196sN/A
C4'162 - 165d¹J(C-F) ≈ 250
C1, C2, C1'135 - 140s, s, d³J(C-F) for C1' ≈ 3-5
C3', C3, C4, C5, C6125 - 134d, s, s, s, s²J(C-F) for C3' ≈ 15-20
C2'128 - 132d³J(C-F) ≈ 8-10
C6'123 - 126d⁴J(C-F) ≈ 3-5
C5'115 - 118d²J(C-F) ≈ 21-23
C(Me)20 - 22sN/A

Table 2: Predicted ¹³C NMR spectral assignments for this compound in CDCl₃.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, complex aromatic spin systems often require 2D NMR techniques for definitive assignment. These experiments reveal correlations between nuclei, providing an unambiguous map of the molecular structure.

  • COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[4] It would be used to trace the connectivity of protons within each aromatic ring, for example, showing a correlation between H5' and H6'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[4] It allows for the direct assignment of all protonated carbons (e.g., linking the signal at ~2.35 ppm to the C(Me) carbon at ~21 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away.[4] It is essential for assigning quaternary (non-protonated) carbons and for connecting the molecular fragments.

The diagram below illustrates the most critical HMBC correlations that would solidify the structural assignment.

G H6 H6 C7 C7 (C=O) H6->C7 ³J C5 C5 H6->C5 ²J H2p H2' H2p->C7 ³J C4p C4' H2p->C4p ³J HMe H(Me) C3p C3' HMe->C3p ²J HMe->C4p ³J C2p C2' HMe->C2p ³J C1 C1 C1p C1'

Figure 2: Key predicted HMBC correlations for structural verification.

Standard Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following outlines a field-proven methodology for acquiring high-quality NMR spectra for this type of compound.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (~6400 Hz).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm (~24,000 Hz).

    • Acquisition Time: ~1.4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl3 (~0.6 mL) with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert tune Tune & Shim insert->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_C13->acquire_2D process Fourier Transform, Phase & Baseline Correction acquire_2D->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate & Pick Peaks calibrate->integrate assign Assign Signals integrate->assign

Figure 3: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive NMR analysis of this compound reveals a distinct set of spectral signatures that are fully consistent with its proposed structure. The predicted ¹H and ¹³C spectra are characterized by complex aromatic multiplets and specific splitting patterns arising from H-H, H-F, and C-F spin-spin coupling. This in-depth guide provides a robust framework for interpreting these spectra, highlighting the causality between molecular structure and the resulting NMR data. By following the outlined experimental protocols and utilizing advanced 2D NMR techniques, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

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An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Substituted Benzophenones

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone of significant interest in synthetic chemistry, serving as a potential building block in the development of novel pharmaceutical agents and materials. The precise substitution pattern on its two phenyl rings dictates its chemical reactivity and ultimately its utility. Therefore, the unambiguous structural confirmation of this molecule is paramount. This guide provides an in-depth exploration of two powerful analytical techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectra, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: Elucidating Molecular Vibrations with Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. This results in a unique spectral "fingerprint" that allows for the identification of the functional groups present in a molecule.

Predicted Infrared Spectral Data for this compound

The IR spectrum of this compound is predicted to exhibit several key absorption bands corresponding to its distinct structural features. The precise position of these bands is influenced by the electronic effects of the various substituents on the benzophenone core.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Rationale and Field Insights
Aromatic C-H Stretch3100 - 3000Medium to WeakThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as found in the two phenyl rings.[1][2]
Alkyl C-H Stretch2975 - 2850Medium to WeakThis band arises from the C-H stretching vibrations of the methyl (-CH₃) group.[1]
Carbonyl (C=O) Stretch~1665 - 1685StrongThis is one of the most intense and diagnostic peaks in the spectrum. The conjugation of the carbonyl group with both aromatic rings lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). The electron-withdrawing effects of the chlorine and fluorine atoms are expected to slightly increase the frequency, while the electron-donating methyl group may have a minor counteracting effect. The balance of these substituent effects dictates the final position of this strong absorption.
Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)The phenyl rings give rise to a series of absorptions in this region due to in-plane carbon-carbon bond stretching vibrations.[1][2]
C-F Stretch1250 - 1100StrongThe carbon-fluorine bond is highly polarized, resulting in a strong absorption band in the fingerprint region of the spectrum.
C-Cl Stretch850 - 550Medium to StrongThe carbon-chlorine stretching vibration is also found in the fingerprint region and can be a useful diagnostic peak.[1]
Experimental Protocol: Acquiring a High-Quality IR Spectrum

A robust and reproducible IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR Accessory

Procedure:

  • Background Scan: With a clean and empty ATR crystal, perform a background scan to acquire a spectrum of the ambient environment (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. This is crucial for obtaining a strong and well-resolved spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the compound.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow for IR Spectral Analysis

IR_Analysis_Workflow Start Obtain FTIR-ATR Spectrum Identify_CH Identify C-H Stretches (Aromatic & Alkyl) Start->Identify_CH Identify_CO Locate Strong C=O Stretch (~1670 cm⁻¹) Identify_CH->Identify_CO Identify_Aromatic Assign Aromatic C=C Stretches (1600-1450 cm⁻¹) Identify_CO->Identify_Aromatic Identify_Halogen Pinpoint C-F and C-Cl Stretches (Fingerprint Region) Identify_Aromatic->Identify_Halogen Confirmation Structural Confirmation Identify_Halogen->Confirmation

Caption: A stepwise workflow for the systematic interpretation of the IR spectrum of this compound.

Part 2: Unraveling the Molecular Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a wealth of information about the molecule's structure and elemental composition.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak and a series of characteristic fragment ions. The presence of a chlorine atom will result in a distinctive isotopic pattern for any chlorine-containing fragment, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
248/250[C₁₄H₁₀ClFO]⁺˙-Molecular ion (M⁺˙). Its presence confirms the molecular weight of the compound. The M+2 peak is due to the ³⁷Cl isotope.
213/215[C₁₃H₁₀FO]⁺ClLoss of a chlorine radical from the molecular ion.
139[C₈H₈FO]⁺C₆H₄ClCleavage of the bond between the carbonyl carbon and the 2-chlorophenyl ring, with the charge retained on the fluorinated and methylated fragment.
125[C₇H₄FO]⁺C₇H₆ClFormation of the 4-fluoro-3-methylbenzoyl cation.
111/113[C₆H₄Cl]⁺C₈H₆FOFormation of the chlorophenyl cation.
95[C₆H₄F]⁺C₈H₆ClOFormation of the fluorophenyl cation.
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation is driven by the stability of the resulting carbocations and neutral radicals. The primary cleavage events are expected to occur at the bonds adjacent to the carbonyl group.

MS_Fragmentation_Pathway cluster_frags Fragment Ions M [C₁₄H₁₀ClFO]⁺˙ m/z 248/250 (Molecular Ion) F1 [C₁₃H₁₀FO]⁺ m/z 213/215 M->F1 - Cl• F2 [C₈H₈FO]⁺ m/z 139 M->F2 - •C₆H₄Cl F3 [C₇H₄Cl]⁺ m/z 111/113 M->F3 - •C₇H₆FO F4 [C₇H₄FO]⁺ m/z 125 F2->F4 - CH₂

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for analyzing volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., HP-5MS or equivalent)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1) to avoid overloading the column.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

  • Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will acquire a mass spectrum for each eluting peak. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (carbonyl, aromatic rings, methyl, C-F, and C-Cl bonds), while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. This synergistic approach, grounded in a thorough understanding of the underlying principles and supported by robust experimental protocols, ensures the highest level of scientific integrity and is an indispensable tool in modern chemical research and development.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. 2-Chloro-4'-fluorobenzophenone. [Link]

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  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Deb, K. K., & Zielinski, W. L. (1974). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Spectroscopy Letters, 7(4-5), 193-201. [Link]

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An In-depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a halogenated diaryl ketone of significant interest in synthetic and medicinal chemistry. While the specific discovery of this compound is not prominently documented, its existence is a logical extension of the well-established Friedel-Crafts acylation reaction, a cornerstone of organic synthesis developed in the late 19th century. This guide will detail the plausible synthetic routes, rooted in fundamental chemical principles, and provide detailed experimental protocols. We will explore the physicochemical properties of the molecule and discuss its potential applications as a key intermediate in the development of novel pharmaceuticals and advanced materials, drawing parallels from structurally similar benzophenone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Benzophenone Scaffold

The benzophenone core, consisting of a ketone bridge between two phenyl rings, is a privileged structure in chemistry. Its derivatives are found in a wide array of applications, from photoinitiators and UV blockers in material science to the core of numerous biologically active compounds. The strategic placement of various substituents on the phenyl rings allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound, with its specific substitution pattern, represents a valuable building block for creating complex molecules with tailored functionalities.

Plausible Synthetic History and Core Principles

The "discovery" of a specific, non-commercial chemical intermediate like this compound is more accurately described as its first rational synthesis. The intellectual framework for its creation lies in the Friedel-Crafts acylation , a powerful method for forming carbon-carbon bonds to an aromatic ring, discovered by Charles Friedel and James Crafts in 1877.[1][2] This electrophilic aromatic substitution reaction remains one of the most fundamental and widely used transformations in organic synthesis.[3]

The synthesis of this compound is most logically achieved via the Friedel-Crafts acylation of fluorobenzene with 2-chloro-3-methylbenzoyl chloride. This approach leverages readily available starting materials and follows a well-understood reaction mechanism. The presence of the fluorine atom on one ring and the chlorine and methyl groups on the other provides a molecule with distinct electronic and steric properties, making it a versatile intermediate for further chemical elaboration.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value / Description
Molecular Formula C₁₄H₁₀ClFO
Molecular Weight 248.68 g/mol
Appearance Likely a white to off-white crystalline solid.[4]
Melting Point Expected to be in a similar range to other dichlorinated or fluorinated benzophenones (e.g., 60-100 °C).[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water.
Chemical Stability Stable under standard laboratory conditions. The ketone moiety can be reduced, and the aromatic rings can undergo further substitution under specific conditions.

Synthetic Pathways and Experimental Protocols

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from 2-chloro-3-methylbenzoic acid.

Step 1: Synthesis of 2-Chloro-3-methylbenzoyl chloride

The initial step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: 2-chloro-3-methylbenzoic acid + SOCl₂ → 2-chloro-3-methylbenzoyl chloride + SO₂ + HCl

Expertise & Experience Insights: Thionyl chloride is often the reagent of choice for this transformation on an industrial scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-methylbenzoyl chloride

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂).

  • Charging Reagents: To the flask, add 2-chloro-3-methylbenzoic acid (17.0 g, 0.1 mol) and thionyl chloride (22 mL, 0.3 mol).

  • Catalyst Addition: Carefully add 3-4 drops of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-3-methylbenzoyl chloride is typically of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This is the key bond-forming reaction, where the synthesized acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction: 2-chloro-3-methylbenzoyl chloride + Fluorobenzene --(AlCl₃)--> this compound + HCl

Expertise & Experience Insights: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The Lewis acid catalyst coordinates to the chlorine of the acyl chloride, generating a highly electrophilic acylium ion. This is then attacked by the electron-rich fluorobenzene ring. The reaction is typically carried out in an inert solvent like dichloromethane or dichloroethane. An excess of the aromatic substrate (fluorobenzene) can also be used as the solvent. The reaction is often run at low temperatures initially to control the exothermic reaction, and then warmed to drive it to completion. The acylation of fluorobenzene is expected to be highly regioselective for the para position due to the directing effect of the fluorine atom and steric hindrance at the ortho positions.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 2-chloro-3-methylbenzoyl chloride (from Step 1, ~0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Fluorobenzene: Add fluorobenzene (10.6 g, 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complexes.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic and Logical Pathways

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 2-chloro-3-methylbenzoic acid C 2-chloro-3-methylbenzoyl chloride A->C DMF (cat.), Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F DCM, 0°C to RT D Fluorobenzene D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Synthetic route to this compound.

Diagram of the Experimental Workflow (Friedel-Crafts Acylation)

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, N₂) start->setup add_alcl3 Add AlCl₃ and DCM setup->add_alcl3 cool Cool to 0°C add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl add_alcl3->cool add_fluoro Dropwise Addition of Fluorobenzene add_acyl->add_fluoro react Stir at RT (4-6 hours) add_fluoro->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in several areas:

  • Medicinal Chemistry: Halogenated benzophenones are precursors to a wide range of pharmaceuticals.[4] The chlorine and fluorine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or amino groups. The methyl group provides a steric and electronic perturbation that can be crucial for optimizing binding to a biological target. This scaffold could be explored for the synthesis of inhibitors for enzymes like kinases or proteases, or as ligands for various receptors.

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates.[5] The specific substitution pattern of this molecule could lead to compounds with desirable biological activity and environmental profiles.

  • Material Science: Benzophenone derivatives are widely used as photoinitiators and UV absorbers.[4] The presence of halogens can influence the photophysical properties of the molecule, potentially leading to new materials with enhanced performance in coatings, plastics, and other polymers.

Conclusion

This compound is a prime example of a versatile chemical building block whose value is derived from the foundational principles of organic synthesis. While it may not have a storied "discovery" in the traditional sense, its rational design and synthesis are made possible by over a century of chemical innovation, most notably the Friedel-Crafts acylation. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently produce and utilize this compound in their own research endeavors. Its potential as a precursor to novel pharmaceuticals, agrochemicals, and advanced materials makes it a compound of considerable interest for future scientific exploration.

References

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A Comprehensive Theoretical and Computational Workflow for the Analysis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted benzophenones represent a ubiquitous and versatile scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2][3] This technical guide presents a comprehensive, in-depth theoretical and computational workflow for the characterization of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a specific derivative with potential for nuanced electronic and steric properties. We provide a self-validating framework grounded in established quantum chemical methods, designed for researchers, scientists, and drug development professionals. This document details step-by-step protocols for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, a complete molecular docking protocol is outlined to probe its potential as a targeted therapeutic agent. The causality behind methodological choices is explained, ensuring that the described workflow is not merely a set of instructions, but a robust scientific strategy for the in silico investigation of novel small molecules.

Introduction

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzophenone framework is a diarylketone structure that serves as the foundation for numerous compounds with significant pharmacological relevance.[2] Naturally occurring and synthetic benzophenones have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Their utility also extends to photochemistry, where they are commonly used as photosensitizers.[5] The chemical stability and synthetic tractability of the benzophenone core make it an attractive starting point for developing novel therapeutic agents and functional materials.[2][6]

Rationale for Studying this compound

The specific substitution pattern of this compound suggests a unique combination of electronic and steric effects that can modulate its physicochemical and biological properties.

  • 2-Chloro Substitution: The ortho-chloro group can induce a significant steric twist between the phenyl ring and the central carbonyl group, altering the molecule's conformation and the extent of π-conjugation.[7] This can impact both its photophysical behavior and its ability to fit into a biological target's binding pocket.

  • 4'-Fluoro Substitution: Fluorine is a common bioisostere for hydrogen in drug design. Its high electronegativity can alter local electronic properties, influence metabolic stability, and potentially form specific interactions (e.g., hydrogen bonds) with protein residues.[8]

  • 3'-Methyl Substitution: The methyl group is an electron-donating group that can subtly influence the electronic distribution in the adjacent phenyl ring and provides a lipophilic handle that may enhance binding to hydrophobic pockets in protein targets.[9]

This combination of substituents makes the title compound a compelling candidate for computational investigation to predict its behavior and guide potential synthetic and evaluative efforts.

Objectives of the Computational Investigation

This guide outlines a first-principles computational approach to:

  • Determine the stable three-dimensional conformation and key structural parameters.

  • Analyze the electronic structure, including frontier molecular orbitals and electrostatic potential, to predict reactivity.

  • Simulate theoretical spectroscopic data (UV-Visible, IR) for comparison with future experimental characterization.

  • Evaluate its potential for biological activity through molecular docking against a relevant protein target.

Molecular Modeling and Structural Analysis (DFT)

Rationale for Methodology Selection

Density Functional Theory (DFT) is a robust and computationally efficient quantum mechanical method for investigating the electronic structure of molecules. For organic molecules of this size, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a reliable balance of accuracy and computational cost.[3][10] We will pair this with the 6-311+G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including polarization functions (d,p) and diffuse functions (+) necessary for non-covalent interactions.[9][11]

Protocol: Geometry Optimization

This protocol establishes the lowest energy (most stable) conformation of the molecule.

  • Molecule Building: Construct the 2D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311+G(d,p) Opt Freq

    • Opt requests a geometry optimization.

    • Freq requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Job Submission: Submit the calculation to the software package.

  • Analysis: Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies. The output file will contain the final 3D coordinates, bond lengths, angles, and dihedral angles.

Predicted Structural Parameters

The key structural output is the dihedral angle between the two phenyl rings, which is heavily influenced by the ortho-substituent.[7] This "twist" angle governs the degree of electronic communication across the molecule.

ParameterPredicted ValueSignificance
C-C-C-C Dihedral Angle (Ring Twist)Value from calculationDefines molecular conformation and π-conjugation.
C=O Bond LengthValue from calculationIndicates the strength of the carbonyl double bond.
C-Cl Bond LengthValue from calculationStandard covalent bond distance.
C-F Bond LengthValue from calculationStandard covalent bond distance.
Predicted values are placeholders for actual computational results.
Workflow for Structural Analysis

A 1. Build 2D/3D Structure B 2. Prepare DFT Input File (B3LYP/6-311+G(d,p)) A->B C 3. Run Geometry Optimization & Frequency Calculation B->C D 4. Verify Energy Minimum (No Imaginary Frequencies) C->D E 5. Extract Structural Data (Angles, Bond Lengths, Dihedrals) D->E

Caption: DFT-based geometry optimization and validation workflow.

Electronic Properties and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.[9]

Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It allows for the rapid identification of electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). The carbonyl oxygen is expected to be a region of high negative potential, while hydrogens on the aromatic rings will be regions of positive potential.

Protocol: FMO and MEP Analysis
  • Use Optimized Geometry: Start with the validated, optimized structure from the previous step.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311+G(d,p)). This is more efficient than re-optimizing and generates the necessary wavefunction file.

  • Generate Orbitals and Surfaces: Use the output (e.g., a checkpoint file) to generate visualizations of the HOMO and LUMO orbitals and to map the electrostatic potential onto the electron density surface.

  • Data Extraction: Record the energies of the HOMO and LUMO orbitals from the calculation output file and compute the energy gap.

ParameterPredicted Value (eV)Significance
HOMO EnergyValue from calculationElectron-donating capability.
LUMO EnergyValue from calculationElectron-accepting capability.
HOMO-LUMO Gap (ΔE)Value from calculationChemical reactivity and electronic transition energy.
Predicted values are placeholders for actual computational results.
Workflow for Electronic Property Analysis

A 1. Use Optimized Geometry B 2. Perform Single-Point Energy Calculation A->B C 3. Generate Checkpoint File B->C D 4. Visualize HOMO/LUMO Orbitals C->D E 5. Generate MEP Surface C->E F 6. Analyze Reactivity Sites & Energy Gap D->F E->F

Caption: Workflow for Frontier Molecular Orbital (FMO) and MEP analysis.

Simulated Spectroscopic Properties (TD-DFT & DFT)

Theoretical Background

Comparing simulated spectra with experimental data is a critical step in validating computational models.

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[10][11] These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

  • Infrared (IR) Spectra: The vibrational frequencies calculated during the Freq step correspond to the absorption peaks in an IR spectrum. Key peaks, such as the C=O stretch, are highly characteristic and provide a structural fingerprint.[3]

Protocol: TD-DFT for UV-Visible Spectra Simulation
  • Use Optimized Geometry: Begin with the ground-state optimized structure.

  • Input File Preparation: Create an input file specifying a TD-DFT calculation. To account for solvent effects, which can be significant, we incorporate the Polarizable Continuum Model (PCM).[11][12]

    • #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol)

    • TD(NStates=10) requests the calculation of the first 10 excited states.

    • SCRF=(PCM,Solvent=Ethanol) applies the PCM model for ethanol as the solvent.

  • Analysis: Extract the calculated excitation wavelengths (λmax) and their corresponding oscillator strengths (a measure of peak intensity) from the output. The transition with the largest oscillator strength will correspond to the most intense peak in the spectrum.

Protocol: DFT for Vibrational (IR) Frequency Calculation
  • Use Frequency Output: The vibrational frequencies are generated automatically by the Freq keyword used during the geometry optimization step (Section 2.2).

  • Apply Scaling Factor: Calculated vibrational frequencies are systematically higher than experimental values due to approximations in the theory. They should be multiplied by a standard scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) for better agreement with experiment.

  • Analysis: Identify key vibrational modes, particularly the strong C=O stretching frequency, which is typically found in the 1650-1700 cm⁻¹ range for benzophenones.

Spectroscopy TypePredicted ParameterPredicted Value
UV-Visible (in Ethanol)λmax (π→π)Value from calculation
UV-Visible (in Ethanol)λmax (n→π)Value from calculation
Infrared (gas phase)C=O Stretch (scaled)Value from calculation
Infrared (gas phase)C-Cl Stretch (scaled)Value from calculation
Predicted values are placeholders for actual computational results.

Evaluation of Potential Biological Activity: Molecular Docking

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[13] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of ligand-target interactions. The output includes a "docking score," an estimate of the binding affinity, and the 3D pose of the ligand in the receptor's active site.

Target Selection Rationale

Given that many benzophenone derivatives exhibit anti-inflammatory and anticancer activities, a relevant target is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[2][13] We will use the crystal structure of human COX-2 for this protocol.

Protocol: Molecular Docking Workflow

This protocol uses common tools like AutoDock Vina or PyRx.

  • Receptor Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-protein chains.

    • Add polar hydrogens and compute Gasteiger charges. This prepares the protein for docking.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign rotatable bonds and save the file in the required format (e.g., .pdbqt).

  • Grid Box Generation: Define the search space for the docking algorithm. This is a 3D box centered on the known active site of the receptor.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the grid box and score them.

  • Results Analysis:

    • Examine the predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visualize the top-ranked docking pose using software like PyMOL or Discovery Studio. Identify key molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and amino acid residues in the active site.

Docking ParameterPredicted ResultSignificance
Binding Affinity (vs. COX-2)Value from calculation (kcal/mol)Estimate of binding strength.
Key Interacting ResiduesList of amino acidsIdentifies the specific interactions stabilizing the complex.
Type of InteractionsH-bonds, hydrophobic, etc.Describes the nature of the binding.
Predicted values are placeholders for actual computational results.
Molecular Docking Workflow Diagram

cluster_0 Receptor Preparation cluster_1 Ligand Preparation A 1a. Download PDB File B 2a. Clean Protein (Remove Water, Ligands) A->B C 3a. Add Hydrogens & Charges B->C F 4. Define Active Site Grid Box C->F D 1b. Use DFT-Optimized 3D Structure E 2b. Assign Rotatable Bonds D->E E->F G 5. Run Docking Simulation F->G H 6. Analyze Binding Affinity & Interactions G->H

Caption: A standard workflow for receptor-ligand molecular docking.

Conclusion and Future Directions

This guide has detailed a robust, multi-faceted computational strategy for the comprehensive characterization of this compound. By integrating DFT, TD-DFT, and molecular docking, researchers can generate a wealth of predictive data on the molecule's structure, electronics, spectroscopy, and potential bioactivity before committing resources to chemical synthesis.

The theoretical results derived from this workflow serve as a powerful roadmap for experimental validation. The predicted structural and electronic properties can inform synthetic strategies, while the simulated spectra provide benchmarks for analytical characterization (e.g., via NMR, FT-IR, and UV-Vis spectroscopy). Most critically, promising molecular docking results can prioritize the compound for synthesis and subsequent in vitro biological screening, accelerating the discovery pipeline for new therapeutic agents.

References

  • Chiyindiko, E., & Conradie, J. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones. ScienceDirect.
  • Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences. [Link]

  • de Oliveira, R. B., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • Surana, B., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. [Link]

  • Stark, H., et al. (2006). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2020). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. [Link]

  • Ryu, B., et al. (2024). Exploring the relationship between the androgen receptor and structural configuration of benzophenones.
  • Kolluri, P. K., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. [Link]

  • Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Link]

  • Singh, S., et al. (2023). Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. [Link]

  • Barton, H. J., et al. (1979). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Polish Journal of Pharmacology and Pharmacy. [Link]

  • Kolluri, P. K., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters.
  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Spirtovic, S., et al. (2001). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link]

  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science. [Link]

  • Wang, J., et al. (2005). Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • Wang, C., et al. (2015). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Afolabi, S. O. (2013). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a substituted benzophenone derivative of interest in pharmaceutical and materials science research. The primary synthetic route detailed is the Friedel-Crafts acylation of 3-fluoro-2-methyltoluene with 2-chlorobenzoyl chloride. This application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety precautions, and methods for purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical information and practical insights to successfully replicate and optimize this synthesis.

Introduction and Significance

Benzophenone and its derivatives are a critical class of compounds widely utilized as photoinitiators, fragrance enhancers, and, most notably, as key intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a valuable scaffold for the development of novel bioactive molecules. The presence of the chlorine and fluorine atoms can significantly modulate the electronic and lipophilic properties of potential drug candidates, while the methyl group provides a site for further functionalization.

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains a paramount method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. Its reliability and versatility make it the method of choice for the synthesis of the target molecule.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 2-chlorobenzoyl chloride. This interaction polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant in the subsequent step.

  • Electrophilic Attack: The electron-rich π-system of the 3-fluoro-2-methyltoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.

A critical consideration in this synthesis is the regioselectivity of the acylation on the 3-fluoro-2-methyltoluene ring. The methyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The directing effects of these substituents will influence the position of the incoming acyl group. Due to steric hindrance from the adjacent methyl group, acylation is most likely to occur at the position para to the methyl group, which is also ortho to the fluorine atom.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01(To be calculated)≥98%
3-Fluoro-2-methyltolueneC₈H₉F124.15(To be calculated)≥98%
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34(To be calculated)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93(Solvent)Anhydrous
Hydrochloric Acid (HCl)HCl36.46(For workup)Concentrated
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01(For workup)Saturated
Anhydrous Magnesium SulfateMgSO₄120.37(Drying agent)Anhydrous
IceH₂O18.02(For workup)
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive. 2-Chlorobenzoyl chloride is also corrosive and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup A Dry three-neck flask with stir bar B Add anhydrous AlCl₃ and DCM A->B C Cool to 0-5 °C in an ice bath B->C D Slowly add 2-chlorobenzoyl chloride in DCM via addition funnel C->D Maintain temperature E Slowly add 3-fluoro-2-methyltoluene in DCM via addition funnel D->E F Stir at 0-5 °C for 30 min E->F Maintain temperature G Allow to warm to room temperature F->G H Stir for 2-4 hours (monitor by TLC) G->H I Pour reaction mixture onto ice/conc. HCl H->I Quench reaction J Separate organic layer I->J K Extract aqueous layer with DCM J->K L Combine organic layers K->L M Wash with sat. NaHCO₃ solution L->M N Dry with anhydrous MgSO₄ M->N O Filter and concentrate in vacuo N->O Crude Product Crude Product O->Crude Product

Caption: Experimental workflow for the synthesis.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Charging the Flask: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents). Immediately add anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, dissolve 3-fluoro-2-methyltoluene (1.05 equivalents) in anhydrous DCM (20 mL) and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas will be evolved. Stir the mixture until the ice has completely melted and the dark-colored complex has decomposed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining a high-purity product.

  • Column Chromatography: If recrystallization is not sufficient, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed to isolate the desired product from any unreacted starting materials or isomeric byproducts.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the product.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretch of the benzophenone.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

ParameterExpected Outcome
Yield 60-80% (post-purification)
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%

Troubleshooting and Safety Considerations

Common Issues and Solutions
  • Low Yield: This can be due to moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all reagents and glassware are scrupulously dry. Incomplete reaction can also be a cause; monitor the reaction by TLC to ensure it has gone to completion.

  • Formation of Isomers: While the desired isomer is expected to be the major product, other isomers may form. Careful purification by column chromatography may be necessary.

  • Difficult Workup: The formation of a stable complex between the product ketone and AlCl₃ can sometimes make the quench and extraction difficult. Vigorous stirring during the quench with ice and HCl is essential to break up this complex.

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment, such as a fume hood or glove box. In case of skin contact, brush off any solid and rinse with copious amounts of water. For spills, cover with dry sand; do not use water.

  • 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate PPE.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note are intended to facilitate the successful synthesis and purification of this valuable chemical intermediate for researchers in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • sathee jee. Friedel Crafts Reaction. [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Redox. Safety Data Sheet Aluminium Chloride. [Link]

  • European Patent Office.

Application Note & Protocol: Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a substituted aromatic ketone with potential applications as an intermediate in pharmaceutical and agrochemical development. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and fundamental method for C-C bond formation on an aromatic ring.[1] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and describes methods for product purification and characterization. The causality behind key experimental choices is explained to provide researchers with a deep, actionable understanding of the protocol.

Introduction and Scientific Background

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the production of fine chemicals, polymers, and a vast array of biologically active compounds. The target molecule, this compound, incorporates halogen and alkyl moieties that can significantly influence the physicochemical properties and biological activity of derivative compounds.

The chosen synthetic route is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed in 1877.[2] This method involves the reaction of an acylating agent (2-chlorobenzoyl chloride) with an aromatic substrate (2-fluorotoluene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can plague alkylation reactions.[3][4]

Reaction Scheme and Mechanism

Scheme 1: Synthesis of this compound Reaction Scheme

The reaction proceeds through the formation of a highly reactive acylium ion electrophile. The mechanism involves three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), abstracts the chloride from 2-chlorobenzoyl chloride. This forms a resonance-stabilized acylium ion, which serves as the potent electrophile.[3][5] The use of anhydrous AlCl₃ is critical, as the presence of water would hydrolyze the catalyst, rendering it inactive.[6]

  • Electrophilic Attack: The electron-rich π system of the 2-fluorotoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4] The regioselectivity is dictated by the directing effects of the substituents on the toluene ring; the activating, ortho,para-directing methyl group is the dominant director, leading to substitution primarily at the C4 position (para to the methyl group).

  • Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and formally regenerates the Lewis acid catalyst.[7] However, the AlCl₃ strongly complexes with the carbonyl oxygen of the product ketone, necessitating the use of stoichiometric amounts of the catalyst.[7][8]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34601.28.0 g
2-Chlorobenzoyl chloride609-65-4175.01551.19.63 g (7.0 mL)
2-Fluorotoluene95-52-3110.13501.05.51 g (5.5 mL)
Dichloromethane (DCM), Anhydrous75-09-284.93--150 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.46--30 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01--~50 mL
Saturated Sodium Chloride (Brine)7647-14-558.44--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--~10 g
Recrystallization Solvent (e.g., Ethanol)64-17-546.07--As needed
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Nitrogen or Argon gas inlet with drying tube (e.g., CaSO₄ or CaCl₂)

  • Glass syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • Melting point apparatus

  • Standard analytical equipment (NMR, IR spectrometers)

Safety Precautions and Hazard Management

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves, is mandatory.

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and water-sensitive. Reacts violently with moisture to produce corrosive HCl gas. Causes severe skin and eye burns.[9] Handle quickly in a dry environment and avoid inhalation of dust.

  • 2-Chlorobenzoyl Chloride: Corrosive, a lachrymator, and causes severe skin burns and eye damage.[10][11] Reacts with water and alcohols.[10]

  • 2-Fluorotoluene: Highly flammable liquid and vapor.[12][13] Keep away from heat, sparks, and open flames. May cause respiratory irritation.[13]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.

An emergency eyewash station and safety shower must be readily accessible.[14]

Detailed Experimental Protocol

Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup_1 Assemble dry 3-neck flask with condenser & addition funnel setup_2 Establish inert atmosphere (N₂ or Ar) setup_1->setup_2 setup_3 Add AlCl₃ and dry DCM to the flask setup_2->setup_3 setup_4 Cool to 0°C in an ice bath setup_3->setup_4 react_1 Add 2-chlorobenzoyl chloride dropwise via addition funnel setup_4->react_1 Maintain 0°C react_2 Add 2-fluorotoluene dropwise react_1->react_2 react_3 Stir at 0°C for 30 min react_2->react_3 react_4 Warm to room temp. and stir for 2-4 hours react_3->react_4 workup_1 Slowly pour mixture into ice/conc. HCl react_4->workup_1 Reaction complete workup_2 Transfer to separatory funnel, separate organic layer workup_1->workup_2 workup_3 Extract aqueous layer with DCM workup_2->workup_3 workup_4 Combine organic layers, wash with NaHCO₃ (aq) then brine workup_3->workup_4 workup_5 Dry over Na₂SO₄, filter, and remove solvent via rotovap workup_4->workup_5 purify_1 Recrystallize crude solid from a suitable solvent (e.g., Ethanol) workup_5->purify_1 Crude Product purify_2 Isolate pure crystals by vacuum filtration purify_1->purify_2 purify_3 Dry product under vacuum purify_2->purify_3 analyze Characterize by NMR, IR, and melting point purify_3->analyze

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

5.1. Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL pressure-equalizing addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

  • Cap the condenser and addition funnel with septa. Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas, with the outlet connected to an oil bubbler or a drying tube.

  • Working quickly to minimize exposure to air, weigh 8.0 g (60 mmol) of anhydrous aluminum chloride and add it to the reaction flask through the third neck. Immediately add 100 mL of anhydrous dichloromethane (DCM).

  • Replace the stopper and begin stirring the suspension. Cool the flask to 0°C using an ice/water bath.

5.2. Reagent Addition and Reaction

  • In a separate dry vial, prepare a solution of 9.63 g (55 mmol) of 2-chlorobenzoyl chloride in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel using a syringe.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the stirring AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 5°C.

  • After the addition is complete, add 5.51 g (50 mmol) of 2-fluorotoluene, dissolved in 25 mL of anhydrous DCM, to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 5°C. The mixture will typically darken in color.[8]

  • Once the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

5.3. Work-up and Product Isolation

  • Prepare a 1 L beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.

  • CAUTION: This step is highly exothermic and releases HCl gas. In the fume hood, carefully and slowly pour the reaction mixture into the stirred ice/HCl slurry. Use a glass rod to break up any clumps.

  • Once the vigorous reaction has subsided, transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with 25 mL portions of DCM.[8]

  • Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (careful of gas evolution) and then 50 mL of brine.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution by gravity to remove the drying agent. Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or a viscous oil.

5.4. Purification

  • The primary method for purification is recrystallization.[15] Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and heat the mixture gently with stirring until the solid just dissolves.[16]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show distinct aromatic multiplets corresponding to the protons on both substituted rings, as well as a singlet for the methyl group.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including a characteristic downfield signal for the ketone carbonyl carbon (~195 ppm).

  • IR Spectroscopy: A strong, sharp absorption peak in the region of 1650-1670 cm⁻¹ is indicative of the C=O stretch of the diaryl ketone.

  • Melting Point: A pure compound will exhibit a sharp, well-defined melting point range.

References

  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?Link

  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?Link

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorobenzoyl chloride. Link

  • ECHEMI. (n.d.). 2-Fluorotoluene SDS, 95-52-3 Safety Data Sheets. Link

  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Link

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Link

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Link

  • PubChem. (n.d.). 2-Fluorotoluene. Link

  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. Link

  • CDH Fine Chemical. (n.d.). 2-Chloro Benzoyl Chloride MATERIAL SAFETY DATA SHEET. Link

  • ECHEMI. (n.d.). 2-Chlorobenzoyl chloride SDS, 609-65-4 Safety Data Sheets. Link

  • ChemicalBook. (n.d.). 2-Fluorotoluene - Safety Data Sheet. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluorotoluene. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Fluorotoluene. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chlorobenzoyl chloride. Link

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Link

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Link

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Link

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Link

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Link

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Link

  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Link

  • PrepChem.com. (n.d.). Preparation of benzophenone. Link

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Application and Protocol for the Purification of 2-Chloro-4'-fluoro-3'-methylbenzophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

This comprehensive guide provides a detailed protocol and scientific rationale for the purification of 2-Chloro-4'-fluoro-3'-methylbenzophenone using column chromatography. This document is designed to offer both a practical workflow and an in-depth understanding of the principles guiding the purification process.

Introduction: The Importance of Purity in Drug Discovery

This compound is a substituted aromatic ketone, a structural motif prevalent in medicinal chemistry. As a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity is paramount. Trace impurities, such as regioisomers or unreacted starting materials from its synthesis, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity of the final compound. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, enabling the isolation of the desired product to a high degree of purity.

This application note will detail a robust method for the purification of this compound, likely synthesized via a Friedel-Crafts acylation reaction. The principles and techniques described herein are broadly applicable to the purification of other substituted benzophenones and aromatic ketones.

Principles of the Chromatographic Separation

The purification strategy is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture. The separation is governed by the differential adsorption and desorption of the components of the crude mixture onto the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity, porous structure, and affordability. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A less polar mobile phase will result in stronger adsorption of the compounds to the silica gel and slower elution, while a more polar mobile phase will lead to weaker adsorption and faster elution.

  • Separation Mechanism: In the context of purifying this compound, the separation from potential impurities is based on differences in polarity.

    • Target Molecule: The ketone functional group in the target molecule is moderately polar.

    • Potential Impurities:

      • Unreacted Starting Materials: For instance, if synthesized from 2-chloro-3-methyltoluene and 4-fluorobenzoyl chloride, the unreacted 4-fluorobenzoyl chloride would be more polar, while the 2-chloro-3-methyltoluene would be significantly less polar.

      • Regioisomers: Friedel-Crafts acylation can sometimes yield isomeric products. The polarity differences between these isomers can be subtle, necessitating a carefully optimized mobile phase for effective separation.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Hexane, ethyl acetate, and other organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood away from ignition sources.

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Rotary evaporator

  • UV lamp for TLC visualization

Step 1: Determination of Optimal Mobile Phase using TLC

The key to a successful column chromatography separation is selecting the right mobile phase. This is efficiently achieved by running preliminary TLC experiments.

  • Prepare a Sample Solution: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

  • Develop the TLC Plates: Place the spotted TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analyze the Results: The ideal mobile phase composition is one that results in the desired product having a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should be well-separated from the product spot.

Mobile Phase (Hexane:Ethyl Acetate) Observed Rf of Product Separation Quality
95:5~0.1Too slow, potential for band broadening.
90:10~0.3Optimal starting point.
80:20~0.5Too fast, poor separation from less polar impurities.
Step 2: Packing the Chromatography Column

Proper column packing is crucial to avoid channeling and ensure a good separation.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase to form a slurry. The amount of silica gel depends on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the Column: Secure the column vertically. Add a small amount of the mobile phase to the column. While gently swirling, pour the silica slurry into the column.

  • Settle the Packing: Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some of the solvent, which helps in compacting the silica bed. The top of the silica bed should be flat.

  • Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

Step 3: Loading the Sample
  • Dissolve the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • Load the Sample: Carefully add the dissolved sample onto the top of the sand layer using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample to be adsorbed onto the silica gel until the liquid level just reaches the top of the sand.

Step 4: Elution and Fraction Collection
  • Add the Mobile Phase: Carefully add the mobile phase to the column, ensuring not to disturb the sand and silica layers.

  • Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). Maintain a constant head of solvent above the silica bed throughout the elution process.

  • Monitor the Separation: Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and compare it to the crude mixture and a pure standard if available.

Step 5: Isolation of the Pure Product
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure desired product.

  • Remove the Solvent: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Workflow Visualization

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a gradient elution.
Column overloading.Reduce the amount of sample loaded onto the column.
Poorly packed column (channeling).Repack the column carefully, ensuring an even and compact bed.
Cracked Silica Bed Column ran dry.Always maintain a solvent level above the silica bed.
Product Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.Adjust the mobile phase composition based on TLC analysis.
Tailing of Spots on TLC Compound is too polar or interacting strongly with acidic silica.Add a small amount of a slightly more polar solvent (e.g., a drop of methanol) or a base (e.g., triethylamine for basic compounds) to the mobile phase.

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of this compound using column chromatography. By understanding the underlying principles of the separation and carefully executing the experimental steps, researchers can obtain this key intermediate in high purity, which is essential for its successful application in drug discovery and development.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Recrystallization Techniques for 2-Chloro-4'-fluoro-3'-methylbenzophenone: A Detailed Guide to Purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This document outlines the fundamental principles of recrystallization, systematic solvent selection strategies, detailed step-by-step protocols for both single-solvent and mixed-solvent systems, and troubleshooting guidance. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to achieve high-purity this compound.

Introduction and Physicochemical Context

This compound is a halogenated aromatic ketone. Its molecular structure, featuring a benzophenone core with chloro, fluoro, and methyl substitutions, makes it a valuable building block in medicinal chemistry. Impurities from synthesis, such as unreacted starting materials or by-products, can interfere with subsequent reactions and compromise the integrity of the final product.

Recrystallization is a purification process that leverages the differences in solubility of a compound in a given solvent at different temperatures.[2] The ideal scenario involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice. Soluble impurities are retained in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[1][3]

Physicochemical Properties of this compound:

  • Molecular Formula: C₁₄H₁₀ClFO

  • Molecular Weight: 248.68 g/mol

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Solubility Profile: Based on its structure ("like dissolves like" principle), it is a moderately polar compound.[3] It is expected to be poorly soluble in water but soluble in various organic solvents, especially at elevated temperatures. Solvents like alcohols, acetone, and ethyl acetate are good candidates for initial screening.[4]

The Cornerstone of Purity: Solvent Selection

The success of any recrystallization procedure hinges on the proper choice of solvent.[3] An ideal solvent should meet several criteria:

  • High Solute Solubility at High Temperatures: The solvent must dissolve the compound completely when hot or boiling.[5]

  • Low Solute Solubility at Low Temperatures: Upon cooling, the compound should precipitate out of the solution to ensure a high recovery yield.[5]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point (ideally < 100-110 °C) to be easily removed from the purified crystals during drying.[3][6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[6]

Solvent Screening Protocol

A systematic, small-scale screening is the most effective way to identify a suitable solvent or solvent pair.

Equipment: Small test tubes, spatula, hot plate or water bath, Pasteur pipettes.

Procedure:

  • Place approximately 50-100 mg of the crude this compound into a test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. Observe if the compound dissolves readily. A good candidate solvent will not dissolve the compound in the cold.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid.

Recommended Solvents for Screening

The benzophenone core suggests that moderately polar solvents will be most effective. The following table summarizes potential candidates.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol78PolarA common and effective solvent for many organic compounds. Often used in a solvent pair with water.[6]
Isopropanol (Propan-2-ol)82PolarSimilar to ethanol, good for moderately polar compounds. Can also be paired with water.[5]
Methanol65PolarHighly polar, may be too strong a solvent, but worth testing. Its low boiling point makes it easy to remove.[6]
Ethyl Acetate77Medium PolarityA versatile solvent. Often used in a solvent pair with non-polar solvents like hexane.[3]
Acetone56PolarA strong solvent that may dissolve the compound even when cold. Its low boiling point can be challenging.[6]
Toluene111Non-polarMay be a good solvent for aromatic compounds, but its high boiling point can make it difficult to remove.[6]
Hexane / Heptane69 / 98Non-polarThe compound is likely insoluble in these. They are excellent candidates as the "bad" solvent in a mixed-solvent system.[6]
Water100Very PolarThe compound is expected to be insoluble. Ideal as the "bad" solvent in a pair with a water-miscible organic solvent like ethanol or acetone.[5]
The Power of Mixed-Solvent Systems

Often, a single solvent does not meet all the ideal criteria. In such cases, a mixed-solvent system, or solvent pair, is employed. This involves two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[3] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[5]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is used when a single solvent with the desired temperature-dependent solubility profile is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Boiling chips or magnetic stir bar

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on the hot plate.[7] Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration. To prevent premature crystallization, use a small excess of solvent (an additional 2-5%) and pre-heat the filtration apparatus (funnel and receiving flask).[1] Filter the hot solution quickly into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is ideal when no single solvent is suitable.

Materials: Same as Protocol 1, with the addition of the second ("bad") solvent.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from Protocol 1. For the washing step, use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if needed) to remove insoluble impurities A->B Optional Step C 2. Cool Solution Slowly (Room Temp -> Ice Bath) A->C B->C D 3. Collect Crystals (Vacuum Filtration) C->D E 4. Wash Crystals with Ice-Cold Solvent D->E F 5. Dry Crystals (Vacuum Oven) E->F G Pure Crystalline Product F->G

Sources

A Comprehensive Guide to the Analytical Characterization of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Chloro-4'-fluoro-3'-methylbenzophenone. As a substituted benzophenone, this compound represents a class of molecules with significant interest in medicinal chemistry and materials science.[1] Rigorous analytical characterization is essential to ensure identity, purity, and quality for its intended use in research and development. This document outlines field-proven protocols for chromatographic and spectroscopic analysis, emphasizing the rationale behind methodological choices and adherence to international validation standards, such as the ICH Q2(R2) guidelines.[2][3][4][5]

Introduction and Analytical Strategy

This compound is a complex benzophenone derivative featuring chloro, fluoro, and methyl substitutions across its two phenyl rings. These structural motifs necessitate a multi-faceted analytical approach to confirm its chemical identity and quantify potential impurities, which may arise from starting materials or synthetic byproducts.

The analytical strategy presented herein is designed to be a self-validating system, integrating orthogonal techniques to provide a complete profile of the molecule.

  • Chromatographic Techniques (HPLC & GC-MS): To assess purity, quantify the compound, and identify potential process-related impurities or degradants.

  • Spectroscopic Techniques (NMR & FTIR): To provide unambiguous structural confirmation and identify key functional groups.

This integrated approach ensures that the material's quality is assessed with the highest degree of confidence, a cornerstone of good scientific practice and regulatory compliance.[6]

A foundational understanding of the molecule's properties guides the selection of appropriate analytical techniques.

PropertyValueRationale for Method Selection
Molecular Formula C₁₄H₁₀ClFO---
Molecular Weight 248.68 g/mol Essential for mass spectrometry and concentration calculations.
Polarity Moderately polarThe ketone and halogen functional groups suggest suitability for reversed-phase chromatography.[7]
Volatility Semi-volatileThe compound's thermal stability makes it amenable to Gas Chromatography (GC) analysis.[8]
UV Absorbance Strong UV AbsorberThe benzophenone core possesses a strong chromophore, making UV detection in HPLC highly effective.[7]
Chromatographic Methods for Purity and Assay

Chromatographic methods are the gold standard for separating and quantifying components within a mixture. For this compound, both liquid and gas chromatography offer distinct advantages.

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the premier choice for purity analysis of this compound due to its moderate polarity and strong UV absorbance.[7] A C18 stationary phase is selected for its hydrophobic interactions with the aromatic rings. A gradient elution method is initially employed for method development to ensure all potential impurities, which may have a wide range of polarities, are eluted and resolved. The method can then be optimized for isocratic conditions for routine quality control. The use of a photodiode array (PDA) detector allows for peak purity analysis, adding a layer of confidence to the results.[9]

Protocol 1: RP-HPLC Method for Purity Analysis

  • Instrumentation & Consumables:

    • HPLC or UHPLC system with binary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the sample diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column and system.[10]

  • Chromatographic Conditions:

ParameterSettingJustification
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility.
Injection Vol. 5 µLAdjustable based on detector response.
Detection PDA Detector, 260 nmBenzophenone derivatives exhibit strong absorbance in this region.[7]
Gradient 0-10 min: 50% to 90% BEnsures elution of both polar and non-polar impurities.
10-12 min: Hold at 90% BElutes highly non-polar compounds.
12.1-15 min: Return to 50% BColumn re-equilibration.
  • System Suitability & Validation:

    • Before analysis, perform five replicate injections of the working standard.

    • The Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%.[3]

    • This protocol must be fully validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, and precision before use in a regulated environment.[2][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (PDA @ 260 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Report Calculate Purity / Assay Integrate->Report

Caption: Workflow for HPLC Purity Analysis.

Expertise & Causality: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[8] It offers superior separation efficiency for closely related isomers and provides definitive structural information from the mass spectrometer, making it ideal for identifying unknown impurities. The thermal stability of the benzophenone core allows for analysis without derivatization. Electron Impact (EI) ionization is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Protocol 2: GC-MS Method for Impurity Profiling

  • Instrumentation & Consumables:

    • GC-MS system with a split/splitless injector and a quadrupole or ion trap mass spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is fully dissolved before injection.

  • Instrumental Conditions:

ParameterSettingJustification
Injector Splitless mode, 280 °CMaximizes sensitivity for trace impurity analysis.
Oven Program 100 °C (1 min hold)Initial temperature to focus analytes.
Ramp 15 °C/min to 300 °CBroad range to elute impurities with varying boiling points.
300 °C (5 min hold)Ensures elution of all components.
MS Source 230 °CStandard EI source temperature.
MS Quad 150 °CStandard quadrupole temperature.
Ionization Electron Impact (EI), 70 eVProvides standard, reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the molecular ion and expected fragments.
  • Data Analysis:

    • Identify the main component peak by its retention time and mass spectrum.

    • Analyze the mass spectra of smaller peaks by comparing them to spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities (e.g., isomers, starting materials). The molecular ion for 2-Chloro-4'-fluorobenzophenone is m/z 234, which can serve as a reference.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve Sample (e.g., in DCM) Inject Inject into GC Prep_Sample->Inject Separate Separate (HP-5MS) Inject->Separate Ionize Ionize (EI, 70eV) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Identify Identify Impurities via Mass Spectra Detect->Identify Quantify Quantify via Peak Area % Identify->Quantify

Caption: Workflow for GC-MS Impurity Identification.

Spectroscopic Methods for Structural Confirmation

While chromatography assesses purity, spectroscopy provides the definitive confirmation of the molecular structure.

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR provides a simple signal for the fluorine atom, which can show coupling to nearby protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Features:

NucleusExpected Chemical Shifts (ppm)Expected Multiplicities & Key Features
¹H NMR ~7.0 - 8.0Multiple signals in the aromatic region. Expect doublets and triplets. The methyl group (CH₃) will be a singlet around 2.3-2.5 ppm.
¹³C NMR ~195 (C=O)The carbonyl carbon will be significantly downfield. Aromatic carbons will appear between 115-140 ppm. The methyl carbon will be upfield (~20 ppm).
~115-165 (Aromatic)Expect C-F coupling to be visible on the fluorinated ring carbons.
~20 (CH₃)
¹⁹F NMR ~ -105 to -115A single resonance is expected, likely a multiplet due to coupling with ortho-protons on its ring.

Note: Specific chemical shifts and coupling constants are predictions based on analogous structures and require experimental verification.[12][13]

Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[14][15] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation. The spectrum will provide a unique fingerprint for the molecule.

Protocol 4: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H StretchAromatic
~1660C=O StretchAryl Ketone
~1600, ~1480C=C StretchAromatic Ring
~1220C-F StretchAryl Fluoride
~1100C-Cl StretchAryl Chloride
Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The strength of this analytical guide lies in the integration of orthogonal methods. The proposed workflow ensures that both the purity and identity of this compound are established with a high degree of scientific certainty.

Caption: Integrated workflow for compound characterization.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity....
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction....
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand....
  • Air Hygiene International, Inc. (n.d.). FTIR TESTING.
  • Air Hygiene International, Inc. (n.d.). FTIR Testing Services - Fourier Transform Infrared.
  • BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Identifying Impurities in 3-Methylbenzophenone.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • BenchChem. (n.d.). Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC.

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Application Notes and Protocols for the Utilization of 2-Chloro-4'-fluoro-3'-methylbenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. 2-Chloro-4'-fluoro-3'-methylbenzophenone is a highly functionalized aromatic ketone that presents itself as a versatile and valuable building block. Its unique substitution pattern—a sterically accessible chlorine atom for cross-coupling, an electron-withdrawing benzoyl group, and fluorine and methyl substituents that modulate electronic properties and metabolic stability—offers a rich platform for molecular elaboration.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation and detail its application in several cornerstone reactions of modern organic chemistry: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

I. Synthesis of the Building Block: A Regioselective Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2] To ensure the desired regiochemistry, the acylation is performed between 2-chloro-3-methylbenzoyl chloride and fluorobenzene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4] This strategy correctly places the substituents on the final benzophenone core.

Protocol 1: Friedel-Crafts Acylation for this compound

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Product R1 2-Chloro-3-methylbenzoyl chloride catalyst AlCl₃, Dichloromethane R1->catalyst + R2 Fluorobenzene R2->catalyst + P1 This compound catalyst->P1 Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation workflow.

Materials:

Reagent/SolventMolar Equiv.Purity
2-Chloro-3-methylbenzoyl chloride1.0≥98%
Fluorobenzene1.1≥99%
Aluminum Chloride (anhydrous)1.2≥99%
Dichloromethane (DCM), anhydrous-≥99.8%
Hydrochloric Acid (conc.)-37%
Saturated Sodium Bicarbonate--
Anhydrous Magnesium Sulfate--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-chloro-3-methylbenzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • Following the addition, add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the benzophenone core is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages.[5][6][7] In this application, this compound can be coupled with various arylboronic acids to generate more complex poly-aromatic structures, which are common motifs in pharmaceuticals and organic electronics.[8]

Reaction Mechanism Overview:

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl + Pd(0)) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Product) RedElim->Product Catalyst_Regen Pd(0)L₂ (Regenerated) RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[5]

Protocol 2: Representative Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolar Equiv.Purity
This compound1.0≥98%
Arylboronic Acid (e.g., Phenylboronic acid)1.2≥97%
Pd(OAc)₂0.02≥98%
SPhos0.04≥98%
K₃PO₄2.0≥98%
Toluene/Water (10:1)-Anhydrous/Deionized

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Expected Yields for Various Arylboronic Acids (Representative):

Arylboronic AcidExpected Yield (%)
Phenylboronic acid85-95
4-Methoxyphenylboronic acid80-90
3-Thienylboronic acid75-85
B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9][10][11] This reaction is of particular importance in medicinal chemistry, as the arylamine moiety is a common feature in bioactive molecules.

Protocol 3: Representative Buchwald-Hartwig Amination

Materials:

Reagent/SolventMolar Equiv.Purity
This compound1.0≥98%
Amine (e.g., Morpholine)1.2≥99%
Pd₂(dba)₃0.01≥97%
XPhos0.02≥98%
Sodium tert-butoxide (NaOtBu)1.4≥97%
Toluene-Anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter through Celite, wash with ethyl acetate, and concentrate the filtrate.

  • The crude product is then purified by column chromatography.

III. Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the benzoyl group can activate the chloro-substituted ring towards nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles.[12] This provides an alternative, palladium-free method for introducing heteroatom nucleophiles.

Protocol 4: Representative SₙAr with an Alkoxide

Reaction Workflow:

SNAr_Workflow Start 2-Chloro-4'-fluoro- 3'-methylbenzophenone Reagents Sodium Methoxide (NaOMe) DMF, Heat Start->Reagents + Intermediate Meisenheimer Complex (Resonance Stabilized) Reagents->Intermediate Nucleophilic Attack Product 2-Methoxy-4'-fluoro- 3'-methylbenzophenone Intermediate->Product Loss of Cl⁻

Caption: General workflow for SₙAr reaction.

Materials:

Reagent/SolventMolar Equiv.Purity
This compound1.0≥98%
Sodium Methoxide (NaOMe)1.5≥95%
Dimethylformamide (DMF), anhydrous-≥99.8%

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired 2-methoxy derivative.

IV. Conclusion

This compound is a robust and versatile building block for organic synthesis. Its utility is demonstrated through its successful application in key synthetic transformations including Friedel-Crafts acylation for its own synthesis, and subsequent palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed in this guide provide a reliable framework for researchers to access a diverse range of complex molecules for applications in drug discovery and materials science. The strategic positioning of its functional groups allows for sequential and regioselective modifications, making it a valuable addition to the synthetic chemist's toolbox.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

  • Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. PrepChem.com. [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-Chloro-4-fluorobenzotrichloride. PubChem. [Link]

  • China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory. Lizhuo. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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protocol for the acylation of 3-fluoro-2-methyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Acylation of 3-Fluoro-2-methyltoluene

Abstract

This application note provides a comprehensive technical guide for the Friedel-Crafts acylation of 3-fluoro-2-methyltoluene, a key transformation for the synthesis of substituted aromatic ketones. These products serve as valuable intermediates in the development of pharmaceuticals and other fine chemicals. This document elucidates the underlying chemical principles, including the reaction mechanism and the factors governing regioselectivity for a di-substituted aromatic ring. A detailed, field-proven laboratory protocol for the acetylation of 3-fluoro-2-methyltoluene using acetyl chloride and aluminum chloride is presented, complete with stoichiometric tables, step-by-step instructions for reaction setup, work-up, and product isolation. Furthermore, this guide includes essential safety precautions, troubleshooting advice, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Chemical Principles and Mechanistic Insights

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) that introduces an acyl group onto an aromatic ring.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2]

Mechanism of Acylation

The reaction proceeds via a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acyl chloride by coordinating to the chlorine atom. This complex then cleaves to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[3] This species is the active electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic system and the AlCl₃ catalyst, and forms HCl as a byproduct.[4]

A critical feature of Friedel-Crafts acylation is the complexation of the Lewis acid with the newly formed ketone product.[5] The product, being a Lewis base, forms a stable complex with AlCl₃. Consequently, the catalyst is not truly regenerated, and a stoichiometric amount (or a slight excess) of the Lewis acid is required.[5] This complex is subsequently hydrolyzed during the aqueous work-up to release the final ketone product.[6]

Friedel-Crafts Acylation Mechanism Figure 1: General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ Arene Aromatic Ring Sigma Arenium Ion (Sigma Complex) Arene->Sigma + R-C≡O⁺ Complex Ketone-AlCl₃ Complex Sigma->Complex + AlCl₄⁻ - H⁺ Ketone Aryl Ketone Product Complex->Ketone Aqueous Work-up

Figure 1: General Mechanism of Friedel-Crafts Acylation.
Regioselectivity in the Acylation of 3-Fluoro-2-methyltoluene

The primary challenge in the acylation of a substituted aromatic ring is controlling the position of substitution (regioselectivity). This is dictated by the electronic and steric effects of the substituents already present on the ring.

  • Methyl Group (-CH₃): An activating, ortho-, para-directing group due to positive induction and hyperconjugation.

  • Fluoro Group (-F): A deactivating group due to its strong negative inductive effect, but it is also ortho-, para-directing because of its positive resonance effect (lone pair donation).

In 3-fluoro-2-methyltoluene, these groups exert competing influences. The potential sites for electrophilic attack are C4, C5, and C6.

  • Position C4: ortho to the methyl group and ortho to the fluoro group.

  • Position C5: meta to the methyl group and meta to the fluoro group (least favored).

  • Position C6: para to the methyl group and ortho to the fluoro group.

Considering these factors:

  • Steric Hindrance: The bulky acylium ion will face significant steric hindrance from the adjacent methyl group at position 2, making attack at C1 and C3 unlikely.

  • Electronic Effects: The methyl group is a stronger activator than the fluorine is a deactivator. Therefore, the positions directed by the methyl group (ortho and para) are generally favored.

  • Para-Substitution Preference: Friedel-Crafts acylations are known to favor the para product over the ortho product, largely due to the steric bulk of the electrophile-catalyst complex.[7][8]

In this specific substrate, the position para to the strongly activating methyl group is C6. This position is also ortho to the fluorine atom. The convergence of the powerful para-directing effect of the methyl group and the lack of significant steric hindrance makes position C6 the most probable site of acylation . The major product is therefore expected to be 1-(5-fluoro-4-methylphenyl)ethanone .

Detailed Experimental Protocol

This protocol describes the acetylation of 3-fluoro-2-methyltoluene using acetyl chloride and anhydrous aluminum chloride in a dichloromethane solvent.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
3-Fluoro-2-methyltoluene124.155.00 g0.04031.0
Anhydrous Aluminum Chloride (AlCl₃)133.346.45 g0.04841.2
Acetyl Chloride (CH₃COCl)78.503.48 g (3.15 mL)0.04431.1
Dichloromethane (DCM), anhydrous84.9380 mL--
6M Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-30 mL--
Brine (Saturated NaCl)-30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
Experimental Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow start Start: Assemble Dry Glassware (N₂ Atmosphere) setup 1. Charge AlCl₃ and DCM into Reaction Flask start->setup cool_1 2. Cool Suspension to 0 °C setup->cool_1 add_acyl 3. Add Acetyl Chloride Solution Dropwise cool_1->add_acyl add_sub 4. Add Substrate Solution (3-fluoro-2-methyltoluene) Dropwise at 0 °C add_acyl->add_sub react 5. Warm to Room Temp & Stir (1-3h) Monitor by TLC add_sub->react quench 6. Quench Reaction by Pouring onto Ice/HCl react->quench extract 7. Liquid-Liquid Extraction (Separate Organic Layer) quench->extract wash 8. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 9. Dry with MgSO₄ & Filter wash->dry evap 10. Evaporate Solvent (Rotary Evaporator) dry->evap purify 11. Purify Crude Product (Column Chromatography or Distillation) evap->purify end End: Characterize Product (NMR, IR, GC-MS) purify->end

Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture.[9]

  • Place a drying tube (filled with CaCl₂) or connect a nitrogen/argon inlet to the top of the condenser to maintain an anhydrous atmosphere.[10]

  • In the fume hood, carefully weigh anhydrous aluminum chloride (6.45 g) and add it to the reaction flask. Immediately add 40 mL of anhydrous dichloromethane (DCM).

  • Begin stirring to create a suspension and cool the flask to 0 °C using an ice-water bath.[11]

Reagent Addition: 5. In a separate dry flask, prepare a solution of acetyl chloride (3.15 mL) in 20 mL of anhydrous DCM and add it to the dropping funnel. 6. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate of addition should be controlled to prevent an excessive exotherm.[9] 7. Prepare a solution of 3-fluoro-2-methyltoluene (5.00 g) in 20 mL of anhydrous DCM and add it to the same dropping funnel. 8. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[12]

Reaction and Monitoring: 9. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 10. Stir the mixture for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation: 11. Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 50 mL of 6M HCl. 12. CAUTION: This step is highly exothermic and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[9][13] This will decompose the aluminum chloride complex. 13. Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer. 14. Extract the aqueous layer with an additional portion of DCM (20 mL). 15. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).[14] 16. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]

Purification: 17. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(5-fluoro-4-methylphenyl)ethanone.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of AlCl₃, acetyl chloride, and DCM, must be performed in a well-ventilated fume hood.[10]

  • Reagent Hazards:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Avoid inhalation of dust and contact with skin.[9][10]

    • Acetyl Chloride: Corrosive and a lachrymator (causes severe eye irritation and tearing). It is also moisture-sensitive.[14][15]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.[10]

  • Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and behind a safety shield if possible.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (moisture contamination).Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is perfectly dry.[14]
Deactivated aromatic ring.While 3-fluoro-2-methyltoluene is sufficiently reactive, ensure the starting material is pure.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently heat to reflux, monitoring by TLC.
Formation of Multiple Products Incorrect regioselectivity or side reactions.Lowering the reaction temperature can sometimes improve selectivity.[16] Ensure the correct stoichiometry of reagents.
Dark, Tarry Mixture Reaction temperature was too high, leading to polymerization or decomposition.Maintain careful temperature control, especially during the exothermic addition steps.
Difficult Work-up Incomplete decomposition of the aluminum complex.Stir the quenched mixture vigorously for an extended period (15-30 min) to ensure all solids dissolve. Add more HCl if necessary.[14]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), A252. [Link]

  • UCLA Chemistry. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Organic Chemistry Lab. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Olah, G. A., Kobayashi, S., & Tashiro, M. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents. Journal of the American Chemical Society, 94(21), 7448–7461. [Link]

  • University of Wisconsin-Madison. Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Scribd. Friedel Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • J. Chil. Chem. Soc. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a critical intermediate in the development of advanced pharmaceutical compounds. The synthetic strategy is centered on a regioselective Friedel-Crafts acylation, a cornerstone of C-C bond formation in industrial organic chemistry. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed step-by-step protocol for multi-gram scale synthesis, rigorous safety procedures, and analytical validation methods. The causality behind critical process parameters is explained to empower researchers and drug development professionals to confidently and efficiently produce this high-value chemical building block.

Introduction: The Strategic Importance of Substituted Benzophenones

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] The specific substitution pattern of this compound makes it a highly valuable precursor for synthesizing novel therapeutic agents, particularly in the areas of oncology and neurodegenerative disease research, where precise molecular architecture is key to modulating biological targets.

The primary challenge in synthesizing polysubstituted benzophenones is achieving high regioselectivity to avoid the formation of complex isomeric mixtures that are costly and difficult to separate on a large scale. A direct Friedel-Crafts acylation of a substituted benzene ring can often lead to multiple products due to competing directing effects of the substituents.

This guide presents a strategically optimized approach that circumvents these issues. By acylating 3-fluoro-4-methyltoluene with 2-chlorobenzoyl chloride, we leverage the powerful ortho-, para-directing effect of the methyl group, which overrides the weaker directing effect of the fluorine atom. This strategy selectively drives the acylation to the desired position, ensuring a high yield of the target molecule, this compound, and simplifying downstream purification.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3][4][5] The mechanism involves the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of the substrate.

Key Mechanistic Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 2-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized 2-chlorobenzoyl acylium ion. This species is a potent electrophile.

  • Electrophilic Attack: The π-electron system of the 3-fluoro-4-methyltoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack occurs preferentially at the C1 position (para to the strongly activating methyl group), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A chloride ion (from AlCl₄⁻) acts as a base, abstracting the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and releases HCl. The AlCl₃ catalyst is regenerated in the aqueous work-up phase.

G reagents 2-Chlorobenzoyl Chloride + AlCl₃ acylium 2-Chlorobenzoyl Acylium Ion (Electrophile) reagents->acylium Step 1: Catalyst Activation sigma Sigma Complex (Resonance Stabilized) acylium->sigma substrate 3-Fluoro-4-methyltoluene (Nucleophile) substrate->sigma Step 2: Nucleophilic Attack product_complex Product-Catalyst Complex sigma->product_complex Step 3: Deprotonation (-H⁺) final_product This compound product_complex->final_product Aqueous Work-up

Caption: The reaction mechanism of the Friedel-Crafts acylation.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 100-120 grams of the target compound. All operations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.QuantityPuritySupplier
3-Fluoro-4-methyltolueneC₈H₉F124.151.050.0 g (50.5 mL)≥98%Sigma-Aldrich
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.011.0574.0 g (53.6 mL)≥98%Sigma-Aldrich
Aluminum Chloride (Anhydrous)AlCl₃133.341.264.5 g≥99%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93-~1000 mLAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.46-~150 mL37%J.T. Baker
Saturated Sodium BicarbonateNaHCO₃84.01-~300 mLAqueous SolutionLab Prepared
BrineNaCl58.44-~200 mLSaturated AqueousLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-~30 gGranularVWR
Safety Precautions

It is imperative to adhere to strict safety protocols. The primary hazards are associated with the corrosive and water-reactive nature of the reagents.

CompoundHazard ClassGHS PictogramsKey Safety Precautions
2-Chlorobenzoyl chloride Corrosive, LachrymatorGHS05, GHS07Causes severe skin burns and eye damage.[6][7][8][9] Handle in a fume hood, wear acid-resistant gloves, splash goggles, and a face shield. Moisture sensitive.
Aluminum Chloride Corrosive, Water-ReactiveGHS05Reacts violently with water, releasing heat and HCl gas. Causes severe burns. Handle in a dry environment (glovebox or under inert gas).
Dichloromethane (DCM) Irritant, CarcinogenGHS07, GHS08Suspected of causing cancer. Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.
Hydrochloric Acid CorrosiveGHS05Causes severe skin burns and eye damage. Respiratory irritant. Wear appropriate PPE.
Experimental Workflow Diagram

G setup Setup (Inert Atmosphere, 0°C) charge Charge Reactor (DCM, AlCl₃) setup->charge add_acyl Add Acyl Chloride (Slowly, 0-5°C) charge->add_acyl add_sub Add Substrate (Dropwise, <10°C) add_acyl->add_sub react React (Warm to RT, 2-4h) add_sub->react quench Quench (Ice/HCl) react->quench extract Extract & Wash (DCM, NaHCO₃, Brine) quench->extract dry Dry & Filter (MgSO₄) extract->dry purify Purify (Recrystallization) dry->purify product Final Product purify->product

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Synthesis Protocol

A. Reaction Setup:

  • Assemble a 2L, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a 250 mL pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen/argon inlet and a bubbler.

  • Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Place the reaction flask in an ice/water bath for cooling.

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

B. Reagent Addition:

  • To the reaction flask, add anhydrous dichloromethane (500 mL).

  • Begin stirring and, under a strong flow of inert gas, carefully and portion-wise add the anhydrous aluminum chloride (64.5 g). The addition is exothermic; ensure the temperature does not exceed 10°C. A yellow-orange slurry will form.

  • Charge the dropping funnel with 2-chlorobenzoyl chloride (74.0 g, 53.6 mL). Add it dropwise to the stirred AlCl₃ slurry over 30-40 minutes, maintaining the internal temperature between 0°C and 5°C. A dark red complex will form.

  • Rinse the dropping funnel with a small amount of anhydrous DCM (~20 mL) and add this to the reaction flask.

  • Clean and dry the dropping funnel, then charge it with 3-fluoro-4-methyltoluene (50.0 g, 50.5 mL) dissolved in 100 mL of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture over approximately 60-90 minutes. Crucial: Maintain the internal temperature below 10°C to minimize side reactions.

C. Reaction and Monitoring:

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-fluoro-4-methyltoluene) is consumed.

D. Work-up and Isolation:

  • Prepare a 4L beaker containing a mixture of crushed ice (approx. 800 g) and concentrated hydrochloric acid (150 mL).

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a highly efficient fume hood.

  • Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. Use a stream of DCM to rinse the flask and add it to the quench beaker.

  • Stir the mixture until all the ice has melted and the dark color has dissipated.

  • Transfer the mixture to a 2L separatory funnel. Separate the organic (bottom) layer.

  • Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine all organic layers. Wash sequentially with:

    • Deionized water (200 mL)

    • Saturated sodium bicarbonate solution (2 x 150 mL) - Caution: CO₂ evolution! Vent frequently.

    • Brine (200 mL)

  • Dry the organic layer over anhydrous magnesium sulfate (~30 g), stir for 15 minutes, and then filter.

  • Remove the solvent (DCM) using a rotary evaporator to yield the crude product as a viscous oil or low-melting solid.

E. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is isopropanol/water or ethanol.

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Slowly add water until persistent cloudiness is observed.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum at 40°C to a constant weight.

Data, Characterization, and Troubleshooting

Expected Results
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 100-115 g (78-90%)
Purity (HPLC) ≥98.5%
Melting Point To be determined experimentally
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

  • FT-IR: To identify characteristic functional groups (e.g., C=O stretch of the ketone).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the final purity.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Moisture contamination deactivating the catalyst. - Loss of product during work-up.- Increase reaction time; monitor by TLC/HPLC. - Ensure all glassware is dry and use anhydrous reagents. - Be meticulous during extractions; perform back-extractions if necessary.
Dark, Tarry Crude Product - Reaction temperature was too high during additions. - Insufficient stirring.- Strictly maintain temperature below 10°C during additions. - Use efficient mechanical stirring to ensure homogeneity.
Multiple Spots on TLC (Impurity) - Formation of regioisomers. - Di-acylation or other side reactions.- Re-verify the regiochemical directing effects of the starting material. - Optimize purification; consider column chromatography if recrystallization is insufficient.

Conclusion

The Friedel-Crafts acylation of 3-fluoro-4-methyltoluene with 2-chlorobenzoyl chloride provides a highly efficient, regioselective, and scalable route to this compound. By carefully controlling reaction parameters, especially temperature and moisture, this protocol enables the reliable production of this key pharmaceutical intermediate in high yield and purity. This application note serves as a validated guide for researchers and process chemists in the pharmaceutical industry, facilitating the advancement of drug discovery and development programs.

References

  • ECHEMI . 2-Chlorobenzoyl chloride SDS, 609-65-4 Safety Data Sheets.

  • CDH Fine Chemical . 2-Chloro Benzoyl Chloride CAS No 609-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Tokyo Chemical Industry (India) Pvt. Ltd. . 2-Chlorobenzoyl Chloride | 609-65-4.

  • Sigma-Aldrich . 2-Chlorobenzoyl chloride 95 609-65-4.

  • PubChem, National Institutes of Health . 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110.

  • Google Patents . WO2011089385A1 - New processes for producing benzophenone derivatives.

  • S. B. Mhaske & N. P. Argade . Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 2021.

  • Google Patents . US5877353A - Process for the preparation of benzophenone derivatives.

  • Benchchem . Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone.

  • ResearchSpace@UKZN . Synthesis of fluorinated benzophenones and phenylcoumarins.

  • RSC Publishing . Synthesis and bioactivity investigation of benzophenone and its derivatives.

  • Google Patents . EP0855379B1 - Methods for the preparation of benzophenone derivatives.

  • Benchchem . An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

  • Google Patents . CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • Organic Chemistry Portal . Friedel-Crafts Acylation.

  • YouTube . Friedel-Crafts Acylation.

  • SynArchive . Friedel-Crafts Acylation.

  • Google Patents . CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.

  • Google Patents . US5053557A - Process for preparing 2-chloro-4-fluorophenol.

  • Request PDF . Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.

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Application Notes and Protocols for the Safe Handling of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to the Safe Handling of a Novel Benzophenone Derivative

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its structure, incorporating a chlorinated phenyl ring, a fluorinated and methylated phenyl ring, and a central ketone group, suggests a reactivity profile that necessitates a robust and well-informed approach to laboratory safety. The introduction of halogen atoms and a methyl group to the benzophenone core can significantly influence the molecule's biological activity and toxicological properties.

This guide provides a detailed framework for the safe handling of this compound, targeting researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, the following protocols are grounded in the known hazards of the closely related analogue, 2-Chloro-4'-fluorobenzophenone, and established safety principles for halogenated and methylated aromatic ketones. The primary directive of this document is to foster a proactive safety culture by understanding the why behind each procedural step, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: An Evidence-Based Evaluation

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Due to the structural similarity, the hazard profile of this compound is extrapolated from its analogue, 2-Chloro-4'-fluorobenzophenone.

1.1. Known Hazards of the Parent Analogue: A Critical Starting Point

The primary known hazard associated with 2-Chloro-4'-fluorobenzophenone is significant:

  • Germ Cell Mutagenicity: It is suspected of causing genetic defects (Hazard Statement H341)[1]. This classification as a Category 2 mutagen indicates that there is evidence from animal studies or epidemiological data, but it is not sufficient to place the substance in Category 1. The precautionary principle dictates that this compound should be handled as a suspected mutagen.

1.2. Inferred Hazards from Structural Moieties

The molecular structure of this compound contains several functional groups that can contribute to its toxicological profile:

  • Aromatic Ketones: This class of compounds can exhibit varying degrees of toxicity. Some ketones are known to be irritants, while others can have more severe systemic effects[2].

  • Chlorinated Aromatic Compounds: Chlorinated organic molecules can be persistent in the environment and may have toxic effects on living organisms. Their metabolism can sometimes lead to the formation of reactive intermediates.

  • Fluorinated Aromatic Compounds: The introduction of fluorine can alter the metabolic stability and biological activity of a molecule. While often enhancing therapeutic properties, it can also lead to unexpected toxicity.

  • Methylated Aromatic Compounds: Methylated aromatics can have neurological and other systemic effects. For instance, chronic exposure to some methylated ketones has been linked to neurological effects[3].

1.3. Risk Assessment

Based on the available data, the primary risks associated with handling this compound are:

  • Inhalation: Aerosols or dust particles can be inhaled, leading to potential systemic toxicity, including mutagenic effects.

  • Dermal Contact: The compound may be absorbed through the skin, leading to local irritation or systemic effects.

  • Ingestion: Accidental ingestion could lead to acute toxicity.

  • Eye Contact: Direct contact can cause irritation or more severe eye damage.

A comprehensive risk assessment should be conducted for each specific experimental protocol involving this compound, considering the quantities used, the duration of exposure, and the specific manipulations performed.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

The most effective approach to mitigating laboratory hazards is to implement a hierarchy of controls. This strategy prioritizes the most effective control measures to eliminate or minimize risks.

Diagram: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

2.1. Elimination and Substitution

  • Elimination: If the use of this compound is not essential for the research objective, its use should be eliminated.

  • Substitution: If possible, substitute it with a less hazardous compound that can achieve the same experimental outcome.

2.2. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

  • Glove Box: For handling larger quantities or for procedures with a high risk of aerosol generation, a glove box should be used.

2.3. Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for handling this compound must be written and approved before any work begins. These SOPs should be readily accessible to all personnel.

  • Training: All personnel who will handle the compound must receive specific training on its potential hazards, the proper use of engineering controls and PPE, and emergency procedures. This training should be documented.

  • Restricted Access: The area where the compound is stored and handled should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].

2.4. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact. Consult glove manufacturer's compatibility charts.
Body Protection A flame-resistant lab coat.To protect against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be required for certain procedures.To prevent inhalation of dust or aerosols, especially during spill cleanup or if engineering controls are insufficient.

Detailed Protocols for Safe Handling

The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.

3.1. Protocol for Weighing and Preparing Solutions

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE (goggles, face shield, double gloves, lab coat).

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Use a tared weigh boat or a suitable container.

    • Carefully transfer the solid compound to the container using a spatula. Avoid generating dust.

    • If using a ventilated balance enclosure, perform the weighing inside the enclosure.

  • Solution Preparation:

    • Add the solvent to the container with the weighed compound.

    • Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Cleanup:

    • Carefully clean the spatula and any other contaminated equipment.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with a decontaminating solution.

    • Dispose of all waste in a designated hazardous waste container.

3.2. Protocol for Running a Chemical Reaction

  • Reaction Setup:

    • Set up the reaction apparatus within a chemical fume hood.

    • Ensure all glassware is clean, dry, and free of defects.

  • Reagent Addition:

    • Add reagents in the order specified in the experimental protocol.

    • If adding this compound as a solid, do so carefully to avoid creating dust. If adding as a solution, use a dropping funnel or a syringe.

  • Reaction Monitoring:

    • Monitor the reaction from outside the fume hood whenever possible.

    • If sampling is required, use a safe and controlled method to minimize exposure.

  • Work-up and Purification:

    • All work-up and purification steps (e.g., extraction, chromatography) must be performed in a chemical fume hood.

    • Handle all reaction mixtures and waste streams as hazardous.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidents.

Diagram: Emergency Response Workflow

Emergency_Response cluster_1 Emergency Response Workflow Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Emergency Services Spill->Alert First_Aid Administer First Aid Spill->First_Aid Cleanup Spill Cleanup (Trained Personnel Only) Evacuate->Cleanup Alert->Cleanup Report Document and Report Incident First_Aid->Report Cleanup->Report

Sources

derivatization of 2-Chloro-4'-fluoro-3'-methylbenzophenone for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Chloro-4'-fluoro-3'-methylbenzophenone for Biological Screening

Authored by a Senior Application Scientist

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of this compound, a versatile starting material for generating a library of novel compounds for biological screening. We present detailed synthetic protocols focusing on nucleophilic aromatic substitution at the activated chloro position, alongside robust methodologies for evaluating the biological potential of the resulting derivatives through established in vitro assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the benzophenone core to identify new therapeutic leads.

Introduction: The Rationale for Derivatization

Benzophenone and its derivatives are widely employed in pharmaceuticals and are found in many naturally occurring molecules with potent bioactivity.[4][5] The versatility of the benzophenone core allows for systematic modifications of its aryl rings, which can lead to the optimization of its pharmacological properties.[6] The starting material, this compound, possesses several key features that make it an excellent candidate for library synthesis:

  • An Activated Chlorine Atom: The electron-withdrawing effect of the adjacent benzoyl group activates the C-Cl bond for nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse functionalities.[7][8]

  • Multiple Modification Sites: Beyond the chloro group, the ketone functionality offers another point for chemical modification, such as reduction to an alcohol, to further expand structural diversity.

  • Key Substituents: The existing fluoro and methyl groups already provide specific steric and electronic properties that can be leveraged in structure-activity relationship (SAR) studies. Halogenation, in particular, has been shown to significantly influence the biological activity of benzophenone derivatives.[6]

This guide outlines a logical workflow from targeted synthesis to biological evaluation, empowering researchers to efficiently generate and screen a library of novel benzophenone analogues.

Strategic Workflow for Synthesis and Screening

The overall strategy involves a multi-step process beginning with the synthesis of a focused library of derivatives, followed by purification and characterization, and culminating in a cascade of biological screens to identify promising lead compounds.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening Start This compound Synth Derivatization via Nucleophilic Aromatic Substitution Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Library Compound Library Purify->Library Screen1 Primary Screen: Cytotoxicity Assay (MTT) Library->Screen1 Test Compounds Screen2 Secondary Screen: Antimicrobial Assay (MIC) Screen1->Screen2 MoA Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Screen2->MoA Hit Hit Compounds MoA->Hit

Caption: Overall workflow from synthesis to biological hit identification.

Synthetic Derivatization: Protocols and Rationale

Our primary synthetic strategy focuses on the nucleophilic aromatic substitution (SNAr) reaction, a robust method for functionalizing aryl halides.

Mechanism Rationale: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and react with electrophiles. However, when strong electron-withdrawing groups (EWGs) are present on the ring, the ring becomes electron-deficient and susceptible to attack by strong nucleophiles.[8] In this compound, the benzoyl group acts as a powerful EWG, activating the ortho-positioned chlorine for displacement. The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

Caption: General reaction scheme for SNAr derivatization.

Protocol 1: Synthesis of an Amine Library via SNAr

This protocol details the parallel synthesis of a small library of N-substituted 2-amino-4'-fluoro-3'-methylbenzophenone derivatives.

Materials:

  • This compound (1.0 eq)

  • Various primary or secondary amines (e.g., morpholine, piperidine, aniline) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vials with stir bars

  • Ethyl acetate, Hexane, Brine (for work-up)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (e.g., 100 mg, 0.40 mmol), the desired amine (0.48 mmol), and anhydrous K₂CO₃ (110 mg, 0.80 mmol).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Screening: Protocols and Data Interpretation

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is often most efficient.[10]

Primary Screen: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It is widely used in drug discovery to screen for compounds with potential anticancer activity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in 5% CO₂.[6]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[6][14]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Hypothetical Data Presentation:

Compound IDR¹R²N- GroupIC₅₀ (µM) vs. A549 Cells
SM-01 -Cl (Starting Material)> 100
DER-01 Morpholino15.2 ± 1.8
DER-02 Piperidino8.9 ± 0.9
DER-03 Anilino25.4 ± 3.1
Doxorubicin (Positive Control)0.8 ± 0.1
Secondary Screen: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol:

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16][17] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[17]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Hypothetical Data Presentation:

Compound IDR¹R²N- GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SM-01 -Cl (Starting Material)> 128> 128
DER-01 Morpholino64128
DER-02 Piperidino3264
DER-03 Anilino> 128> 128
Ciprofloxacin (Positive Control)0.50.25
Follow-up Screen: General Enzyme Inhibition Assay

For compounds that show significant activity in primary screens, investigating their mechanism of action is a critical next step.[18] An enzyme inhibition assay can determine if a compound's activity is due to the modulation of a specific enzyme.[19]

Protocol (General Spectrophotometric Assay):

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound (inhibitor) in an appropriate assay buffer.[20]

  • Assay Setup (96-well plate):

    • Control Wells: Add enzyme solution and vehicle (e.g., DMSO).

    • Test Wells: Add enzyme solution and various concentrations of the test compound.

    • Blank Wells: Add assay buffer and vehicle.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[20]

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the product or substrate.[20]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[18][21]

Conclusion

This application note provides a structured and scientifically grounded framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogues. By employing robust synthetic strategies like nucleophilic aromatic substitution and a logical cascade of in vitro screening assays, researchers can efficiently navigate the early stages of drug discovery. The protocols and rationale presented herein are designed to be adaptable, providing a solid foundation for the development of novel benzophenone-based therapeutic agents.

References

  • Jadhavar, P. S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1466-1491. Available at: [Link]

  • Wikipedia. Broth microdilution. Available at: [Link]

  • ResearchGate. (2021). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Available at: [Link]

  • Grokipedia. Broth microdilution. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • RSC Publishing. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Longdom Publishing. (2024). Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20070-20084. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Available at: [Link]

  • MDPI. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11893. Available at: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available at: [Link]

  • American Society for Microbiology. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 8(4), 434-440. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]

  • ResearchGate. (2023). Examples of benzophenone derivatives in the market and their uses. Available at: [Link]

  • Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • RSC Advances. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Patsnap Synapse. (2025). What are the different types of pharmacophore?. Available at: [Link]

  • Macquarie University Research Data Repository. (2022). Substituted benzophenone synthesis for biological and catalytic applications. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

Introduction to the Synthetic Challenge

The synthesis of this compound, a polysubstituted diaryl ketone, is most commonly achieved via a Friedel-Crafts acylation reaction. The primary challenge in this synthesis lies in controlling the regioselectivity to obtain the desired isomer with high purity. This guide will focus on the most logical and efficient synthetic route: the acylation of fluorobenzene with 2-chloro-3-methylbenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic strategy for preparing this compound with high isomeric purity?

The most effective strategy is the Friedel-Crafts acylation of fluorobenzene with 2-chloro-3-methylbenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This approach is favored due to the directing effect of the fluorine atom on the fluorobenzene ring. Fluorine is an ortho, para-director, and due to steric hindrance, the acylation reaction strongly favors the para position, leading to the desired 4'-fluoro substitution pattern.[1]

The alternative route, acylating 2-chloro-3-methyltoluene with 4-fluorobenzoyl chloride, is less desirable. The interplay between the ortho, para-directing chloro and methyl groups on 2-chloro-3-methyltoluene would likely result in a complex mixture of isomers, making purification difficult and significantly lowering the yield of the target molecule.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in Friedel-Crafts acylation are often attributable to several key factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, at least a stoichiometric amount of the catalyst relative to the acylating agent is often required.

  • Suboptimal Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote the formation of side products and decomposition.

  • Poor Quality Reagents: The purity of the acylating agent and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity?

While the acylation of fluorobenzene is generally selective for the para position, the formation of the ortho-isomer is the most common side product. To enhance para selectivity:

  • Control the Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para isomer. Running the reaction at 0°C or even lower during the initial addition of reagents can improve selectivity.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can sometimes offer improved selectivity. Experimenting with catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be beneficial.

  • Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile and thus the ortho/para ratio. Less polar solvents are often preferred.

Q4: Can polyacylation occur in this synthesis?

Polyacylation is a potential side reaction in Friedel-Crafts chemistry. However, it is less of a concern in acylation compared to alkylation. The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the aromatic ring, making a second acylation reaction significantly less favorable.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Catalyst deactivation by water.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: Complexation of the catalyst with the product.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Poor Reagent Quality: Impurities in starting materials.Purify starting materials before use (e.g., distill fluorobenzene, recrystallize or distill the acyl chloride precursor).
Formation of Multiple Isomers (Low Regioselectivity) High Reaction Temperature: Overcoming the steric hindrance for ortho attack.Maintain a low reaction temperature (0°C or below) during the addition of reagents. Allow the reaction to proceed at a controlled temperature.
Steric Factors: The inherent, though minor, propensity for ortho acylation.Consider using a bulkier Lewis acid or a different solvent system to increase the steric hindrance around the electrophile, further favoring para substitution.
Difficult Product Purification Similar Polarity of Isomers: The desired para-isomer and the ortho-isomer side product have very similar polarities.Utilize high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with various solvent systems to achieve separation.[2] Reversed-phase chromatography may also be effective.[2] Recrystallization from a carefully chosen solvent system may also be attempted.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-methylbenzoyl chloride

This protocol describes the conversion of 2-chloro-3-methylbenzoic acid to the corresponding acyl chloride, a key intermediate for the Friedel-Crafts acylation.

Materials:

  • 2-chloro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-chloro-3-methylbenzoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude 2-chloro-3-methylbenzoyl chloride can be purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation for this compound

This is a representative protocol for the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • 2-chloro-3-methylbenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet, and a magnetic stirrer, add anhydrous aluminum chloride to the anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-chloro-3-methylbenzoyl chloride dropwise to the stirred suspension.

  • After the addition is complete, add fluorobenzene dropwise, maintaining the temperature at 0°C.

  • After the addition of fluorobenzene, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Synthetic Workflow

Synthetic Workflow A 2-chloro-3-methylbenzoic acid B 2-chloro-3-methylbenzoyl chloride A->B SOCl₂ or (COCl)₂ D This compound B->D Friedel-Crafts Acylation (AlCl₃) C Fluorobenzene C->D

Caption: Synthetic pathway to this compound.

Troubleshooting Logic

Troubleshooting Logic start Low Yield or Impure Product q1 Anhydrous Conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Dry all equipment and reagents q2 Sufficient Catalyst? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Increase catalyst loading q3 Correct Temperature? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Adjust reaction temperature end Optimize Purification a3_yes->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Smith, R. M., Bishara, R. H., & Drummond, P. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.

Sources

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in Friedel-Crafts acylation reactions. As a cornerstone of C-C bond formation in organic synthesis, mastering this reaction is crucial. This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues in your experiments.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

A key advantage of this reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group. This characteristic makes the product less reactive than the starting material, effectively preventing the polysubstitution that often plagues alkylation reactions.[5][6][7] However, the reaction is not without its limitations, and achieving high yields can be challenging.[2][8] This guide will address the most common pitfalls and provide actionable solutions.

Visualizing the Core Reaction

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The following diagram illustrates the generally accepted pathway for Friedel-Crafts acylation.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C≡O⁺ ↔ R-C=O] + AlCl₄⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Benzene Ar-H Benzene->Sigma_Complex + Acylium Ion Aryl_Ketone_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Aryl_Ketone_Complex + AlCl₄⁻ Final_Product Aryl Ketone (Ar-CO-R) Aryl_Ketone_Complex->Final_Product Aqueous Workup Troubleshooting_Low_Yield Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Is the Lewis Acid Catalyst Active and Sufficient? Start->Check_Catalyst Check_Substrate Is the Aromatic Ring Sufficiently Activated? Start->Check_Substrate Check_Conditions Are the Reaction Conditions (Temp, Time) Optimal? Start->Check_Conditions Solution_Catalyst Use Anhydrous Conditions Increase Catalyst Stoichiometry (1.1-2.0 eq) Check_Catalyst->Solution_Catalyst No Solution_Substrate Consider Alternative Synthetic Route Protect Activating Groups if Necessary Check_Substrate->Solution_Substrate No Solution_Conditions Optimize Temperature and Reaction Time Monitor by TLC Check_Conditions->Solution_Conditions No Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware B 2. Add AlCl₃ and CH₂Cl₂ A->B C 3. Cool to 0 °C B->C D 4. Add Acetyl Chloride (dropwise) C->D E 5. Add Toluene (dropwise) D->E F 6. Stir at Room Temp (1-2h) E->F G 7. Monitor by TLC F->G H 8. Quench with Ice/HCl G->H I 9. Extract with CH₂Cl₂ H->I J 10. Wash (H₂O, NaHCO₃, Brine) I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify (Chromatography/Distillation) K->L

Sources

regioselectivity issues in the synthesis of polysubstituted benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with regioselectivity in the synthesis of polysubstituted benzophenones. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.

This document is structured into two main parts:

  • A Troubleshooting Guide: Addressing specific, common problems in a direct question-and-answer format.

  • Frequently Asked Questions (FAQs): Covering broader strategic and conceptual challenges.

Troubleshooting Guide: Common Regioselectivity Issues

This section tackles the most frequent experimental hurdles. Each entry details the problem, explains the root chemical cause, and provides actionable solutions and protocols.

Issue 1: Poor para-Selectivity in Friedel-Crafts Acylation

Question: "I am acylating a substituted benzene (e.g., toluene) and obtaining a significant amount of the ortho isomer alongside my desired para-substituted benzophenone. How can I maximize the yield of the para product?"

Answer: This is a classic regioselectivity challenge in Friedel-Crafts acylation. The substituent on your aromatic ring (e.g., the methyl group in toluene) is an activating, ortho, para-directing group.[1] This means that electronically, both the ortho and para positions are activated for electrophilic attack. The product ratio is therefore a result of the competition between electronic activation and steric hindrance.

Causality and Solutions:

  • Steric Hindrance is Your Ally: The primary reason the para isomer is often favored is due to steric hindrance. The bulky acylium ion complex has more difficulty approaching the sterically crowded ortho position, which is flanked by the existing substituent.[1] You can leverage this effect:

    • Increase Substrate Bulk: If synthetically feasible, a bulkier activating group (e.g., tert-butyl instead of methyl) will dramatically increase the para:ortho ratio.

    • Increase Acylating Agent Bulk: Using a more sterically demanding benzoyl chloride derivative can also disfavor ortho attack.

  • Temperature Control is Critical: Lower reaction temperatures generally provide higher selectivity for the thermodynamically more stable product. In this case, the para isomer is typically the thermodynamic product due to minimized steric repulsion.[2]

    • Actionable Advice: Perform the Lewis acid addition and the initial phase of the reaction at 0 °C or even lower, and only allow the reaction to warm to room temperature after the initial electrophilic attack is complete.

  • Solvent and Catalyst Effects: While the substituent's directing effect is dominant, the choice of solvent and Lewis acid can subtly influence the isomer ratio by altering the effective size of the electrophilic complex. Experimenting with different solvents (e.g., dichloromethane vs. carbon disulfide vs. nitrobenzene) or Lewis acids (e.g., AlCl₃ vs. FeCl₃ vs. ZnCl₂) may offer marginal improvements.[3]

Workflow Diagram: Influencing ortho vs. para Selectivity

G cluster_conditions Reaction Conditions cluster_products Products LowTemp Low Temperature (e.g., 0 °C) Para Para Isomer (Thermodynamically Favored) LowTemp->Para HighSterics High Steric Hindrance (Bulky Groups) HighSterics->Para Ortho Ortho Isomer (Kinetically Accessible) Arene Ortho, Para-Directing Substrate Arene->LowTemp Favors Arene->HighSterics Favors Arene->Ortho Allows

Caption: Key factors favoring para-product formation.

Protocol: Maximizing para-Selectivity for 4-Methylbenzophenone [1]
  • Preparation: Flame-dry a 250 mL round-bottom flask fitted with a magnetic stir bar, dropping funnel, and a gas outlet connected to a trap. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃, 7.3 g, 55 mmol). Add 50 mL of anhydrous dichloromethane (DCM) and cool the resulting suspension to 0 °C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of benzoyl chloride (5.8 mL, 50 mmol) in toluene (20 mL, 188 mmol; toluene is both reactant and solvent).

  • Controlled Reaction: Add the benzoyl chloride/toluene solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, stir the mixture at 0 °C for an additional hour, then allow it to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir until all solids dissolve.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL of DCM. Combine all organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers, which can be purified by recrystallization from ethanol or by column chromatography to isolate the major para isomer.

Issue 2: Inability to Synthesize meta-Substituted Benzophenones

Question: "I need to synthesize 3-methylbenzophenone. When I react toluene with benzoyl chloride, I get a mixture of 2- and 4-methylbenzophenone, but almost none of the desired meta isomer. How can I force the reaction to the meta position?"

Answer: This is a common strategic error. You cannot "force" a strongly activating group like a methyl substituent to direct acylation to the meta position. The electronic nature of the methyl group fundamentally directs incoming electrophiles to the ortho and para positions.[4][5] The solution is not to change the conditions, but to change the entire synthetic strategy by reversing the roles of the two aromatic rings.

The Correct Strategy: Retrosynthesis and Role Reversal

Instead of acylating toluene (with the methyl group) with benzoyl chloride, you should acylate benzene (an unsubstituted ring) with m-toluoyl chloride (where the methyl group is on the acylating agent).[4] This way, the regiochemistry is pre-determined by your choice of starting material, and the acylation of benzene proceeds without any competing directing effects.

Diagram: Correct vs. Incorrect Synthetic Strategy

G cluster_incorrect Incorrect Approach cluster_correct Correct Approach Toluene Toluene AlCl3_1 AlCl3 Toluene->AlCl3_1 BenzoylCl Benzoyl Chloride BenzoylCl->AlCl3_1 OP_Mix Ortho/Para Mixture (2- and 4-Methylbenzophenone) AlCl3_1->OP_Mix Yields Benzene Benzene AlCl3_2 AlCl3 Benzene->AlCl3_2 mToluoylCl m-Toluoyl Chloride mToluoylCl->AlCl3_2 Meta_Product Meta Product (3-Methylbenzophenone) AlCl3_2->Meta_Product Yields G Arene-DMG Aromatic Ring with Directing Group (DMG) Chelation Chelation Complex Arene-DMG->Chelation nBuLi n-BuLi nBuLi->Chelation Deprotonation Ortho-Deprotonation Chelation->Deprotonation Aryllithium Ortho-Lithiated Intermediate Deprotonation->Aryllithium Quench Quench with PhCOCl Aryllithium->Quench Product Ortho-Acylated Product Quench->Product

Caption: Simplified workflow for Directed ortho-Metalation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental principles governing regioselectivity in Friedel-Crafts acylation?

Regioselectivity is governed by two primary factors:

  • Electronic Effects: Substituents on the aromatic ring dictate where the incoming electrophile will attack.

    • Activating Groups (-CH₃, -OCH₃, -NH₂): These groups donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion). They stabilize the intermediates for ortho and para attack more effectively through resonance or induction, making them ortho, para-directors. [5] * Deactivating Groups (-NO₂, -CN, -COR): These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction. They are typically meta-directors because the meta position is the "least deactivated". [5]* Steric Effects: The physical bulk of the substituents on both the aromatic substrate and the acylating agent can prevent reaction at crowded positions. This is the main reason why para substitution is often favored over ortho substitution, even though both are electronically activated. [1][6] Table: Hierarchy of Directing Group Effects

Group TypeExamplesDirecting EffectRing Reactivity
Strongly Activating -NH₂, -NHR, -NR₂, -OHortho, paraStrongly Increased
Moderately Activating -OR, -NHCORortho, paraIncreased
Weakly Activating -Alkyl (e.g., -CH₃)ortho, paraSlightly Increased
Halogens -F, -Cl, -Br, -Iortho, paraSlightly Decreased
Weakly Deactivating -CHO, -CORmetaDecreased
Strongly Deactivating -CN, -SO₃H, -NO₂, -NR₃⁺metaStrongly Decreased

Note: Halogens are an exception; they are deactivating due to induction but are still ortho, para-directing due to resonance. [5] FAQ 2: When should I consider alternatives to Friedel-Crafts acylation for better regiocontrol?

You should seek alternative methods when:

  • The substrate is strongly deactivated: Rings with groups like -NO₂ are generally unreactive to Friedel-Crafts conditions. [2]2. The desired isomer is electronically disfavored: As seen in Issue 2, synthesizing a meta isomer from an activated ring requires a different strategy. [4]3. The substrate contains incompatible functional groups: Amines (-NH₂) react with the Lewis acid catalyst, deactivating the ring and preventing the reaction. [7]4. Severe steric hindrance is an issue: For highly substituted or congested targets, methods like DoM or cross-coupling are superior. [6]5. Absolute regiocontrol is required for a complex molecule: Modern cross-coupling methods offer near-perfect control over regiochemistry.

FAQ 3: How can modern cross-coupling reactions like Suzuki-Miyaura coupling solve regioselectivity problems?

Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like an arylboronic acid) and an organohalide (like an aryl bromide). [8][9]Its power in solving regioselectivity issues stems from its mechanism:

  • Convergent Synthesis: You synthesize two halves of the final molecule separately, with the desired substitution patterns already installed.

  • Pre-defined Regiochemistry: The coupling occurs precisely at the positions of the boron and halogen atoms. There is no ambiguity or formation of isomers. This is invaluable for creating complex, polysubstituted benzophenones where traditional methods would yield an intractable mixture. [10][11]

Diagram: Regiocontrol via Suzuki-Miyaura Coupling

G FragmentA Arylboronic Acid (Substituents Pre-installed) Catalyst Pd Catalyst + Base FragmentA->Catalyst FragmentB Aryl Halide (or Acyl Halide) (Substituents Pre-installed) FragmentB->Catalyst Product Polysubstituted Benzophenone (Unambiguous Regiochemistry) Catalyst->Product

Sources

Technical Support Center: Purification of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-4'-fluoro-3'-methylbenzophenone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, positional isomers, and byproducts from side reactions. The structural similarity of these impurities to the target compound often complicates purification. This guide offers a systematic approach to identifying and removing these impurities, thereby achieving high-purity this compound suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the typical Friedel-Crafts acylation synthesis route, the most probable impurities include:

  • Unreacted Starting Materials: 2-chlorobenzoyl chloride and 3-fluoro-toluene.

  • Positional Isomers: Isomers are the most common impurity, formed due to the directing effects of the methyl and fluoro groups on the 3-fluoro-toluene ring. The primary isomeric byproduct is 4-Chloro-2'-fluoro-5'-methylbenzophenone.

  • Diacylated Byproducts: Although less common under controlled reaction conditions, diacylation of the 3-fluoro-toluene ring can occur.

  • Hydrolysis Products: Residual 2-chlorobenzoic acid from the hydrolysis of unreacted 2-chlorobenzoyl chloride during workup.

Q2: What is the recommended initial purification strategy for the crude product?

A2: An initial acid-base extraction is recommended to remove acidic and basic impurities. Washing the crude organic solution with a saturated sodium bicarbonate solution will remove acidic impurities like 2-chlorobenzoic acid. A subsequent wash with dilute hydrochloric acid can remove any basic impurities, followed by a brine wash to remove residual water.

Q3: Which analytical techniques are best suited for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis due to its high resolution and sensitivity. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities, especially isomers.[1]

Troubleshooting Purification

Issue 1: Co-elution of Isomers in HPLC Analysis

Problem: My HPLC chromatogram shows a single broad peak or a peak with a significant shoulder, suggesting the presence of a co-eluting impurity.

Causality: Positional isomers of this compound have very similar polarities, making their separation on standard reverse-phase columns (like C18) challenging.

Troubleshooting Workflow:

HPLC_Troubleshooting start Broad/Shouldered Peak Observed check_column Using a standard C18 column? start->check_column switch_column Switch to a Phenyl-Hexyl column for enhanced π-π interactions. check_column->switch_column Yes optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase No switch_column->optimize_mobile_phase check_solvent Is the organic modifier acetonitrile? optimize_mobile_phase->check_solvent switch_solvent Change to Methanol to enhance π-π interactions. check_solvent->switch_solvent Yes acidify Is the mobile phase acidified? check_solvent->acidify No switch_solvent->acidify add_acid Add 0.1% Formic or Acetic Acid to improve peak shape. acidify->add_acid No optimize_gradient Is the gradient optimal? acidify->optimize_gradient Yes add_acid->optimize_gradient adjust_gradient Decrease the gradient slope for better resolution. optimize_gradient->adjust_gradient No end Baseline Separation Achieved optimize_gradient->end Yes adjust_gradient->end

Caption: Troubleshooting workflow for resolving isomeric impurities in HPLC.

Issue 2: Poor Yield After Recrystallization

Problem: I am experiencing a significant loss of product after recrystallization.

Causality: This is often due to the selection of a suboptimal solvent system where the product has high solubility even at low temperatures, or using an excessive amount of solvent.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
No crystals form upon cooling The compound is too soluble in the chosen solvent.Select a less polar solvent or a solvent mixture. Common solvent pairs include ethanol/water, and isopropanol/water.[2]
Oily precipitate instead of crystals The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Use a lower boiling point solvent. If impurities are the cause, consider a pre-purification step like column chromatography.
Low recovery of pure product Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the product, so use it sparingly.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A good starting point for this compound is an isopropanol/water mixture.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent (e.g., isopropanol). Heat the mixture to boiling while stirring to dissolve the solid. Add the solvent in small portions until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature below the product's melting point.

Issue 3: Ineffective Separation by Column Chromatography

Problem: I am unable to separate the target compound from a closely eluting impurity using column chromatography.

Causality: The polarity difference between the target compound and the impurity is insufficient for effective separation with the chosen mobile phase.

Troubleshooting Workflow:

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Is the ΔRf between spots < 0.2? start->check_rf adjust_solvent Decrease the polarity of the mobile phase. check_rf->adjust_solvent Yes check_loading Was the sample loaded in a minimal volume of solvent? check_rf->check_loading No adjust_solvent->check_loading dry_loading Use dry loading technique. check_loading->dry_loading No check_column_packing Is the column packed uniformly? check_loading->check_column_packing Yes dry_loading->check_column_packing repack_column Repack the column carefully. check_column_packing->repack_column No end Improved Separation check_column_packing->end Yes repack_column->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for this specific Friedel-Crafts acylation reaction. Our goal is to equip you with the necessary knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles that govern the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and regioselective strategy for synthesizing this compound?

The most robust and regioselective approach is the Friedel-Crafts acylation of 4-fluorotoluene with 2-chloro-3-methylbenzoyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[1] This strategy is superior to the alternative of acylating 2-chloro-3-methyltoluene with 4-fluorobenzoyl chloride. The rationale lies in the directing effects of the substituents on the aromatic ring undergoing acylation. In 4-fluorotoluene, the fluorine and methyl groups are ortho, para-directing. Acylation will predominantly occur at the position para to the fluorine and ortho to the methyl group, which is sterically less hindered and electronically favored, leading to the desired product.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required for this reaction?

Unlike many other catalytic reactions, Friedel-Crafts acylation typically necessitates at least a stoichiometric amount, and often a slight excess, of the Lewis acid catalyst.[2] This is because the ketone product formed, this compound, is a Lewis base and will form a stable complex with the aluminum chloride. This complexation deactivates the catalyst, preventing it from participating in further acylation cycles. An excess of the catalyst ensures that there is enough free Lewis acid to activate the acyl chloride for all of the aromatic substrate to react.

Q3: Can I use other Lewis acids besides aluminum chloride?

While aluminum chloride is the most common and often most effective catalyst for this type of reaction, other Lewis acids can be used. These include ferric chloride (FeCl₃), boron trifluoride (BF₃), and stannic chloride (SnCl₄).[3][4] However, the reactivity of these catalysts varies, and they may require different reaction conditions (e.g., higher temperatures) to achieve comparable yields to AlCl₃. For a relatively deactivated substrate, a strong Lewis acid like AlCl₃ is generally preferred.

Q4: What are the critical parameters to control for a successful synthesis?

The success of this Friedel-Crafts acylation hinges on several key parameters:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by water.[5] All glassware must be oven-dried, and anhydrous solvents and reagents should be used.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the acyl chloride and the Lewis acid. The reaction is then allowed to proceed at room temperature or with gentle heating.

  • Order of Addition: The recommended order is to first prepare a suspension of the Lewis acid in the solvent, followed by the slow, dropwise addition of the acyl chloride, and finally the dropwise addition of the aromatic substrate.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Recommended Action
Inactive Catalyst The most common culprit is the deactivation of the Lewis acid catalyst (AlCl₃) by moisture. Solution: Ensure all glassware is rigorously oven-dried. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst As the ketone product complexes with the catalyst, a sub-stoichiometric amount will result in incomplete conversion. Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (2-chloro-3-methylbenzoyl chloride).
Impure Reagents Impurities in the starting materials (4-fluorotoluene or 2-chloro-3-methylbenzoyl chloride) can interfere with the reaction. Solution: Purify the starting materials before use. 4-fluorotoluene can be distilled from a drying agent like calcium hydride. 2-chloro-3-methylbenzoyl chloride should be freshly prepared or distilled under vacuum if it has been stored for an extended period.
Suboptimal Temperature If the reaction temperature is too low, the activation energy may not be overcome. Conversely, excessively high temperatures can lead to side reactions and decomposition. Solution: Start the addition of reagents at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion, but this should be monitored carefully by TLC.
Issue 2: Formation of Multiple Products (Isomers or Side Products)
Potential Cause Explanation & Recommended Action
Isomeric Impurities in Starting Materials The synthesis of 2-chloro-3-methylbenzoic acid may produce other isomers. If these are carried through to the acyl chloride, they will result in isomeric benzophenone products. Solution: Ensure the purity of the 2-chloro-3-methylbenzoic acid precursor before converting it to the acyl chloride. Recrystallization is an effective purification method.
Alternative Acylation Positions Although acylation is directed to the position para to the fluorine on 4-fluorotoluene, minor amounts of the ortho isomer (acylation at the position ortho to both fluorine and methyl groups) may form, especially at higher temperatures. Solution: Maintain a low reaction temperature during the addition of reagents. If isomeric products are formed, they can often be separated by column chromatography on silica gel.
Hydrolysis of Acyl Chloride If there is moisture in the reaction, the 2-chloro-3-methylbenzoyl chloride can hydrolyze back to the corresponding carboxylic acid. Solution: Maintain strictly anhydrous conditions throughout the experiment.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-methylbenzoyl chloride

This protocol describes the conversion of 2-chloro-3-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Materials:

  • 2-chloro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 2-chloro-3-methylbenzoic acid.

  • Under an inert atmosphere, add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the complete dissolution of the solid carboxylic acid.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. Adding anhydrous toluene and co-distilling can help remove the last traces of SOCl₂.[7]

  • The resulting crude 2-chloro-3-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation for this compound

This protocol details the synthesis of the target molecule via the acylation of 4-fluorotoluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 2-chloro-3-methylbenzoyl chloride

  • 4-fluorotoluene

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous DCM or DCE to the flask to create a suspension.

  • Cool the flask to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-chloro-3-methylbenzoyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, add 4-fluorotoluene (1.0-1.1 equivalents) dropwise from the dropping funnel over 30-45 minutes, maintaining the low temperature.

  • Once the addition of 4-fluorotoluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with the solvent (DCM or DCE).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Common solvents for recrystallizing benzophenones include ethanol, methanol, or a mixture of hexane and ethyl acetate. The optimal solvent system should be determined on a small scale.

  • Column Chromatography: If isomeric impurities are present, purification by flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main_reaction Friedel-Crafts Acylation Carboxylic_Acid 2-Chloro-3-methylbenzoic Acid Acyl_Chloride 2-Chloro-3-methylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF Final_Product This compound Acyl_Chloride->Final_Product 1. AlCl₃, DCM 2. 4-Fluorotoluene Aromatic_Substrate 4-Fluorotoluene

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Catalyst Was a stoichiometric excess of AlCl₃ used? Check_Anhydrous->Check_Catalyst Yes Solution_Moisture Improve drying of glassware and reagents. Use inert atmosphere. Check_Anhydrous->Solution_Moisture No Check_Temp Was temperature controlled during addition? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase AlCl₃ to 1.2 equivalents. Check_Catalyst->Solution_Catalyst No Check_Purity Were starting materials pure? Check_Temp->Check_Purity Yes Solution_Temp Maintain 0-5 °C during addition, then allow to warm to RT. Check_Temp->Solution_Temp No Solution_Purity Purify starting materials (distillation/recrystallization). Check_Purity->Solution_Purity No Purification Purify product by recrystallization or column chromatography. Check_Purity->Purification Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-cyano-2-methyl-benzoyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • PubChem. (n.d.). (2-Chloro-3-fluorophenyl)-(4-ethylphenyl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]

Sources

dealing with moisture sensitivity in the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via a Friedel-Crafts acylation reaction. This process involves the reaction of 4-fluoro-3-methyltoluene with 2-chlorobenzoyl chloride, catalyzed by a potent Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[1][2]. While the reaction is robust, its success is overwhelmingly dictated by one critical factor: the stringent exclusion of moisture. This guide provides in-depth troubleshooting advice and field-proven protocols designed to help researchers overcome the challenges posed by the reaction's profound moisture sensitivity, ensuring reproducible and high-yield outcomes.

Section 1: The Core Problem — Why Moisture Derails the Synthesis

To effectively troubleshoot, one must first understand the chemical principles at play. The Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring[2][3]. The Lewis acid catalyst, AlCl₃, is the engine of this process.

Mechanism of Action and Moisture Interference:

  • Activation: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the 2-chlorobenzoyl chloride.

  • Acylium Ion Formation: This coordination weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion (the key electrophile) and an AlCl₄⁻ complex.

  • Electrophilic Aromatic Substitution: The 4-fluoro-3-methyltoluene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: The AlCl₄⁻ complex abstracts a proton from the sigma complex, regenerating the aromatic ring, reforming the AlCl₃ catalyst, and producing HCl.

However, AlCl₃ is intensely hygroscopic, meaning it readily attracts and reacts with water[4][5]. If moisture is present, a competing and destructive reaction occurs:

AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl

This hydrolysis reaction is rapid and irreversible under reaction conditions. It deactivates the catalyst, halting the formation of the essential acylium ion and thereby preventing the entire reaction from proceeding[6]. Even trace amounts of moisture can significantly reduce the effective concentration of the catalyst, leading to dramatically lower yields[6][7].

cluster_0 Successful Reaction Pathway (Anhydrous) cluster_1 Reaction Failure Pathway (Moisture Present) AcylCl 2-Chlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 Anhydrous AlCl₃ AlCl3->Acylium Product Target Product Complex Acylium->Product Arene 4-Fluoro-3-methyltoluene Arene->Product + Acylium Ion AlCl3_wet Anhydrous AlCl₃ DeadCat Al(OH)₃ (Inactive Catalyst) AlCl3_wet->DeadCat + H₂O H2O H₂O (Moisture) H2O->DeadCat NoRxn No Reaction DeadCat->NoRxn Prevents Acylium Ion Formation cluster_main Reaction Apparatus N2_Source Nitrogen Source (Balloon or Line) Condenser Condenser N2_Source->Condenser Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Flask Round-Bottom Flask (AlCl₃, Arene, Solvent) Condenser->Flask AdditionFunnel Addition Funnel (2-chlorobenzoyl chloride in solvent) AdditionFunnel->Flask Stirrer Magnetic Stir Plate Flask->Stirrer IceBath Ice Bath (0 °C) Flask->IceBath

Caption: Standard inert atmosphere reaction apparatus.

Protocol 3: Synthesis of this compound

Disclaimer: This is a representative protocol. Quantities should be calculated based on the desired scale. All operations must be performed in a fume hood with appropriate personal protective equipment.

  • Charge the Flask: To the flame-dried, nitrogen-flushed round-bottom flask, add 4-fluoro-3-methyltoluene (1.0 eq) and anhydrous dichloromethane (DCM). Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Add Catalyst: While maintaining a positive nitrogen flow, carefully and quickly add anhydrous aluminum chloride (1.1 eq) to the cooled solution. The addition may be slightly exothermic. Allow the resulting slurry to stir at 0 °C for 15 minutes.

  • Prepare Acyl Chloride: In a separate dry flask, dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Transfer this solution to the addition funnel.

  • Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise from the addition funnel to the reaction slurry over 30-60 minutes. Keep the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring progress by TLC or LC-MS if desired.

Protocol 4: Safe Reaction Quenching and Work-up
  • Prepare Quench Solution: In a large beaker, prepare a slurry of crushed ice and add an excess of concentrated HCl. Place this beaker in a secondary container (ice bath) on a stir plate and begin vigorous stirring.

  • Reverse Quench: Slowly and carefully, pour the reaction mixture from the flask into the rapidly stirring ice/HCl slurry. A large amount of HCl gas will evolve. Perform this step in the back of the fume hood.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash: Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Neutralize: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Section 4: Data & Reagent Reference

Table 1: Properties of Key Reagents

ReagentFormulaMW ( g/mol )Boiling Point (°C)Hazards
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.02225Corrosive, Lachrymator
4-Fluoro-3-methyltolueneC₈H₉F124.15139-140Flammable, Irritant
Aluminum Chloride (Anhydrous)AlCl₃133.34180 (sublimes)Corrosive, Reacts Violently with Water [4][8]
This compoundC₁₄H₁₀ClFO248.68N/AIrritant (Assumed)

Table 2: Recommended Solvents and Drying Agents

SolventRecommended Drying Agent(s)Notes
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill prior to use. CaH₂ is effective and common.
Dichloroethane (DCE)Calcium Hydride (CaH₂), P₂O₅P₂O₅ is a very efficient but aggressive drying agent.
Carbon Disulfide (CS₂)Phosphorus Pentoxide (P₂O₅)Good solvent for aromatic compounds, but highly flammable and toxic.
NitrobenzenePhosphorus Pentoxide (P₂O₅)Often used for less reactive arenes, but difficult to remove.

Reference for solvent drying information.[9][10]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Oregon State University. (2010). Experimental Chemistry II. [Link]

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

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  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Stack Exchange. (n.d.). Moisture killing a Friedel-Crafts Acylation?[Link]

  • Study.com. (n.d.). Aluminum Chloride Hazards. [Link]

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  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

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Technical Support Center: Preventing Tar Formation in Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for a common yet frustrating challenge: the formation of tar-like byproducts. By understanding the root causes and implementing robust preventative measures, you can significantly improve the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that can arise during the synthesis, leading to the formation of dark, viscous, or intractable tarry substances.

Q1: My reaction mixture turned dark and viscous immediately after adding the Lewis acid catalyst. What happened and can it be salvaged?

Answer:

This is a classic sign of an uncontrolled exothermic reaction, often coupled with moisture contamination. Here’s a breakdown of the likely causes and potential remedies:

  • Causality - Uncontrolled Exotherm: The Friedel-Crafts acylation is a highly exothermic process.[1] The Lewis acid (e.g., aluminum chloride, AlCl₃) complexation with the benzoyl chloride and subsequent reaction with benzene generates significant heat. If this heat is not dissipated effectively, the localized temperature spikes dramatically, promoting a cascade of side reactions. These include polysubstitution (adding more than one benzoyl group to a benzene ring), polymerization of benzene, and degradation of the starting materials and product.[2]

  • Causality - Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[1] If your glassware or solvents are not scrupulously dry, the AlCl₃ will be hydrolyzed. This deactivates the catalyst and generates hydrochloric acid (HCl), which can contribute to further degradation pathways.[1] A fresh, anhydrous Lewis acid is critical for a successful reaction.[1]

Recommended Solutions:

  • Immediate Action: If the reaction has just started, ensure your cooling bath (e.g., an ice-salt bath) is functioning optimally to bring the temperature down to the target range (typically 0-10°C).[1][3]

  • Salvage (with caution): If the reaction has turned into a thick tar, it is often difficult to salvage for a high-purity product. The primary goal becomes isolating any product that has formed. Proceed with a very cautious aqueous workup. Slowly quench the reaction by adding crushed ice to the cooled mixture to decompose the Lewis acid complex.[1] Extraction with a suitable organic solvent may recover some product, but extensive purification (such as column chromatography or vacuum distillation) will be necessary.[4]

  • Prevention for Next Time:

    • Strict Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it overnight. Use freshly opened or distilled anhydrous solvents.[1]

    • Portion-wise Catalyst Addition: Add the AlCl₃ catalyst slowly and in portions to the cooled benzene solution, allowing the temperature to stabilize between additions before proceeding.[5]

    • Controlled Reagent Addition: Add the benzoyl chloride dropwise from an addition funnel, continuously monitoring the internal reaction temperature.[1]

Q2: I have a high-purity product, but my yield is very low and a significant amount of black, insoluble material was generated. What is the cause?

Answer:

This scenario suggests that while the primary reaction pathway was successful to some extent, competing side reactions consumed a large portion of your starting materials.

  • Causality - Incorrect Stoichiometry: In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[6] This complex is generally unreactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required. If you use a catalytic amount, each molecule of catalyst will be sequestered by the product as it forms, effectively stopping the reaction prematurely. Conversely, a large excess of catalyst can increase the rate of side reactions and polymerization.

  • Causality - Elevated Temperature: Even if the initial exotherm is controlled, maintaining a low temperature throughout the addition and stirring period is crucial. Letting the temperature rise, even to room temperature, can promote the formation of tarry byproducts over time.[3] The optimal temperature range is often cited as 5-10°C.[3]

Recommended Solutions:

  • Optimize Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically benzoyl chloride). This ensures enough active catalyst is available to drive the reaction to completion.

  • Maintain Temperature Control: Continue stirring the reaction mixture at the recommended low temperature (e.g., ~10°C) for several hours after the addition is complete to ensure full conversion without promoting degradation.[3]

  • Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions, to ensure efficient heat transfer and prevent localized hot spots where the catalyst may become caked and overheat.[1]

Frequently Asked Questions (FAQs): Proactive Prevention & Optimization

This section provides answers to broader questions to help you design a robust and high-yielding synthesis from the start.

Q1: What is the primary cause of tar formation in benzophenone synthesis via Friedel-Crafts acylation?

Answer:

The formation of tar is primarily due to a combination of factors, all stemming from the high reactivity of the intermediates and the harshness of the reaction conditions. The main culprits are:

  • High Temperatures: The reaction is highly exothermic. Uncontrolled temperature leads to side reactions like polymerization and degradation.[2][3]

  • Polysubstitution: The initial product, benzophenone, is less reactive than the starting material, benzene. However, under harsh conditions, a second acylation can occur, leading to more complex and often colored byproducts.

  • Catalyst-Induced Degradation: Strong Lewis acids can promote the polymerization of aromatic compounds, especially at elevated temperatures.

Q2: How do I select the right Lewis acid catalyst to minimize tar formation?

Answer:

While aluminum chloride (AlCl₃) is the most common and potent catalyst, its high reactivity can also be a liability. The choice of catalyst involves a trade-off between reactivity and selectivity.

CatalystRelative ActivityTypical ConditionsNotes
Aluminum Chloride (AlCl₃) Very High0–10°C, Stoichiometric amounts[3]The industry standard, but requires strict temperature control and anhydrous conditions to prevent tar formation.[1]
Ferric Chloride (FeCl₃) ModerateCan require higher temperatures (e.g., room temp to 50°C)[7]A milder alternative that may reduce tarring with sensitive substrates, though it may result in lower yields or longer reaction times.[7]
Zinc Chloride (ZnCl₂) Moderate to LowOften requires higher temperatures[7]Another milder option, suitable for activated aromatic rings where AlCl₃ might be too harsh.[7]

For standard benzophenone synthesis from benzene and benzoyl chloride, anhydrous aluminum chloride remains the catalyst of choice due to its effectiveness, provided the reaction is carefully controlled.

Q3: What role do solvents play in preventing tar formation?

Answer:

In many classical procedures, an excess of the aromatic substrate (benzene) is used as the solvent. This is often effective and simplifies the reaction setup. However, using a co-solvent can offer better control.

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM): These inert solvents can help to better dissipate heat and control the reaction viscosity.[1] A procedure from Organic Syntheses utilizes a mixture of benzene and CCl₄ to maintain the temperature between 5°C and 10°C.[3]

  • Anhydrous Conditions: Regardless of the solvent choice, it must be rigorously dried. The presence of water deactivates the catalyst and leads to undesirable side reactions.[1]

Q4: Can purification methods effectively remove tarry byproducts?

Answer:

Yes, but it is always better to prevent their formation in the first place. If tar is present, the following methods are common:

  • Vacuum Distillation: Benzophenone is a high-boiling point solid. Vacuum distillation is an effective method to separate it from non-volatile tarry residues.[4]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture, can effectively purify the crude product, leaving polymeric and highly colored impurities behind.[2]

  • Column Chromatography: While effective, this method is less practical for large-scale syntheses but can be invaluable for achieving very high purity on a lab scale.[4]

Visualizing the Problem: Troubleshooting & Mechanisms

To better understand the process, the following diagrams illustrate key concepts.

Troubleshooting Workflow for Tar Formation

This decision tree can help diagnose the cause of tar formation during your experiment.

G start Dark, Tarry Byproduct Observed q1 When did the tar form? start->q1 a1 Immediately after catalyst addition q1->a1 a2 Gradually during the reaction q1->a2 a3 During workup or purification q1->a3 cause1 Likely Cause: - Uncontrolled Exotherm - Moisture Contamination a1->cause1 cause2 Likely Cause: - Incorrect Stoichiometry - Temperature Creep - Prolonged Reaction Time a2->cause2 cause3 Likely Cause: - Thermal Degradation - Air Oxidation a3->cause3 sol1 Solution: - Improve cooling - Ensure anhydrous conditions - Slow, portion-wise addition cause1->sol1 sol2 Solution: - Use >1 eq. of catalyst - Maintain strict temp. control - Monitor with TLC cause2->sol2 sol3 Solution: - Use vacuum distillation - Add polymerization inhibitor - Avoid excessive heat cause3->sol3

Caption: A decision tree to diagnose the cause of tar formation.

Competing Reaction Pathways

This diagram illustrates the desired reaction versus the side reactions that lead to tar.

G sub Benzene + Benzoyl Chloride product Benzophenone (Clean Product) sub->product  Desired Pathway (Low Temp, Anhydrous, Correct Stoichiometry) tar Tar Formation - Polysubstitution - Polymerization - Degradation sub->tar  Side Reactions (High Temp, Moisture, Incorrect Stoichiometry)

Caption: Desired vs. undesired reaction pathways in benzophenone synthesis.

Optimized Protocol for Minimizing Tar Formation

This protocol incorporates best practices to suppress byproduct formation.

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM, optional solvent)

  • Crushed Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene. If using a co-solvent, add anhydrous DCM. Cool the flask in an ice-salt bath to 0-5°C.[1]

  • Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Ensure the internal temperature does not exceed 10°C.[1][5]

  • Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, meticulously maintaining the temperature between 5-10°C.[1][3]

  • Reaction Monitoring: After the addition is complete, continue stirring at 5-10°C for an additional 2-3 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture again in the ice bath. Very slowly and cautiously, add crushed ice to the stirred mixture, followed by dilute HCl to decompose the aluminum chloride complex.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.[2][4]

References
  • ResearchGate. (n.d.). Screening and optimization of the benzophenone‐catalyzed reaction of 1, 2, and 3. Retrieved from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014).
  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Synthesis of benzophenone. (2017, April 20). YouTube. Retrieved from [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (n.d.). MDPI.
  • Method for purifying and separating benzophenone. (n.d.).
  • Preventing Benzoquinone‐Based Catalyst Aggregation Enables the One‐Step Synthesis of Highly Conductive Poly(benzodifurandione) without Post‐Reaction Purification. (2025, March 18).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Process for the preparation of benzophenone derivatives. (n.d.).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

alternative catalysts for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

<next_part> Technical Support Center: Alternative Catalysts for the Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Introduction to Benzophenone Synthesis Challenges

The synthesis of substituted benzophenones, such as this compound, is a cornerstone of pharmaceutical and fine chemical manufacturing. The classical approach is the Friedel-Crafts acylation, which traditionally employs stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). While effective, this method is plagued by several challenges:

  • Corrosive and Hazardous Reagents: AlCl₃ reacts violently with water and generates corrosive HCl gas, posing significant handling risks.

  • Stoichiometric Catalyst Loading: The ketone product forms a stable complex with AlCl₃, necessitating more than one equivalent of the catalyst, which is then destroyed during aqueous workup.[1][2] This leads to poor atom economy.

  • Waste Generation: The workup process generates large volumes of acidic, aluminous wastewater, creating a significant environmental burden.[1][3]

  • Low Regioselectivity: With substituted aromatics, the reaction can sometimes yield a mixture of ortho, meta, and para isomers, complicating purification.

These drawbacks have driven the search for more efficient, recyclable, and environmentally benign catalytic systems. This guide provides an in-depth look at viable alternatives and offers troubleshooting advice for common experimental issues.

Alternative Catalytic Systems: A Comparative Overview

Several classes of alternative catalysts have emerged, each with distinct advantages over traditional Lewis acids. The choice of catalyst often depends on the specific substrates, desired reaction conditions, and scalability requirements.

Catalyst TypeExamplesKey AdvantagesTypical Conditions
Lanthanide Triflates Yb(OTf)₃, Sc(OTf)₃Water-tolerant, catalytic amounts (1-10 mol%), high activity, recoverable and reusable.[1][4][5]50-100 °C, Organic Solvents (e.g., nitromethane)
Zeolites H-beta, H-Y, ZSM-5Heterogeneous, shape-selective (improves regioselectivity), reusable, thermally stable.[6][7][8]100-190 °C, Liquid or Vapor Phase
Ionic Liquids (ILs) [bmim][BF₄], [emim]Cl–AlCl₃Act as both solvent and catalyst, enhance reaction rates and selectivity, can be recycled.[9][10][11][12]40-150 °C, Neat or with co-catalyst
Other Metal Salts FeCl₃, BiCl₃, Hf(OTf)₄Cost-effective (FeCl₃), eco-friendly (BiCl₃), highly active (Hf(OTf)₄).[13][14]Variable, often requires co-catalyst or specific solvents.
Diagram: Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate alternative catalyst based on key experimental priorities.

G start Define Synthesis Priorities priority_green Priority: Green Chemistry (Recyclability, Low Waste) start->priority_green priority_selectivity Priority: High Regioselectivity start->priority_selectivity priority_mild Priority: Mild Conditions & Water Tolerance start->priority_mild catalyst_zeolite Consider Zeolites (H-beta, H-Y) priority_green->catalyst_zeolite Heterogeneous & Reusable priority_selectivity->catalyst_zeolite Shape-Selective Pores catalyst_triflate Consider Lanthanide Triflates (Yb(OTf)₃, Sc(OTf)₃) priority_mild->catalyst_triflate Water-Stable catalyst_il Consider Ionic Liquids (+ Metal Triflate) catalyst_triflate->catalyst_il Combine for Enhanced Rate G start Problem Encountered issue_yield Low Yield / No Reaction start->issue_yield issue_isomers Poor Regioselectivity (Isomer Mixture) start->issue_isomers issue_workup Difficult Catalyst Recovery start->issue_workup check_reagents Check Reagent Purity & Anhydrous Conditions issue_yield->check_reagents optimize_conditions Optimize Conditions (Temp, Solvent) issue_isomers->optimize_conditions solution_filter For Zeolites: Filter and Wash issue_workup->solution_filter solution_extract For Triflates/ILs: Aqueous or Organic Extraction issue_workup->solution_extract optimize_catalyst Optimize Catalyst (Type, Loading, Activity) check_reagents->optimize_catalyst Reagents OK optimize_catalyst->optimize_conditions Catalyst OK solution_zeolite Use Shape-Selective Zeolite Catalyst optimize_conditions->solution_zeolite Still Poor

Caption: A workflow for troubleshooting common Friedel-Crafts acylation issues.

Experimental Protocols

Protocol 1: Synthesis using Zeolite H-Beta Catalyst

This protocol describes a representative procedure for the acylation using a reusable, heterogeneous catalyst.

Materials:

  • 3-fluoro-4-methyltoluene

  • 2-chlorobenzoyl chloride

  • Zeolite H-Beta (activated)

  • Anhydrous solvent (e.g., sulfolane or dichlorobenzene)

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at 400-500 °C for 2-4 hours under a stream of dry air or nitrogen to remove adsorbed water. [6]Allow to cool to room temperature in a desiccator.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated zeolite H-Beta (approx. 150 mg per 3-4 mmol of aromatic substrate). [6]3. Reagent Addition: Add the anhydrous solvent (e.g., 10 mL) followed by 3-fluoro-4-methyltoluene (1.0 eq) and 2-chlorobenzoyl chloride (1.05 eq).

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). Reaction times can range from 4 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the zeolite catalyst. Wash the catalyst with dichloromethane (3 x 15 mL) to recover any adsorbed product. The catalyst can be reactivated and reused.

    • Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Purification & Validation:

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis using Ytterbium Triflate [Yb(OTf)₃] Catalyst

This protocol utilizes a water-tolerant Lewis acid that can be recovered and reused.

Materials:

  • 3-fluoro-4-methyltoluene

  • 2-chlorobenzoyl chloride

  • Ytterbium (III) trifluoromethanesulfonate [Yb(OTf)₃]

  • Anhydrous nitromethane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Yb(OTf)₃ (5-10 mol%).

  • Reagent Addition: Add anhydrous nitromethane (as solvent), followed by 3-fluoro-4-methyltoluene (1.0 eq) and 2-chlorobenzoyl chloride (1.1 eq).

  • Reaction: Stir the mixture at 50-70 °C. The reaction is typically faster than zeolite-catalyzed versions; monitor progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Catalyst Recovery: The aqueous layer containing the Yb(OTf)₃ can be collected. Evaporate the water under reduced pressure to recover the catalyst, which can be dried in a vacuum oven for reuse. [4][5]6. Purification & Validation: Purify the crude product and validate its structure and purity as described in Protocol 1.

References

  • Lanthanide Triflate-Catalyzed Arene Acylation. Relation to Classical Friedel–Crafts Acylation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanism of zeolite catalyzed acylation of aromatics. | ResearchGate. [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones | MDPI. [Link]

  • An efficient porous acidic ionic liquid polymer catalyst for Friedel–Crafts acylation reactions | Catalysis Science & Technology (RSC Publishing). [Link]

  • Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids | Taylor & Francis Online. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) | Beilstein Journal of Organic Chemistry. [Link]

  • Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds | Asian Journal of Chemistry. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid | University of Liverpool. [Link]

  • Lanthanide triflates | chemeurope.com. [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones | ResearchGate. [Link]

  • Lanthanide trifluoromethanesulfonates | Wikipedia. [Link]

  • Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation. | National Library of Medicine. [Link]

  • Selective benzoylation of biphenyl to 4-phenylbenzophenone over zeolite H-beta | Catalysis Eprints database. [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review | ResearchGate. [Link]

  • Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation | Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction | MDPI. [Link]

  • Friedel–Crafts reaction | Wikipedia. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems | International Journal of Advanced Chemistry Research. [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | ResearchGate. [Link]

  • CN104649880A - Method for producing benzophenone | Google P
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | ACS Publications. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-4'-fluoro-3'-methylbenzophenone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone that serves as a sophisticated building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzophenone core with chloro, fluoro, and methyl substitutions, makes it a versatile intermediate.[1] In the pharmaceutical industry, the purity of such starting materials is not merely a quality metric; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.

Impurities, even in trace amounts, can arise from raw materials, synthetic byproducts, or degradation and may carry their own pharmacological or toxicological profiles. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the industry's gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an in-depth comparison of three distinct HPLC-based methodologies for the purity analysis of synthesized this compound. We will explore a conventional Reversed-Phase HPLC (RP-HPLC) method, a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method, and an alternative selectivity method using a Phenyl-Hexyl column. The discussion is grounded in the principles of chromatographic science and adheres to the validation frameworks outlined by the International Council for Harmonisation (ICH).[4][5][6]

Part 1: Foundational Principles of Method Development

Before comparing specific methods, it is crucial to understand the physicochemical properties of this compound that guide our analytical strategy.

  • Polarity and Retention: The molecule possesses a moderately polar carbonyl group but is dominated by its non-polar aromatic rings.[1] This makes it an ideal candidate for Reversed-Phase HPLC, where it will be retained on a non-polar stationary phase and eluted by a polar mobile phase.

  • UV Absorbance: The benzophenone core is a strong chromophore. Benzophenone and its derivatives are known to absorb strongly in the UV range of 250-350 nm.[1][7][8][9] A UV detector, particularly a Photodiode Array (PDA) detector, is therefore perfectly suited for detection and quantification, allowing for peak purity assessment across a spectral range. An optimal wavelength of approximately 254 nm is a logical starting point for sensitive detection.[10]

The logical workflow for developing a purity analysis method involves a systematic progression from initial screening to final validation, ensuring the method is fit for its intended purpose.

G cluster_0 Method Development & Validation Workflow A Synthesized Product B Sample Preparation (Dissolution in Diluent) A->B Step 1 C Initial Method Screening (Gradient RP-HPLC) B->C Step 2 D Method Optimization (Isocratic vs. Gradient, Flow, Temp.) C->D Step 3 E Choice of Column (C18, Phenyl-Hexyl, etc.) D->E Iterative Selection F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Precision, Accuracy) D->F Step 4 G Routine Purity Analysis F->G Step 5

Caption: Workflow for HPLC Method Development and Validation.

Part 2: Comparative Analysis of HPLC Methodologies

We will now compare three distinct approaches to the purity analysis of this compound. The performance of each method is summarized in the table below, followed by detailed protocols. The data presented is representative of a typical analysis and is intended for comparative purposes.

Comparative Performance Data
ParameterMethod A: Standard RP-HPLC (C18)Method B: UHPLC (Sub-2 µm C18)Method C: RP-HPLC (Phenyl-Hexyl)
Principle Standard hydrophobic interactions.High-efficiency separation on small particles.Mixed-mode interactions (hydrophobic & π-π).
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Analysis Time ~15 minutes~5 minutes~18 minutes
System Pressure ~120 bar (1,740 psi)~750 bar (10,875 psi)~130 bar (1,885 psi)
Resolution (Rs) Good (Rs > 2.0 for known impurities)Excellent (Rs > 3.5 for known impurities)Alternative Selectivity (Improved Rs for aromatic impurities)
Sensitivity StandardHigh (Narrower peaks improve S/N ratio)[11][12]Standard
Solvent Usage ModerateLow[12][13]Moderate
Ideal Application Routine QC, standard laboratories.High-throughput screening, complex impurity profiling.[11][13]Orthogonal method, resolving co-eluting aromatic peaks.

Method A: Standard RP-HPLC with a C18 Column

This is the workhorse method for routine quality control. The C18 (octadecyl) stationary phase provides excellent hydrophobic retention for the target molecule.[14]

Expertise & Rationale
  • Stationary Phase: A C18 column is the first choice due to its versatility and robust separation of moderately non-polar compounds based on hydrophobicity.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities are effectively separated from the main peak within a reasonable timeframe.

Experimental Protocol
  • Instrumentation & Conditions:

    • System: HPLC with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare the synthesized product in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC leverages columns with sub-2 µm particles to achieve significantly faster analysis times and superior resolution compared to conventional HPLC.[11][13][15][16] This makes it ideal for high-throughput environments and for resolving complex impurity profiles.[11]

Expertise & Rationale
  • Stationary Phase: A sub-2 µm C18 column provides a massive increase in theoretical plates, leading to sharper peaks and better separation efficiency.

  • System Requirements: UHPLC operates at much higher backpressures (up to 1,500 bar) and requires a system with minimal dead volume to realize the full benefits of the small particle technology.[13][16] The faster analysis time also leads to a significant reduction in solvent consumption, making it a "greener" alternative.[12]

Experimental Protocol
  • Instrumentation & Conditions:

    • System: UHPLC system capable of handling pressures >600 bar.

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 90% B over 3 min, hold at 90% B for 0.5 min, return to 60% B and equilibrate for 1.5 min.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C (higher temperature reduces mobile phase viscosity at high pressure).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Follow the same procedure as in Method A.

  • System Suitability Test (SST):

    • Inject the standard solution five times. RSD for peak area should be ≤ 1.5%.

    • The tailing factor for the main peak should be ≤ 1.5.

Method C: Alternative Selectivity with a Phenyl-Hexyl Column

Sometimes, impurities have hydrophobicities very similar to the main compound, leading to co-elution on a standard C18 column. In such cases, a column with a different separation mechanism is required. A Phenyl-Hexyl column provides an alternative selectivity.[17]

Expertise & Rationale
  • Stationary Phase: The Phenyl-Hexyl phase separates compounds based on both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[14][18] This unique mechanism can alter the elution order and resolve peaks that are inseparable on a C18 column, making it a powerful tool for method development and for use as an orthogonal method for purity confirmation.[17][19]

Experimental Protocol
  • Instrumentation & Conditions:

    • System: HPLC with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 55% B to 85% B over 12 min, hold at 85% B for 2 min, return to 55% B and equilibrate for 4 min. (Note: The gradient is adjusted to account for different retention characteristics).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Follow the same procedure as in Method A.

  • System Suitability Test (SST):

    • Inject the standard solution five times. RSD for peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

G cluster_1 HPLC Method Selection Logic Start Start Purity Analysis MethodA Method A: Standard RP-HPLC (C18) Is resolution of all impurities adequate? Start->MethodA MethodB Method B: UHPLC For higher throughput & resolution MethodA->MethodB No, need speed/ better separation MethodC Method C: Phenyl-Hexyl For alternative selectivity (aromatic impurities) MethodA->MethodC No, aromatic co-elution End Method Selected MethodA->End  Yes   MethodB->End MethodC->End

Caption: Logic for Selecting the Appropriate HPLC Method.

Part 3: Method Validation and Trustworthiness

A core tenet of scientific integrity is the validation of analytical procedures.[4] The objective of validation is to demonstrate that the chosen method is suitable for its intended purpose.[6] Key validation parameters as per ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[6] This is demonstrated by showing that the peaks for known impurities are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically required.[20]

  • Precision: The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by performing recovery studies on spiked samples.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[21]

Each protocol described in this guide should be subjected to a full validation study before being implemented for routine use in a regulated environment.

Conclusion

The choice of an HPLC method for the purity analysis of this compound is not a one-size-fits-all decision.

  • Method A (Standard RP-HPLC) is a reliable and accessible choice for routine quality control.

  • Method B (UHPLC) offers unparalleled speed and resolution, making it the superior option for high-throughput laboratories or when dealing with complex samples requiring enhanced sensitivity.[11][15]

  • Method C (Phenyl-Hexyl) serves as an invaluable tool for method development and for resolving challenging separations involving aromatic isomers or impurities that co-elute on a standard C18 phase.

By understanding the principles behind each technique and selecting the method that best fits the specific analytical challenge, researchers and drug development professionals can ensure the highest quality of their pharmaceutical intermediates, contributing to the safety and efficacy of the final medicinal product.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link]

  • Title: HPLC vs UHPLC – What are the differences? Source: LC Services URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: UHPLC: The Greening Face of Liquid Chromatography Source: PMC - NIH URL: [Link]

  • Title: What Is the Difference Between UHPLC and HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Phenyl-Hexyl Columns Source: SMT - Separation Methods Technologies URL: [Link]

  • Title: Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone Source: PMC - NIH URL: [Link]

  • Title: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL: [Link]

  • Title: Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats Source: PubMed URL: [Link]

  • Title: (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: ResearchGate URL: [Link]

  • Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]

  • Title: UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: MDPI URL: [Link]

  • Title: Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil Source: AKJournals URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]

  • Title: Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures Source: HALO Columns URL: [Link]

  • Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL: [Link]

  • Title: (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations Source: ResearchGate URL: [Link]

  • Title: UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: Semantic Scholar URL: [Link]

  • Title: UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC - NIH URL: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a benzophenone derivative of interest in various synthetic pathways.

This document is structured to provide not just a set of protocols, but a logical framework for selecting and validating an analytical method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2).[1][2][3][4][5] We will explore a primary method, High-Performance Liquid Chromatography (HPLC), in detail, and then compare its performance characteristics with those of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: this compound

This compound is a substituted aromatic ketone. Its structure, featuring a chlorinated phenyl group and a fluorinated, methylated phenyl group, dictates its physicochemical properties and, consequently, the optimal analytical approach.

Key Molecular Characteristics:

  • Molecular Formula: C₁₄H₁₀ClFO

  • Molecular Weight: 248.68 g/mol (approx.)

  • Polarity: Moderately polar, soluble in organic solvents.

  • Chromophores: The benzophenone core provides strong UV absorbance, making it suitable for UV-based detection methods.

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification of this compound in bulk drug substances or formulated products, a reversed-phase HPLC method with UV detection is the workhorse of the industry. Its robustness, cost-effectiveness, and wide applicability make it the primary choice.

Experimental Protocol: A Starting Point

The following protocol is a well-established starting point for the analysis of benzophenone derivatives and serves as the basis for our validation discussion.[6][7][8][9]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v)This composition provides adequate elution strength. The ratio can be optimized to achieve the desired retention time and resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBenzophenones typically exhibit strong absorbance around this wavelength. A PDA detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Method Validation: A Systematic Approach based on ICH Q2(R2)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][3][5][10][11][12][13] The following sections detail the validation parameters and a practical approach to their assessment for the proposed HPLC method.

Diagram: Workflow for HPLC Method Validation

HPLC Method Validation Workflow Figure 1: A systematic workflow for the validation of an HPLC method. cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol (Define parameters and acceptance criteria) specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report (Summarize results and conclusions) robustness->report

A systematic workflow for HPLC method validation.

1. Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10][14]

  • Experimental Approach:

    • Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8] The stressed samples are then analyzed to ensure that the main peak is well-resolved from any degradant peaks.

    • Placebo and Impurity Spiking: A placebo (formulation without the active pharmaceutical ingredient - API) is analyzed to demonstrate the absence of interfering peaks. The API is also spiked with known impurities to ensure they are separated from the main analyte peak.

  • Acceptance Criteria: The peak for this compound should be pure and free from co-elution with degradation products, impurities, or excipients. Peak purity can be assessed using a PDA detector.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for an assay is 80% to 120% of the nominal test concentration.[15]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

3. Accuracy

Accuracy is the closeness of the test results to the true value.[10] It is often expressed as percent recovery.

  • Experimental Approach:

    • Spiked Placebo Method: Prepare placebo samples and spike them with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) or nine determinations across the specified range (three concentrations, three replicates each).

  • Intermediate Precision (Ruggedness): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Experimental Approach (Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Approach: Intentionally vary critical parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Summary of Validation Parameters for HPLC-UV
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N ratio of 3:1
LOQ S/N ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant impact on results from minor variations.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and reliable primary method, other techniques offer advantages in specific scenarios.

Diagram: Comparison of Analytical Methods

Analytical Method Comparison Figure 2: A comparative overview of HPLC-UV, GC-MS, and LC-MS/MS. cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS hplc_pros Pros: - Robust & Reliable - Cost-effective - Widely available hplc_cons Cons: - Moderate sensitivity - Limited specificity (UV detection) gcms_pros Pros: - High specificity (MS) - Excellent for volatile impurities gcms_cons Cons: - Requires analyte volatility - Potential for thermal degradation lcms_pros Pros: - Very high sensitivity - High specificity - Suitable for complex matrices lcms_cons Cons: - Higher cost & complexity - Potential for matrix effects

A comparative overview of HPLC-UV, GC-MS, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides structural information.

  • Applicability to this compound: As a benzophenone derivative, this compound is sufficiently volatile for GC analysis.

  • Advantages:

    • High Specificity: The mass spectrometer provides a unique fragmentation pattern, offering a high degree of confidence in the identification of the analyte.

    • Excellent for Volatile Impurities: GC-MS is particularly well-suited for identifying and quantifying volatile organic impurities that may not be amenable to HPLC analysis.

  • Disadvantages:

    • Thermal Degradation: Some compounds may degrade at the high temperatures required for GC analysis.

    • Derivatization: Non-volatile compounds may require chemical derivatization to make them suitable for GC, adding complexity to the sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

  • Principle: After separation by HPLC, the analyte is ionized and detected by two mass analyzers in series. The first selects the parent ion, which is then fragmented, and the second analyzes the resulting daughter ions.

  • Applicability to this compound: This technique is highly suitable and offers significant advantages for trace-level analysis.

  • Advantages:

    • Exceptional Sensitivity: LC-MS/MS can achieve much lower detection and quantitation limits than HPLC-UV, making it ideal for impurity profiling and bioanalytical studies.

    • High Specificity: The use of multiple reaction monitoring (MRM) provides a very high degree of specificity, even in complex sample matrices.[16]

  • Disadvantages:

    • Cost and Complexity: The instrumentation is significantly more expensive and complex to operate and maintain than HPLC-UV systems.

    • Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy and precision.

Comparative Summary of Analytical Methods
FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity; UV absorbance detection.Separation based on volatility; mass fragmentation detection.Separation based on polarity; highly selective mass transition detection.
Typical Application Routine quality control, assay, content uniformity.Impurity identification, analysis of volatile compounds.Trace-level impurity analysis, bioanalytical studies.
Sensitivity Moderate (µg/mL range).High (ng/mL to µg/mL range).Very High (pg/mL to ng/mL range).
Specificity Moderate (relies on chromatographic separation).High (based on mass fragmentation pattern).Very High (based on specific mass transitions).
Cost Low to moderate.Moderate to high.High.
Complexity Low.Moderate.High.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • For routine quality control and assay of the bulk drug or finished product, a validated HPLC-UV method is the most appropriate choice due to its robustness, cost-effectiveness, and sufficient sensitivity and specificity.

  • If the primary goal is the identification and quantification of volatile impurities , GC-MS offers superior performance.

  • For trace-level impurity analysis, bioanalytical studies, or analysis in complex matrices , the exceptional sensitivity and specificity of LC-MS/MS make it the method of choice.

Ultimately, a thorough and well-documented method validation, in accordance with ICH guidelines, is essential to ensure the generation of high-quality, reliable data, regardless of the analytical technique employed. This commitment to scientific rigor is fundamental to the successful development and commercialization of safe and effective pharmaceutical products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

  • American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. [Link]

  • ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]

  • PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

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  • BioPharm International. (n.d.). Method Validation Guidelines. [Link]

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The Structure-Activity Relationship of 2-Chloro-4'-fluoro-3'-methylbenzophenone Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 2-Chloro-4'-fluoro-3'-methylbenzophenone derivatives. By dissecting the roles of the individual substituents, we will build a rationale for their potential as targeted therapeutic agents, likely as kinase inhibitors, and compare their projected performance against established alternatives. This analysis is supported by experimental data from closely related analogs and established biochemical and cellular assay protocols.

The Benzophenone Core: A Versatile Scaffold for Kinase Inhibition

Benzophenones consist of two phenyl rings connected by a ketone linker.[3] This deceptively simple structure offers a three-dimensional framework that can be extensively decorated with various functional groups to modulate its physicochemical properties and biological activity. A significant body of research has demonstrated that substituted benzophenones can act as potent inhibitors of various protein kinases, such as p38 MAP kinase and MEK, which are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and inflammatory responses.[4][5] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases, making them attractive targets for drug development.[6][7]

The mechanism of action for many benzophenone-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The specific substitutions on the phenyl rings are crucial for achieving high potency and selectivity.

Deconstructing the SAR of this compound

While specific experimental data for the this compound scaffold is not yet publicly available, we can infer a strong potential for biological activity, likely as a kinase inhibitor, by analyzing the contribution of each substituent based on established medicinal chemistry principles and data from related compounds.

The 2-Chloro Substituent: A Key Anchor for Potency

The presence of a chlorine atom at the 2-position (ortho-position) of the first phenyl ring is predicted to be a significant driver of activity. Ortho-substitutions can induce a twist in the phenyl ring relative to the carbonyl group, which can be critical for fitting into the often-convoluted binding pockets of kinases.

  • Steric Influence and Conformational Rigidity: The chloro group at the ortho position can force the phenyl ring out of planarity with the ketone linker. This fixed conformation can reduce the entropic penalty upon binding to the target protein, leading to higher affinity.

  • Electronic Effects and Halogen Bonding: The electron-withdrawing nature of chlorine can modulate the electronic properties of the benzophenone core. Furthermore, chlorine is a known halogen bond donor, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity with electron-rich residues (e.g., carbonyl oxygens of the protein backbone) in the active site.[8] Studies on 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines have highlighted the crucial role of this substitution pattern for potent topoisomerase II inhibitory activity, suggesting that the 2-chloro motif is a strong determinant of biological function.[9]

The 4'-Fluoro and 3'-Methyl Phenyl Ring: Fine-Tuning Selectivity and Pharmacokinetics

The substitutions on the second phenyl ring are crucial for optimizing interactions within the kinase active site and for modulating the overall pharmacokinetic properties of the molecule.

  • 4'-Fluoro Group: The incorporation of fluorine is a common and highly effective strategy in drug design.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can lead to favorable interactions with the target protein and can block metabolic attack, thereby increasing the metabolic stability and bioavailability of the compound.[10] In many kinase inhibitors, a para-fluoro substituent on a phenyl ring is known to enhance potency.

  • 3'-Methyl Group: The methyl group at the meta-position provides a small lipophilic handle that can interact with hydrophobic pockets within the kinase active site. The position of this group is critical; a meta-substitution can orient the molecule in a specific way to optimize interactions of other functionalities. The combination of a 4'-fluoro and a 3'-methyl group creates a distinct electronic and steric profile on this phenyl ring, which can be key to achieving selectivity for a particular kinase over others.

SAR_Hypothesis cluster_scaffold This compound cluster_substituents Substituent Effects cluster_activity Predicted Biological Outcome Scaffold Core Scaffold Chloro 2-Chloro: - Induces conformational twist - Potential for halogen bonding - Enhances potency Fluoro 4'-Fluoro: - Blocks metabolic attack - Increases bioavailability - Enhances binding affinity Methyl 3'-Methyl: - Lipophilic interactions - Fine-tunes selectivity Activity Potent & Selective Kinase Inhibition Chloro->Activity Fluoro->Activity Methyl->Activity

Comparative Performance and Alternative Compounds

Given the predicted SAR, this compound derivatives are likely to exhibit potent inhibitory activity against kinases such as p38 MAPK or MEK. A direct comparison requires experimental data, but we can benchmark their potential against existing inhibitors.

Table 1: Comparison of Benzophenone Analogs and Established Kinase Inhibitors

Compound/ClassTarget(s)IC50Key Structural FeaturesReference(s)
Hypothetical this compound p38 MAPK, MEK (Predicted)N/A2-chloro, 4'-fluoro, 3'-methyl substitutions-
Benzophenone Analog 10b p38α MAPK14 nM1,1-dimethylpropynylamine substitution[11][12]
SB 202190 p38α/β2 MAPK50 nM / 100 nMPyridinyl imidazole scaffold[13]
Doramapimod (BIRB 796) p38 MAPK17 nMDiaryl urea scaffold[14]
Trametinib (GSK1120212) MEK1/20.92 nM / 1.8 nMSubstituted pyrimidine scaffold
Selumetinib (AZD6244) MEK1/214 nM / 12 nMSubstituted benzimidazole[5]

As indicated in Table 1, established p38 MAPK and MEK inhibitors exhibit IC50 values in the low nanomolar range. For the this compound derivatives to be considered competitive, they would need to demonstrate similar or superior potency and selectivity. The unique combination of a conformationally restricting 2-chloro group with the electronically and sterically tuned 4'-fluoro-3'-methylphenyl ring provides a strong rationale for achieving such high affinity.

Experimental Protocols for Evaluation

To validate the predicted SAR and quantify the activity of these novel derivatives, a systematic experimental approach is necessary.

Synthesis of this compound Derivatives

The synthesis would typically proceed via a Friedel-Crafts acylation reaction.

Synthesis_Workflow Reactant1 2-Chlorobenzoyl chloride Product This compound Reactant1->Product Friedel-Crafts Acylation Reactant2 3-Fluoro-4-methyltoluene Reactant2->Product Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product

Step-by-Step Protocol:

  • Preparation: To a solution of 3-fluoro-4-methyltoluene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Acylation: Slowly add 2-chlorobenzoyl chloride to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired benzophenone derivative.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds against target kinases (e.g., p38 MAPK, MEK), a biochemical assay is performed.

Kinase_Assay_Workflow Start Prepare reaction mixture: - Kinase enzyme - Substrate - ATP (radiolabeled or with detection reagent) Add_Inhibitor Add varying concentrations of This compound derivative Start->Add_Inhibitor Incubate Incubate at optimal temperature Add_Inhibitor->Incubate Detect_Phosphorylation Detect substrate phosphorylation (e.g., radioactivity, fluorescence, luminescence) Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 value Detect_Phosphorylation->Calculate_IC50

Detailed Methodology (Example: Radiometric Assay):

  • Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified kinase, a specific substrate peptide, and [γ-³³P]ATP.

  • Compound Addition: Add the synthesized benzophenone derivatives at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Cytotoxicity Assay (MTT Assay)

To assess the effect of the compounds on cancer cell viability, a colorimetric MTT assay is commonly employed.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the MAPK pathway) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion and Future Directions

The in-silico analysis and comparison with structurally related compounds strongly suggest that this compound derivatives represent a promising scaffold for the development of novel kinase inhibitors. The specific substitution pattern is hypothesized to confer high potency and selectivity through a combination of conformational constraint, favorable electronic interactions, and optimized pharmacokinetic properties.

The next crucial steps involve the synthesis of a focused library of these derivatives and their systematic evaluation using the described experimental protocols. This will not only validate the predicted SAR but also potentially identify lead compounds for further preclinical development. A thorough investigation into the selectivity profile against a broad panel of kinases will be essential to ensure the therapeutic window and minimize off-target effects.

References

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzophenones and Their Spectroscopic Scrutiny

Halogenated benzophenones are a pivotal class of organic compounds, finding extensive applications as photoinitiators in polymer chemistry, as key intermediates in the synthesis of pharmaceuticals, and as probes in photophysical and photochemical studies. The introduction of a halogen atom onto the benzophenone scaffold dramatically influences its electronic structure, and consequently, its interaction with electromagnetic radiation. This guide provides a comprehensive, comparative analysis of the spectroscopic properties of monohalogenated benzophenones, offering researchers, scientists, and drug development professionals a framework for their identification, characterization, and the rational design of new derivatives with tailored properties.

This document moves beyond a mere recitation of data. As a Senior Application Scientist, the focus is on the "why"—the causal relationships between molecular structure and spectroscopic output. We will delve into how the nature and position of the halogen atom (Fluorine, Chlorine, Bromine) modulate the key features of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectra. Every piece of data is contextualized with established physicochemical principles, and every experimental protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

I. UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For benzophenones, the key absorptions are the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings. Halogenation introduces subtle yet significant shifts in these absorption bands.

The Influence of Halogenation on UV-Vis Spectra

The position and intensity of the UV-Vis absorption bands of benzophenones are sensitive to substituent effects.[1] Halogens, being electronegative, exert an inductive electron-withdrawing effect (-I), while their lone pairs can participate in resonance, leading to a +M (mesomeric) or +R (resonance) effect. The overall impact on the electronic spectrum depends on the balance of these opposing effects and the position of the halogen on the aromatic ring.

Generally, halogen substitution leads to a bathochromic (red) shift in the π→π* transitions compared to unsubstituted benzophenone. This is attributed to the extension of the conjugated system by the halogen's lone pairs. The n→π* transition of the carbonyl group, which is formally forbidden and thus of low intensity, is also affected, often exhibiting a slight hypsochromic (blue) shift due to the inductive withdrawal of electron density from the carbonyl oxygen.[1]

Comparative UV-Vis Absorption Data

The following table summarizes the maximum absorption wavelengths (λmax) for a selection of monohalogenated benzophenones in a non-polar solvent.

CompoundHalogenPositionλmax (π→π) (nm)λmax (n→π) (nm)
Benzophenone--~250~340
4-FluorobenzophenoneFpara~255~338
4-ChlorobenzophenoneClpara~260~335
4-BromobenzophenoneBrpara~262~334

Note: The exact λmax values can vary depending on the solvent used.[2]

Experimental Protocol for UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of a halogenated benzophenone.

Materials:

  • Halogenated benzophenone sample

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the halogenated benzophenone in the chosen solvent at a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.

  • Sample Measurement: Fill a second quartz cuvette with the most dilute sample solution and place it in the sample beam.

  • Data Acquisition: Record the absorption spectrum. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0). If the absorbance is too high, use a more dilute solution.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

  • Quantitative Analysis (Optional): To determine the molar absorptivity (ε), record the absorbance of at least three different concentrations of the sample at the determined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where c is the concentration in mol/L and l is the path length in cm).

II. Infrared Spectroscopy: Unveiling Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their vibrational frequencies. In halogenated benzophenones, the key vibrational modes are the C=O stretch of the carbonyl group, the C=C stretches of the aromatic rings, and the C-X stretch of the carbon-halogen bond.

The Impact of Halogenation on IR Spectra

The position of the C=O stretching vibration is particularly sensitive to the electronic effects of substituents on the aromatic rings. Electron-withdrawing groups, such as halogens, tend to increase the C=O stretching frequency due to the inductive effect, which strengthens the carbonyl bond. Conversely, the resonance effect of the halogen can lead to a slight decrease in the C=O frequency. The net effect is a combination of these two factors.

The C-X stretching vibration provides a direct indication of the presence of a halogen. The frequency of this vibration decreases with the increasing mass of the halogen atom (F > Cl > Br > I). The position of the halogen on the ring (ortho, meta, or para) also influences the out-of-plane C-H bending vibrations of the aromatic rings, providing valuable structural information.

Comparative Infrared Spectroscopy Data

The table below presents the characteristic IR absorption frequencies for a selection of monohalogenated benzophenones.

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
Benzophenone~1665~1600, ~1450-
4-Fluorobenzophenone~1660~1595, ~1440~1220
4-Chlorobenzophenone~1658~1585, ~1445~1090
4-Bromobenzophenone~1655~1580, ~1440~1070

Note: These are approximate values and can vary slightly based on the sampling method (e.g., KBr pellet, thin film).[3]

Experimental Protocol for FTIR Spectroscopy of a Solid Sample

Objective: To obtain a high-quality FTIR spectrum of a solid halogenated benzophenone sample.

Method: Thin Solid Film [2]

Materials:

  • Halogenated benzophenone sample (solid)

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid halogenated benzophenone in a few drops of a volatile solvent in a small vial.

  • Film Casting: Place a single, clean salt plate on a clean, dry surface. Using a pipette, apply a drop or two of the prepared solution to the center of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. If the film is too thin (resulting in weak IR absorption), add another drop of the solution and allow it to evaporate. If the film is too thick (resulting in saturated peaks), wipe the plate clean with a solvent-moistened tissue and start over with a more dilute solution.

  • Data Acquisition: Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Run the sample scan to obtain the FTIR spectrum.

  • Data Processing: The resulting spectrum can be processed (e.g., baseline correction) as needed.

  • Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For halogenated benzophenones, both ¹H and ¹³C NMR are indispensable.

The Influence of Halogenation on NMR Spectra

The chemical shifts of protons and carbons in an aromatic ring are highly sensitive to the electronic environment. Halogens exert both an inductive (-I) and a resonance (+M) effect, which influences the shielding and deshielding of nearby nuclei.

  • ¹H NMR: The electronegativity of the halogen causes a deshielding (downfield shift) of the protons on the substituted ring, particularly the ortho and para protons. The magnitude of this deshielding effect generally follows the order of electronegativity: F > Cl > Br > I. The splitting patterns (coupling constants) between adjacent protons are also diagnostic of the substitution pattern (ortho, meta, para).[3]

  • ¹³C NMR: The carbon directly attached to the halogen (ipso-carbon) experiences a significant chemical shift change. For fluorine, there is a large downfield shift due to its high electronegativity. For chlorine and bromine, the "heavy atom effect" leads to an upfield shift of the ipso-carbon signal. The other carbons in the substituted ring are also affected, with the ortho and para carbons showing the most pronounced shifts.[4]

Comparative ¹H and ¹³C NMR Data

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for the substituted ring of para-halogenated benzophenones in CDCl₃.

¹H NMR Chemical Shifts (δ, ppm)

Proton4-Fluorobenzophenone4-Chlorobenzophenone4-Bromobenzophenone
H-2', H-6'~7.8~7.7~7.6
H-3', H-5'~7.1~7.4~7.6

¹³C NMR Chemical Shifts (δ, ppm)

Carbon4-Fluorobenzophenone4-Chlorobenzophenone4-Bromobenzophenone
C-1'~133~136~137
C-2', C-6'~132 (d, J ≈ 9 Hz)~131~131
C-3', C-5'~115 (d, J ≈ 22 Hz)~128~131
C-4'~165 (d, J ≈ 255 Hz)~138~127
C=O~195~195~195

Note: 'd' denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of a halogenated benzophenone for structural confirmation.

Materials:

  • Halogenated benzophenone sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of the halogenated benzophenone sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be tuned, and the magnetic field will be locked onto the deuterium signal of the solvent. Shimming will be performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° or 90° pulse, a spectral width of about 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) will be Fourier transformed to generate the NMR spectrum. Phase and baseline corrections will be applied.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the respective protons and carbons in the molecule.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

The Influence of Halogenation on Mass Spectra

The most significant impact of halogens in mass spectrometry is their characteristic isotopic patterns.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing one chlorine atom will show two peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. Consequently, fragments containing one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of halogenated benzophenones under electron ionization (EI) typically involves cleavage at the carbonyl group, leading to the formation of benzoyl and halogenated benzoyl cations, as well as the corresponding phenyl and halogenated phenyl cations.

Comparative Mass Spectrometry Fragmentation Data

The table below lists the key fragment ions observed in the EI-mass spectra of para-halogenated benzophenones.

Fragment4-Fluorobenzophenone (m/z)4-Chlorobenzophenone (m/z)4-Bromobenzophenone (m/z)
[M]⁺ 200216/218260/262
[C₇H₅O]⁺ 105105105
[C₆H₅]⁺ 777777
[C₇H₄XO]⁺ 123139/141183/185
[C₆H₄X]⁺ 95111/113155/157
Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of a halogenated benzophenone to confirm its molecular weight and analyze its fragmentation pattern.

Method: Electron Ionization (EI) with GC-MS

Materials:

  • Halogenated benzophenone sample

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a dilute solution of the halogenated benzophenone in a volatile solvent (approximately 1 mg/mL).

  • Instrument Setup: Set up the GC-MS system with an appropriate GC column and temperature program to ensure good separation and peak shape. Set the mass spectrometer to scan a suitable m/z range (e.g., 50-350 amu).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Separation and Ionization: The sample will be vaporized and separated on the GC column. As the compound elutes from the column, it will enter the ion source of the mass spectrometer, where it will be ionized by a beam of electrons (EI).

  • Mass Analysis: The resulting molecular ion and fragment ions will be separated by the mass analyzer based on their m/z ratios.

  • Data Acquisition: The detector will record the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (and its isotopic pattern) to confirm the molecular weight. Identify the major fragment ions and propose a fragmentation pathway consistent with the structure of the molecule.

V. Visualizing the Workflow and Relationships

To provide a clear overview of the analytical process and the interplay of information derived from each technique, the following diagrams are presented in Graphviz DOT language.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Halogenated Benzophenone Dissolve Dissolve in Appropriate Solvent Sample->Dissolve UVVis UV-Vis Spectroscopy Dissolve->UVVis FTIR FTIR Spectroscopy Dissolve->FTIR NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS UVData Electronic Transitions (λmax, ε) UVVis->UVData IRData Functional Groups (Vibrational Frequencies) FTIR->IRData NMRData Molecular Skeleton (Chemical Shifts, Coupling) NMR->NMRData MSData Molecular Weight & Fragmentation MS->MSData Structure Confirmed Structure of Halogenated Benzophenone UVData->Structure IRData->Structure NMRData->Structure MSData->Structure

Caption: Experimental workflow for the complete spectroscopic characterization.

Relationship between Halogen Properties and Spectroscopic Effects

G cluster_halogen Halogen Properties cluster_effects Spectroscopic Effects Electronegativity Electronegativity (F > Cl > Br) UV_Shift UV-Vis λmax Shift Electronegativity->UV_Shift -I Effect IR_Freq IR C=O & C-X Freq. Electronegativity->IR_Freq -I Effect NMR_Shift NMR Chemical Shift Electronegativity->NMR_Shift Deshielding Mass Atomic Mass (F < Cl < Br) Mass->IR_Freq Vibrational Freq. MS_Isotope MS Isotopic Pattern Mass->MS_Isotope Isotope Mass Resonance Resonance Effect (+M) Resonance->UV_Shift +M Effect Resonance->NMR_Shift Shielding

Caption: Influence of halogen properties on spectroscopic observations.

VI. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of halogenated benzophenones necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. UV-Visible spectroscopy illuminates the electronic landscape, Infrared spectroscopy identifies the key functional moieties, Nuclear Magnetic Resonance spectroscopy maps the precise connectivity of the molecular framework, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways.

By understanding the fundamental principles of how halogenation influences each of these spectroscopic methods, researchers can confidently identify and characterize these important compounds. The comparative data and detailed protocols provided in this guide serve as a robust foundation for both routine analysis and advanced research in the dynamic fields of organic synthesis, materials science, and drug discovery.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. (n.d.). Mass spectrum of 4-chlorobenzophenone. NIST WebBook. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]

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Sources

assessing the stability of 2-Chloro-4'-fluoro-3'-methylbenzophenone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Assessing the Stability of 2-Chloro-4'-fluoro-3'-methylbenzophenone and its Analogues

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's stability is paramount. It dictates storage conditions, informs formulation strategies, and is a critical component of regulatory compliance. This guide provides an in-depth, practical framework for assessing the stability of this compound, a substituted aromatic ketone with potential applications as a synthetic intermediate.

Lacking specific published stability data for this compound, we will extrapolate from the known behavior of structurally related benzophenones and provide robust, self-validating experimental protocols for a comprehensive stability assessment. This guide will objectively compare the predicted stability of this compound with key analogues—unsubstituted benzophenone, 2-chlorobenzophenone, 4-fluorobenzophenone, and 3-methylbenzophenone—to elucidate the influence of its specific substitution pattern.

The Predicted Impact of Substituents on Stability

The stability of the benzophenone core is significantly influenced by the electronic and steric nature of its substituents. In this compound, we can anticipate a complex interplay of these effects:

  • 2-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electron density of the benzophenone system, potentially affecting its susceptibility to nucleophilic attack in hydrolytic degradation. Its position ortho to the carbonyl group may also introduce steric hindrance, which could impact conformational flexibility and reactivity.

  • 4'-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can enhance the stability of the aromatic ring to which it is attached against oxidative degradation.

  • 3'-Methyl Group: The methyl group is electron-donating through hyperconjugation, which can slightly increase the electron density of the phenyl ring, potentially making it more susceptible to electrophilic attack.

By comparing the stability of our target compound to analogues with single substitutions, we can dissect the contribution of each functional group to the overall stability profile.

Forced Degradation: A Framework for Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[3][5]

Photostability Testing

Benzophenone and its derivatives are known to be photosensitive, often utilized as photoinitiators due to their ability to form excited triplet states upon UV exposure.[6] This photosensitivity can also lead to degradation.

Experimental Protocol: Photostability of this compound

  • Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[5] Additionally, place a thin layer of the solid compound in a shallow dish.

  • Control Samples: Wrap one set of the solution and one solid sample in aluminum foil to serve as dark controls.

  • Exposure: Place the unwrapped samples and the dark controls in a photostability chamber. According to ICH Q1B guidelines, the light source should be a combination of cool white fluorescent and near-UV lamps.[5] The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[5]

  • Sampling and Analysis: At appropriate time intervals, withdraw samples from the solutions and analyze both the exposed and dark control samples by a stability-indicating HPLC method. The solid samples should be dissolved in a suitable solvent for analysis.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the dark controls to identify any photodegradants. Calculate the percentage of degradation.

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample expose Photostability Chamber (UV/Vis Light) prep_solid->expose dark_control Dark Control (Wrapped in Foil) prep_solid->dark_control prep_solution Prepare Solution (1 mg/mL) prep_solution->expose prep_solution->dark_control sampling Sample at Intervals expose->sampling dark_control->sampling hplc HPLC-UV/MS Analysis sampling->hplc compare Compare Exposed vs. Control Calculate Degradation hplc->compare G cluster_conditions Stress Conditions (60°C) cluster_analysis Analysis start Start: 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base neutral Neutral (Water) start->neutral sampling Sample at Time Intervals acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc

Caption: Workflow for Hydrolytic Stability Testing.

Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich aromatic rings. The benzophenone core itself can be susceptible to oxidative cleavage. [6]

Experimental Protocol: Oxidative Stability Assessment

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed control to determine the extent of degradation.

Thermal Stability

Assessing the stability of a compound at elevated temperatures is crucial for determining appropriate manufacturing and storage conditions.

Experimental Protocol: Thermal Stability Assessment

  • Sample Preparation: Place the solid this compound in a vial. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a separate vial.

  • Incubation: Place the vials in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Sampling and Analysis: At specified time intervals, remove the vials. Dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the heated samples with those of unheated controls to assess degradation.

Analytical Methodology for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose. [6][7]For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended. [8]

Comparative Stability: A Data-Driven Perspective

The following tables present hypothetical data to illustrate a comparative stability assessment of this compound and its analogues.

Table 1: Photodegradation of Benzophenone Derivatives

CompoundSubstituents% Degradation (24h UV Exposure)Major Photodegradation Pathway
BenzophenoneNone~15%Photoreduction
2-Chlorobenzophenone2-Chloro~20%Photoreduction, potential dehalogenation
4-Fluorobenzophenone4'-Fluoro~10%Photoreduction
3-Methylbenzophenone3-Methyl~18%Photoreduction, potential side-chain oxidation
This compound 2-Cl, 4'-F, 3'-CH₃ ~15-20% Complex photoreduction and potential dehalogenation

Table 2: Hydrolytic Degradation of Benzophenone Derivatives at 60°C

Compound% Degradation (24h, 0.1 M HCl)% Degradation (24h, 0.1 M NaOH)
Benzophenone< 2%< 5%
2-Chlorobenzophenone< 2%< 5%
4-Fluorobenzophenone< 2%< 5%
3-Methylbenzophenone< 2%< 5%
This compound < 2% < 5%

Table 3: Oxidative and Thermal Degradation of Benzophenone Derivatives

Compound% Degradation (24h, 3% H₂O₂)% Degradation (24h, 80°C Solid)
Benzophenone~10%< 1%
2-Chlorobenzophenone~12%< 1%
4-Fluorobenzophenone~8%< 1%
3-Methylbenzophenone~15%< 1%
This compound ~10-15% < 1%

Based on this comparative framework, this compound is expected to exhibit moderate photostability, similar to other halogenated benzophenones. The presence of the electron-withdrawing fluoro group may offer some protection against oxidation compared to the methyl-substituted analogue. Like most benzophenones, it is predicted to be highly stable to hydrolysis and thermal stress under the tested conditions.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to assessing the stability of this compound. By employing the detailed forced degradation protocols and comparative analysis with structurally related compounds, researchers can establish a robust stability profile. This information is critical for ensuring the quality, safety, and efficacy of this compound in its intended applications, from early-stage research to potential commercial development. The provided methodologies empower scientists to make informed decisions regarding handling, storage, and formulation, ultimately accelerating the path of discovery and innovation.

References

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A Comparative Analysis of the Predicted Biological Activity of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its two aromatic rings connected by a ketone linker offer a versatile template for synthetic modification, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[6] Halogenation, in particular, has been shown to significantly influence the therapeutic properties of many small molecules.[7][8]

This guide provides a comparative analysis of the predicted biological activity of 2-Chloro-4'-fluoro-3'-methylbenzophenone , a novel, synthetically accessible benzophenone derivative. As direct experimental data for this specific compound is not yet publicly available, this document will extrapolate its potential activities based on a comprehensive review of structurally similar compounds. We will delve into the known structure-activity relationships (SAR) of halogenated and methylated benzophenones to build a scientifically grounded hypothesis of its biological profile. Furthermore, this guide will provide detailed, field-proven experimental protocols for the evaluation of its predicted anticancer and antimicrobial activities, empowering researchers to validate these hypotheses.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Analysis

Based on the existing literature for analogous compounds, this compound is predicted to exhibit both anticancer and antimicrobial activities. This prediction is rooted in the individual and synergistic contributions of its key structural features: the 2-chloro, 4'-fluoro, and 3'-methyl substituents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzophenone derivatives against a variety of cancer cell lines.[3][9] The presence of halogen atoms on the benzophenone scaffold is a recurring motif in compounds with significant anticancer activity.

  • Influence of Halogenation: The chlorine atom at the 2-position and the fluorine atom at the 4'-position are expected to enhance the compound's cytotoxic potential. Halogens can increase lipophilicity, facilitating passage through cell membranes. Moreover, their electron-withdrawing nature can influence the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets. For instance, studies on other halogenated benzophenones have shown potent activity against various cancer cell lines.[3] The substitution pattern is also critical; for example, some chloro-substituted aminobenzophenones have demonstrated significant cancer inhibition.

  • Role of the Methyl Group: The 3'-methyl group can also contribute to the anticancer profile. It can enhance binding to target proteins through hydrophobic interactions and may influence the overall conformation of the molecule, potentially leading to improved target specificity. The presence of a methyl group on an imidazole ring attached to a benzophenone moiety has been shown to be important for biological activity.[3]

Antimicrobial Activity

Substituted benzophenones have also emerged as promising antimicrobial agents.[5] The halogen substituents on this compound are anticipated to be key drivers of its antimicrobial efficacy.

  • Impact of Halogenation on Antimicrobial Action: The presence of chloro and fluoro groups is a well-established strategy for enhancing antimicrobial activity.[8][10] Halogenation can increase the lipophilicity of a compound, allowing it to better penetrate the lipid-rich cell membranes of bacteria. Furthermore, these substituents can alter the electronic properties of the benzophenone core, potentially leading to the disruption of essential bacterial processes. Some studies suggest that halogenated compounds may exert their antimicrobial effect by causing membrane depolarization.

Comparative Performance Data of Structurally Similar Compounds

To provide a quantitative basis for our predictions, the following tables summarize the reported biological activities of benzophenone derivatives with similar substitution patterns. This data will serve as a benchmark for the future evaluation of this compound.

Table 1: Anticancer Activity of Substituted Benzophenones
Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 9d Benzophenone with methyl, chloro, and fluoro groupsA549, HeLa, MCF-7Potent[3]
Garcinol Polyisoprenylated benzophenoneHuman leukemia cell lines-[9]
Isogarcinol Polyisoprenylated benzophenoneHuman leukemia cell linesMore potent than Garcinol[9]
Xanthochymol Polyisoprenylated benzophenoneHuman leukemia cell linesMore potent than Garcinol[9]

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the cited source.

Table 2: Antimicrobial Activity of Substituted Benzophenones
CompoundTarget MicroorganismMIC (µg/mL)Reference
2,2′,4-Trihydroxybenzophenone Gram-positive and Gram-negative bacteria62.5 - 250[5]

Experimental Protocols

To facilitate the empirical validation of the predicted biological activities of this compound, we provide the following detailed, step-by-step experimental protocols.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a test compound on cancer cell lines.[11][12][13]

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.[14][15][16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microplates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a standard antibiotic.

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Broth_Microdilution_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Visually inspect for growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of the structure-activity relationships of analogous compounds strongly suggests its potential as both an anticancer and antimicrobial agent. The presence of chloro, fluoro, and methyl substituents on the benzophenone scaffold are key features that have been independently shown to contribute to these biological activities in related molecules.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the cytotoxic and antimicrobial properties of this novel compound. The resulting data will be crucial in validating the hypotheses presented herein and will contribute to a deeper understanding of the structure-activity relationships of substituted benzophenones. This, in turn, will aid in the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold. It is through such systematic investigation that the full therapeutic potential of novel chemical entities like this compound can be realized.

References

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  • PubMed. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

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  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • Frontiers. (n.d.). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • PubMed. (1983). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

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The Unambiguous Arbitrator: Confirming 2-Chloro-4'-fluoro-3'-methylbenzophenone's Molecular Architecture via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is an immutable prerequisite. The spatial arrangement of atoms dictates not only the compound's inherent physicochemical properties but also its pharmacological activity and potential for interaction with biological targets. For novel compounds such as 2-Chloro-4'-fluoro-3'-methylbenzophenone, a substituted benzophenone with potential applications in medicinal chemistry, an unassailable confirmation of its structure is paramount. While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide critical pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution depiction of the molecular framework.

This guide provides an in-depth comparison of X-ray crystallography with other widely-used analytical methods for the structural elucidation of this compound. Due to the current unavailability of a public crystal structure for this compound, this guide will utilize the closely related molecule, 4,4'-Difluorobenzophenone , as a case study to illustrate the power and workflow of X-ray crystallography. This will be followed by a comparative analysis of the expected data from NMR, MS, and IR spectroscopy for the target molecule, underscoring the complementary nature of these techniques in modern chemical analysis.

X-ray Crystallography: The Definitive Blueprint

Single-crystal X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1] By measuring the diffraction pattern of X-rays passing through a single crystal, the electron density can be mapped, and from this, the precise coordinates of each atom can be determined.[2]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both patience and precision. The general workflow is a multi-step process that begins with the growth of high-quality single crystals.

X_ray_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting C->D E X-ray Diffractometer D->E F Diffraction Data Collection E->F G Data Processing & Integration F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & CIF Generation I->J

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth : High-purity 4,4'-Difluorobenzophenone is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature allows for the gradual formation of well-ordered single crystals.

  • Crystal Selection and Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates and other crystallographic parameters.[3]

Crystallographic Data for 4,4'-Difluorobenzophenone

The crystallographic data for 4,4'-Difluorobenzophenone provides a wealth of information about its solid-state structure.

ParameterValue
Chemical Formula C₁₃H₈F₂O
Crystal System Monoclinic
Space Group C 1 2/c 1
a (Å) 23.184
b (Å) 6.170
c (Å) 7.409
α (°) 90
β (°) 79.868
γ (°) 90
Volume (ų) 1045.9
Z 4
Density (calculated) 1.378 g/cm³
Reference Crystallography Open Database (COD)

Data obtained from the Crystallography Open Database (COD) entry 2009451.[4]

A Comparative Look: Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information, especially for non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5] For this compound, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic H's7.0 - 8.0Multiplets
Methyl H's~2.4Singlet

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl C190 - 200
Aromatic C's120 - 140
Methyl C~20

The presence of fluorine would introduce additional complexity due to C-F and H-F coupling.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Mass Spectrometry Data for this compound:

Ionm/z (expected)Description
[M]⁺248.05Molecular Ion
[M-Cl]⁺213.06Loss of a chlorine radical
[C₇H₄FO]⁺123.02Benzoyl cation with fluorine
[C₆H₄Cl]⁺111.00Phenyl cation with chlorine
[C₇H₇]⁺91.05Tropylium ion from the methyl-substituted ring

The fragmentation pattern of benzophenones is often characterized by cleavage at the carbonyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for this compound:

Wavenumber (cm⁻¹)Vibration
~1660C=O stretch (ketone)
3000-3100Aromatic C-H stretch
1450-1600Aromatic C=C stretch
1200-1300C-F stretch
700-800C-Cl stretch

The strong carbonyl stretch is a hallmark of benzophenone derivatives.[7]

Integrated Analytical Workflow

In modern drug development, a combination of these techniques is employed for comprehensive structural characterization.

Integrated_Workflow Start Synthesized Compound NMR NMR Spectroscopy (Connectivity, Chemical Environment) Start->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray MS->Xray IR->Xray Structure Confirmed Molecular Structure Xray->Structure

Caption: Integrated workflow for molecular structure confirmation.

Conclusion: A Synergy of Techniques

While NMR, MS, and IR spectroscopy are powerful tools for deducing the structure of a molecule like this compound, they provide indirect evidence. X-ray crystallography, as demonstrated with the 4,4'-difluorobenzophenone analogue, offers the only direct and unambiguous determination of the three-dimensional atomic arrangement. In the rigorous world of pharmaceutical development, where absolute certainty is non-negotiable, the synergy of these techniques is essential. Spectroscopic methods provide rapid and valuable insights, while X-ray crystallography serves as the ultimate arbiter, providing the definitive structural proof required for advancing a compound through the development pipeline.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(Pt 2), 206–216. Available from: [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available from: [Link]

  • Proprep. What is benzophenone ir spectrum?. Available from: [Link]

  • Royal Society of Chemistry. Single-crystal X-ray Diffraction (Part 2). In Books. 2019. Available from: [Link]

  • PubChem. 4,4'-Difluorobenzophenone. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Suzuki, T., et al. (2006). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Journal of Chromatography B, 843(2), 221-230. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2-Chloro-4'-fluoro-3'-methylbenzophenone Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison for the analytical characterization of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a substituted benzophenone with potential applications as a key intermediate. As a Senior Application Scientist, my objective is to not only present analytical protocols but to instill a deeper understanding of the causality behind these experimental choices, ensuring a robust and self-validating system of characterization.

This guide will navigate through the essential spectroscopic and chromatographic techniques required for comprehensive analysis, grounded in the principles of scientific integrity and authoritative standards. We will explore the expected data, compare it with closely related structural analogs, and provide detailed, field-proven protocols.

The Imperative of Rigorous Characterization

In pharmaceutical research, the journey from a synthesized molecule to a viable drug candidate is paved with exacting analytical scrutiny. The identity, purity, and stability of a chemical entity must be unequivocally established to ensure safety and efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures.[1][2][3][4][5] This guide adheres to these principles, providing a framework for the robust characterization of this compound.

Structural Analogs for Comparative Analysis

To provide a comprehensive understanding of the characterization data of this compound, we will draw comparisons with two key structural analogs:

  • 2-Chloro-4'-fluorobenzophenone: This compound lacks the methyl group on the 2-chlorophenyl ring, allowing for an assessment of the methyl group's influence on the spectral and chromatographic data.

  • Phenyl-(4-fluoro-3-methylphenyl)methanone: This analog is devoid of the chlorine atom, providing insight into the electronic and steric effects of the chloro substituent.

By comparing the characterization data of our target molecule with these analogs, we can gain a more nuanced interpretation of the obtained results.

Core Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of a novel compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Based on established substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz would exhibit the following key features:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Methyl Protons~2.4Singlet3HThe methyl group on the 2-chlorophenyl ring is expected to be a singlet as there are no adjacent protons.
Aromatic Protons7.0 - 8.0Multiplets7HThe seven aromatic protons on the two substituted phenyl rings will appear as a complex series of multiplets due to spin-spin coupling. The electron-withdrawing nature of the carbonyl group and the halogens will cause these protons to be deshielded and resonate downfield.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (ppm) Rationale
Methyl Carbon~20The methyl carbon is expected to resonate in the typical aliphatic region.
Aromatic Carbons115 - 140The aromatic carbons will appear in the downfield region, with their specific shifts influenced by the attached substituents (Cl, F, C=O). Carbon-fluorine coupling will be observed for the carbons on the 4-fluorophenyl ring.
Carbonyl Carbon~195The carbonyl carbon is highly deshielded and will appear significantly downfield.

Experimental Protocol: NMR Spectroscopy

A rigorous and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Ensure the instrument is properly shimmed to obtain optimal resolution.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

NMR Spectroscopy Workflow
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

The molecular weight of this compound is 248.69 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 248, with a characteristic M+2 peak at m/z 250 due to the presence of the ³⁷Cl isotope.

Key predicted fragmentation pathways include:

  • Loss of Cl: A fragment ion at m/z 213 resulting from the loss of a chlorine radical.

  • Formation of Aroylium Ions: Cleavage of the C-C bonds adjacent to the carbonyl group can lead to the formation of the following aroylium ions:

    • [C₇H₄Cl]⁺ at m/z 111 (from the 2-chloro-3-methylphenyl group)

    • [C₇H₄F]⁺ at m/z 95 (from the 4-fluorophenyl group)

fragmentation M [M]⁺˙ m/z 248/250 F1 [M-Cl]⁺ m/z 213 M->F1 -Cl F2 [C₇H₄Cl]⁺ m/z 111/113 M->F2 - C₇H₄FO F3 [C₇H₄F]⁺ m/z 95 M->F3 - C₈H₆ClO

Predicted MS Fragmentation

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation:

    • Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: 50-350 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Intensity
~1660C=O stretch (aromatic ketone)Strong
3100-3000C-H stretch (aromatic)Medium
1600-1450C=C stretch (aromatic ring)Medium-Strong
1250-1200C-F stretchStrong
800-600C-Cl stretchMedium-Strong

The carbonyl stretching frequency is a key diagnostic peak for benzophenones.[6][7][8][9]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before analyzing the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Comparison

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. A well-developed and validated HPLC method is essential for quality control.

Comparative HPLC Method

This section outlines a comparative HPLC method for the purity assessment of this compound and its structural analogs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Gradient Program:

Time (min)% Acetonitrile% Water (0.1% Formic Acid)
04060
159010
209010
224060
254060

Expected Elution Order:

Based on polarity, the expected elution order would be:

  • Phenyl-(4-fluoro-3-methylphenyl)methanone (most polar)

  • 2-Chloro-4'-fluorobenzophenone

  • This compound (least polar due to the additional methyl group)

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Sources

literature comparison of synthesis yields for substituted benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Substituted Benzophenones: A Comparative Analysis of Yields and Methodologies

Substituted benzophenones are a cornerstone of modern organic chemistry. Their rigid, photoactive, and sterically defined diarylketone scaffold makes them indispensable structural motifs in medicinal chemistry, materials science, and industrial applications such as photoinitiators and fragrance components.[1][2] The biological significance of this scaffold is evident in numerous marketed drugs like the anti-inflammatory ketoprofen and the antifungal bifonazole.[3][4]

The selection of a synthetic strategy for a target benzophenone is a critical decision that profoundly impacts overall yield, purity, scalability, and economic viability. Factors such as the electronic nature of substituents, steric hindrance, and functional group compatibility dictate the suitability of a given method. This guide provides a comparative analysis of the most prevalent and effective methodologies for synthesizing substituted benzophenones, offering field-proven insights and experimental data to aid researchers in making informed decisions. We will dissect four primary synthetic routes: Friedel-Crafts acylation, Grignard reactions, Suzuki-Miyaura coupling, and the oxidation of diphenylmethanes.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most traditional and direct method for forming an aryl-aryl ketone bond. The reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride, mediated by a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

Reaction Mechanism & Causality

The core of the reaction is the in-situ generation of a highly electrophilic acylium ion. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, withdrawing electron density and facilitating the departure of the chloride to form the R-C≡O⁺ species. This powerful electrophile is then attacked by the nucleophilic π-system of the second aromatic ring. The choice of Lewis acid and solvent is critical; modern variations utilize ionic liquids which can act as both catalyst and solvent, often leading to higher yields and easier product isolation.[6][7]

The primary limitation of this method is its substrate scope. The reaction proceeds most efficiently with electron-rich arenes, as electron-donating groups (EDGs) like alkoxy or alkyl groups activate the ring towards electrophilic attack. Conversely, arenes bearing electron-withdrawing groups (EWGs) such as nitro or carbonyl groups are deactivated and generally do not yield products under standard conditions.[8] This electronic requirement is a direct consequence of the reaction mechanism, which relies on the aromatic ring acting as a nucleophile. Regioselectivity can also be a challenge with polysubstituted arenes.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumComplex [R-CO-Cl---AlCl₃] AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcyliumComplex->AcyliumIon Ionization Arene Ar-H SigmaComplex Sigma Complex [Ar(H)(COR)]⁺ Arene->SigmaComplex + R-C≡O⁺ Product Ar-CO-R (Benzophenone) SigmaComplex->Product + AlCl₄⁻ - AlCl₃ - HCl caption Fig. 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts Acylation.

Representative Protocol: Synthesis of 2,5-Dimethylbenzophenone[9]
  • In a flask equipped with a stirrer and reflux condenser, add p-xylene and benzoyl chloride.

  • Cool the mixture in an ice bath.

  • Gradually add a catalytic amount of trifluoromethanesulfonic acid (CF₃SO₃H) while stirring.

  • Hydrogen chloride gas will evolve. The reaction is typically complete when gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product. Yields for this specific transformation are reported to be around 82%.[9]

Carbon-Carbon Bond Formation via Grignard Reagents

The Grignard reaction offers a powerful alternative for constructing benzophenones, especially those that are sterically demanding or incompatible with Friedel-Crafts conditions. This organometallic approach involves the nucleophilic addition of an aryl magnesium halide (Grignard reagent) to a benzoyl chloride or a benzoate ester.

Reaction Mechanism & Causality

The Grignard reagent, fundamentally a carbanion equivalent, acts as a potent nucleophile. The highly polarized carbon-magnesium bond readily attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the benzophenone. A critical vulnerability of this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, which leads to a tertiary alcohol byproduct after acidic workup.[5] This side reaction is why careful control of stoichiometry and reaction temperature is paramount. The reaction's high sensitivity to protic sources, including atmospheric moisture, necessitates strictly anhydrous conditions to prevent quenching of the Grignard reagent.[5] Recent innovations using continuous flow microreactors have shown a dramatic increase in yield (from 10-20% in batch to over 60%) by enabling precise control over mixing and temperature, thus minimizing side reactions.[10]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Side Reaction Grignard Ar'-MgBr BenzoylChloride Ar-CO-Cl Grignard->BenzoylChloride Addition Tetrahedral_Intermediate Tetrahedral Intermediate [Ar-C(O⁻)(Cl)-Ar'] Product Ar-CO-Ar' (Benzophenone) Tetrahedral_Intermediate->Product - MgBrCl Side_Product_Intermediate [Ar-C(O⁻)(Ar')₂] Product->Side_Product_Intermediate + Ar'-MgBr Final_Side_Product Ar-C(OH)(Ar')₂ (Tertiary Alcohol) Side_Product_Intermediate->Final_Side_Product H₃O⁺ Workup caption Fig. 2: Grignard Reaction Workflow

Caption: Workflow for Grignard Reaction Synthesis.

Representative Protocol: Synthesis of Triphenylmethanol (via Benzophenone intermediate)[11]

Note: This protocol synthesizes triphenylmethanol, but the first stage is the formation of benzophenone which is then reacted further in situ. The principle for isolating the benzophenone would involve a 1:1 stoichiometric ratio and quenching before the second addition.

  • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by gentle heating and proceeds until most of the magnesium is consumed.[11]

  • In a separate flask, dissolve benzophenone (or for benzophenone synthesis, benzoyl chloride) in anhydrous ether.

  • Cool the Grignard reagent solution in an ice bath and add the benzophenone solution dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid with cooling.

  • Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

The Versatile Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling has become a mainstay of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and generally high yields.[12] For benzophenone synthesis, this palladium-catalyzed reaction typically couples an arylboronic acid with a benzoyl chloride.

Reaction Mechanism & Causality

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the benzoyl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two aryl groups couple to form the benzophenone product, regenerating the Pd(0) catalyst.[12] The choice of base is crucial as it facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation. The reaction's success hinges on the delicate balance of these steps, which can be influenced by the choice of palladium ligand, base, and solvent. Yields are generally high, often in the 70-95% range.[5]

Suzuki_Miyaura_Cycle center Pd(0)L₂ pd_complex Ar-Pd(II)(COCl)L₂ center->pd_complex oxidative_addition oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination reductive_elimination->center Product Release coupled_product Ar-CO-Ar' ar_cocl Ar-COCl pd_complex->reductive_elimination transmetalation ar_b_oh2 Ar'-B(OH)₂ + Base caption Fig. 3: Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle for Benzophenone Synthesis.

Representative Protocol: Synthesis of 4-Bromobenzophenone[13]
  • To a reaction vessel, add 4-bromobenzoyl chloride, phenylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., potassium carbonate).[13]

  • Add a suitable solvent, such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the solution with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired 4-bromobenzophenone. A reported yield for this specific transformation under optimized conditions was 78%.[13]

The Selective Route: Oxidation of Diphenylmethanes

For synthesizing symmetrically substituted benzophenones, the oxidation of the corresponding diphenylmethane precursor is a highly efficient and selective method. This approach avoids the potential regioselectivity issues inherent in methods like Friedel-Crafts acylation.

Reaction Mechanism & Causality

This transformation targets the benzylic C-H bonds of the methylene bridge, which are significantly weaker and more susceptible to oxidation than the aromatic C-H bonds. A variety of oxidizing agents can be employed, from classic reagents like chromic acid to more modern catalytic systems using molecular oxygen or peroxides.[14][15] For instance, MnO₄⁻-exchanged hydrotalcite has been shown to be a highly selective and reusable catalyst for this oxidation, achieving near-quantitative selectivity for benzophenone.[16] The reaction mechanism typically involves the generation of a radical or an intermediate at the benzylic position, which is then further oxidized to the ketone. The high selectivity arises from the large energy difference between activating the benzylic C-H bonds versus the aromatic C-H bonds.

G Diphenylmethane Ar-CH₂-Ar' Intermediate Benzylic Intermediate (e.g., radical or alcohol) Diphenylmethane->Intermediate Initial Oxidation Benzophenone Ar-CO-Ar' Intermediate->Benzophenone Further Oxidation Oxidant [Oxidant] caption Fig. 4: Oxidation of Diphenylmethane Workflow

Caption: Generalized Workflow for Diphenylmethane Oxidation.

Representative Protocol: Oxidation using MnO₂[17]
  • In a reaction flask, create a slurry by mixing the diphenylmethane compound with manganese dioxide (MnO₂) and a sufficient amount of water.

  • Add a strong acid, such as sulfuric acid, to the slurry.

  • Heat the reaction mixture to between 90-100°C and maintain for the required reaction time.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.

  • The resulting benzophenone can be purified by recrystallization to yield a high-purity product. This method is reported to provide the product in high purity and good yield.[17]

Comparative Analysis of Synthesis Routes

The optimal synthetic pathway depends heavily on the specific target molecule, available starting materials, and required scale. The following table provides a head-to-head comparison of the discussed methodologies.

Synthesis RouteTypical YieldsReaction ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation 50-97%[5][18]Lewis acid (e.g., AlCl₃, FeCl₃), often harsh conditions.[5]Well-established, readily available starting materials, high yields for certain substrates.Limited to electron-rich arenes, poor regioselectivity, requires stoichiometric Lewis acid leading to significant waste.[5]
Grignard Reaction 65-90%[5]Strictly anhydrous conditions, stoichiometric Grignard reagent.Forms C-C bonds effectively, good for sterically hindered benzophenones.Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.[5] Yields can be low (10-20%) in batch but improved (>60%) in flow reactors.[10]
Suzuki-Miyaura Coupling 70-95%[5]Palladium catalyst, base, often mild conditions.Excellent functional group tolerance, high yields, broad substrate scope.[12]Cost of palladium catalyst, potential for catalyst poisoning, requires boronic acid precursors.
Oxidation of Diphenylmethanes 90-99% (selectivity)[16]Various (e.g., MnO₂, O₂, TBHP), can be catalytic.[17][19]Excellent for symmetrical benzophenones, high selectivity, can be environmentally friendly (e.g., using O₂).Requires the corresponding diphenylmethane precursor, not suitable for unsymmetrical benzophenones.

Conclusion

The synthesis of substituted benzophenones is a well-explored field with several robust and reliable methods available to the modern chemist.

  • Friedel-Crafts acylation remains a go-to method for simple, electron-rich systems due to its simplicity and low cost.

  • The Grignard reaction provides a powerful tool for constructing sterically congested C-C bonds, with its main drawbacks of byproduct formation and moisture sensitivity being mitigated by careful experimental control and modern flow chemistry techniques.

  • Suzuki-Miyaura cross-coupling stands out for its versatility and exceptional functional group tolerance, making it the method of choice for complex, functionalized targets, despite the higher cost of the catalyst.

  • Finally, the oxidation of diphenylmethanes offers an unparalleled route to symmetrical benzophenones with outstanding selectivity and yield.

By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can strategically select the optimal path to their target benzophenone, maximizing yield and purity while minimizing waste and synthetic effort.

References

  • Brainly.in. (2023, June 13). Oxidation of diphenylmethane with chromic acid yields. [Link]

  • Lei, C., et al. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. [Link]

  • Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]

  • Oreate AI Blog. (2026, January 7). Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron. [Link]

  • ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone over MnO₄⁻¹-exchanged Mg-Al-hydrotalcite. [Link]

  • Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. NIH Public Access. [Link]

  • Li, C., et al. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. [Link]

  • O'Donovan, D. H., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]

  • Arshia, et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. [Link]

  • ResearchGate. (n.d.). Proposed pathway for production of benzophenone and triphenylmethanol. [Link]

  • Chiacchio, U., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone. [Link]

  • ResearchGate. (n.d.). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. [Link]

  • MDPI. (2020, May 13). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. [Link]

  • do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone in H₂O. [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Bartleby.com. (n.d.). Benzophenone And Grignard Reaction Lab. [Link]

  • de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. MDPI. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO1998000385A1 - Process for producing benzophenone compounds.
  • Organic Syntheses Procedure. (n.d.). Benzophenone. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Cele, Z. E., & Molele, T. C. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. NIH Public Access. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing science, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents, including their final disposition. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a halogenated aromatic ketone. The protocols outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance, reflecting the best practices in chemical stewardship.

Section 1: Hazard Characterization and Why It Matters

The primary analog, 2-Chloro-4'-fluorobenzophenone, is classified under the Globally Harmonized System (GHS) with a significant health warning.[1][2] This classification is critical as it informs every subsequent handling and disposal step.

PropertyValue / ClassificationCausality and Implication for Disposal
Chemical Class Halogenated Organic CompoundContains carbon-halogen bonds (C-Cl, C-F). Such compounds are regulated and must not be mixed with non-halogenated waste.[3][4][5] Incineration requires special facilities with scrubbers to neutralize acidic gases (e.g., HCl, HF) formed during combustion.[6]
GHS Pictogram Health HazardIndicates potential for serious long-term health effects.
GHS Signal Word WarningDenotes a moderate level of hazard.
Hazard Statement H341: Suspected of causing genetic defects[1][2]This is a significant toxicological concern. It mandates stringent exposure controls (fume hood, PPE) and classifies the waste as hazardous, prohibiting drain disposal.[7][8]
Precautionary Statements P201, P280, P308+P313, P405, P501[2]These statements provide the core directive: Obtain special instructions, wear protective gear, seek medical advice if exposed, store locked up, and dispose of via approved methods.
Physical Form Solid (Predicted)As a solid, the primary exposure risk during handling is inhalation of dust and dermal contact. Engineering controls and PPE are essential to mitigate this.[9]
Incompatibilities Strong oxidizing agents, strong acids/bases[8]Must be stored and disposed of separately from these materials to prevent potentially violent reactions.
Section 2: Pre-Disposal Safety Protocols: A Self-Validating System

Safe disposal begins long before the waste container is full. It starts with safe handling during routine laboratory use. Adherence to these protocols minimizes the risk of exposure and accidental release.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and change them immediately if contamination is suspected.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Engineering Controls:

  • Ventilation: All handling of this compound, both in its pure form and as a waste, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling hazardous dust or vapors.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8][11]

Spill Management: In the event of a spill, the priority is to isolate the area and prevent exposure.

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated, sealable container. Avoid creating dust.

  • Label the container clearly as "Hazardous Waste" with the full chemical name.

  • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4][5]

Section 3: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a regulated process. Ad-hoc procedures are not acceptable. The following workflow ensures compliance and safety from the point of generation to final disposal.

Step 1: Waste Classification and Segregation This is the most critical step. As a halogenated organic compound, this waste must be kept separate from all other waste streams.[3][7]

  • Action: Designate a specific, compatible waste container solely for "Halogenated Organic Waste."

  • Causality: Halogenated and non-halogenated wastes are treated differently. Mixing them contaminates the entire volume, leading to significantly higher disposal costs and potential regulatory violations.[5] Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.

Step 2: Container Selection and Labeling

  • Action: Use a container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a secure, screw-top lid. Before adding any waste, label the container with a "Hazardous Waste" tag.[4][5]

  • Trustworthiness: Pre-labeling prevents the creation of "unknown" waste, which poses a significant safety risk and disposal challenge. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any solvents it is dissolved in)

    • The associated hazards (e.g., "Health Hazard," "Mutagenicity Concern")

    • The accumulation start date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Logistics: The SAA should be in a secondary containment tray to capture any potential leaks. Keep the container closed at all times except when adding waste.[4][7]

Step 4: Final Disposal via Professional Service

  • Action: Once the container is full or the regulatory accumulation time limit is reached, arrange for pickup through your institution's EHS department.

  • The Only Acceptable Method: The only approved disposal method for halogenated organic compounds like this is through a licensed professional waste disposal service, which will typically utilize high-temperature incineration.[6][12] This process ensures the complete destruction of the molecule and the "scrubbing" of harmful byproducts like HCl and HF from the exhaust gases.

  • Documentation: Maintain meticulous records of the waste generated and its disposal, in accordance with your institutional and national regulations.[12][13]

Section 4: Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the following diagram outlines the logical decision-making process for the disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation & Segregation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition start Waste Generated: This compound classify Classify as Halogenated Organic Waste start->classify segregate Segregate from all other waste streams (non-halogenated, aqueous, etc.) classify->segregate container Select compatible container with a secure lid segregate->container label_container Affix 'Hazardous Waste' label BEFORE adding waste container->label_container add_waste Add waste to labeled container in a fume hood store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment add_waste->store monitor Monitor accumulation date and volume store->monitor request Arrange for pickup by licensed hazardous waste service via EHS monitor->request transport Waste transported for high-temperature incineration request->transport document Document disposal in lab records transport->document end Disposal Complete document->end

Caption: A logical workflow for the safe disposal of this compound.

References

  • PubChem. 2-Chloro-4'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • Manasfi, T., Storck, V., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology.[Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • U.S. Environmental Protection Agency. Appendix III to Part 268 - List of Halogenated Organic Compounds.[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.[Link]

  • UNC Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • PubChem. GHS Classification Summary (Rev.9, 2021).[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, in-depth procedural guidance for the safe handling of 2-Chloro-4'-fluoro-3'-methylbenzophenone. Our approach moves beyond a simple checklist, instilling a risk-based safety mindset that is crucial for professionals in research and drug development. By understanding the causality behind each safety measure, you can build a self-validating system of protection for yourself and your colleagues.

Hazard Assessment: The 'Why' Behind the Precaution

Effective safety protocols are built on a thorough understanding of the specific risks a chemical presents. While a comprehensive toxicological profile for this compound is not fully established, data from its parent compound, 2-Chloro-4'-fluorobenzophenone, and structurally similar molecules provide a strong basis for a cautious and proactive approach.

The primary and most significant concern is the classification of the parent compound as suspected of causing genetic defects (Mutagenicity Category 2) .[1][2] This classification implies that exposure could potentially lead to heritable genetic damage. Therefore, preventing all routes of exposure—dermal, inhalation, and ingestion—is paramount.

Secondary hazards, inferred from analogous chemical structures, include skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5]

Hazard ClassificationGHS CategoryRationale & Implication
Germ Cell Mutagenicity Category 2Primary Hazard. Suspected of causing genetic defects.[1][2] Requires stringent controls to prevent any bodily exposure.
Serious Eye Damage/Irritation Category 2 / 2AHigh Probability. Causes serious eye irritation.[3][4] Mandates the use of chemical splash goggles at a minimum.
Skin Corrosion/Irritation Category 2High Probability. Causes skin irritation.[3][4] Necessitates appropriate gloves and a lab coat.
Specific Target Organ Toxicity Category 3Potential Hazard. May cause respiratory irritation.[3][5] Justifies the mandatory use of a chemical fume hood.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective, preceding layers of protection.

  • Engineering Controls: These are the most critical element of your safety framework. All handling of this compound, especially when in solid/powder form, must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8][9]

  • Administrative Controls: This includes developing and strictly following Standard Operating Procedures (SOPs) for every task involving this chemical.[6] All personnel must be trained on these SOPs and the specific hazards of the compound. Work areas where this chemical is handled should be clearly designated.

  • Personal Protective Equipment (PPE): This is your last line of defense and must be worn diligently, even when using engineering controls.

Core PPE Requirements: A Task-Based Protocol

The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure.

Hand Protection: Preventing Dermal Absorption

Given the suspected mutagenicity, preventing skin contact is non-negotiable.

  • Required Gloves: Wear two pairs of nitrile gloves (double-gloving). Nitrile provides good resistance to a broad range of chemicals. The outer glove should be removed immediately after the task is complete or if contamination is suspected, while the inner glove provides continuous protection.

  • Causality: Double-gloving provides a robust barrier against direct skin irritation and, more importantly, minimizes the risk of systemic exposure through dermal absorption of a potential mutagen.

  • Protocol: Proper Glove Removal

    • With your gloved left hand, pinch the cuff of the right glove and peel it off, turning it inside out.

    • Hold the removed glove in your gloved left hand.

    • Slide two fingers of your bare right hand under the cuff of the left glove.

    • Peel the left glove off, turning it inside out and enclosing the first glove.

    • Dispose of the gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[10]

Eye and Face Protection: Shielding from Splashes and Particulates
  • Minimum Requirement: ANSI Z87.1-rated, indirectly vented chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[7] Standard safety glasses do not provide adequate protection against splashes or fine particulates.

  • Elevated Risk Requirement: When handling quantities greater than ~5 grams or during procedures with a heightened risk of splashing (e.g., reaction quenching, solvent transfer), a full-face shield must be worn over the chemical splash goggles.[7][11]

  • Causality: This dual-layer approach protects against the serious eye irritation posed by the compound and ensures the entire face is shielded during higher-risk operations.

Body Protection: A Barrier for Your Person
  • Required Attire: A flame-resistant lab coat with tight-fitting cuffs is mandatory. It should be fully buttoned. Full-length pants and closed-toe shoes constructed of a non-porous material are also required personal attire.[10][11]

  • Causality: The lab coat protects against incidental contact from minor spills and splashes. Proper pants and footwear prevent exposure to hazardous materials in the event of a larger spill.

Respiratory Protection: For Non-Routine Events
  • Routine Operations: When all work is conducted within a properly functioning chemical fume hood, a respirator is typically not required. The fume hood serves as the primary respiratory protection.

  • Non-Routine/Emergency Operations: A NIOSH-approved air-purifying respirator with combination P100 (particulate) and organic vapor cartridges is required under the following conditions:

    • A significant spill occurs outside of a fume hood.

    • Engineering controls (fume hood) are known to be malfunctioning.

    • Cleaning up a large spill where aerosolization is possible.

  • Causality: Respirators provide a critical safeguard against inhaling hazardous particulates or vapors when primary engineering controls are breached or unavailable.

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing and Dissolving the Solid
  • Preparation: Before starting, ensure all required engineering controls are active and all PPE has been donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the solid inside the fume hood. To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the material.

  • Dissolution: Add the solvent to the flask first, then slowly add the weighed solid to the solvent. This prevents the powder from being forcefully ejected by the addition of solvent.

  • Cleanup: After the transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate in your hazardous waste container. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) before leaving the work area. Wash hands immediately.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal are critical for safety and regulatory compliance.

  • Waste Classification: As a chlorinated organic compound, this compound and any materials contaminated with it (gloves, paper towels, pipette tips) must be classified as Halogenated Organic Waste .[12]

  • Segregation: This waste stream must be kept separate from non-halogenated waste.[12] Never mix incompatible waste streams; this compound should be kept away from strong oxidizing agents.

  • Containerization and Labeling:

    • Use a designated, leak-proof waste container with a secure lid.

    • Clearly label the container: "HAZARDOUS WASTE - HALOGENATED ORGANIC ".

    • List all contents, including "this compound" and any solvents used.

    • Keep the container closed except when adding waste.

  • Final Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department for final disposal.

Visual Decision-Making Tool: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific task you are performing.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection & Use cluster_tasks Phase 3: Task Execution cluster_disposal Phase 4: Post-Task start Begin Task with This compound risk_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Splash/Aerosol Potential start->risk_assessment task_weigh Weighing Solid (<5g) or Preparing Dilute Solution risk_assessment->task_weigh Low Splash/Aerosol Risk task_reaction Reaction Setup/Quench or Handling >5g risk_assessment->task_reaction High Splash/Aerosol Risk task_spill Spill or Ventilation Failure risk_assessment->task_spill Emergency Condition base_ppe Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes end_task Task Complete base_ppe->end_task Proceed with Task enhanced_ppe Enhanced PPE: - Standard PPE + - Face Shield (over goggles) enhanced_ppe->end_task Proceed with Task emergency_ppe Emergency PPE: - Enhanced PPE + - NIOSH Respirator (OV/P100) emergency_ppe->end_task Proceed with Task task_weigh->base_ppe task_reaction->enhanced_ppe task_spill->emergency_ppe disposal Segregate Waste: Halogenated Organic end_task->disposal decontaminate Decontaminate & Clean Area disposal->decontaminate

Caption: PPE selection workflow for this compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Nebraska-Lincoln. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffron Scientific. [Link]

  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. [Link]

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  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET for 3-Chloro-4-fluorobenzaldehyde. (2025). Acros Organics. [Link]

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  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.